1-(3,3-Difluorocyclobutyl)ethan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3,3-difluorocyclobutyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N/c1-4(9)5-2-6(7,8)3-5/h4-5H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMZCKISFQKEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(C1)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Properties of 1-(3,3-Difluorocyclobutyl)ethan-1-amine: A Technical Guide
Executive Summary
1-(3,3-Difluorocyclobutyl)ethan-1-amine is a high-value, fluorinated aliphatic amine building block used extensively in modern drug discovery. It serves as a strategic bioisostere for isopropyl, tert-butyl, and cyclohexyl groups, offering a unique combination of metabolic stability , lipophilicity modulation , and reduced basicity .
This guide details the physicochemical profile, synthesis pathways, and medicinal chemistry applications of this core, with a focus on its utility in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties and mitigating hERG channel inhibition.
Physicochemical Profile
The introduction of the gem-difluoro moiety at the 3-position of the cyclobutane ring profoundly alters the electronic and conformational landscape of the molecule compared to its non-fluorinated parent.
Key Properties Table
| Property | Value / Trend | Mechanistic Insight |
| Molecular Formula | C₆H₁₁F₂N | - |
| Molecular Weight | 135.16 g/mol | - |
| pKa (Conjugate Acid) | ~9.0 – 9.5 | Lower than non-fluorinated analog (~10.5) due to through-bond inductive withdrawal by fluorine ( |
| LogP (Lipophilicity) | The gem-difluoro group increases lipophilicity compared to the parent cyclobutane, acting as a "lipophilic polar" motif. | |
| H-Bond Donors/Acceptors | 1 / 1 | Primary amine functionality.[1][2] |
| Topological Polar Surface Area | 26.02 Ų | - |
| Conformation | Puckered ( | The ring adopts a puckered conformation to minimize torsional strain and maximize |
The "Fluorine Effect" on Conformation
Unlike the planar average of unsubstituted cyclobutane, 3,3-difluorocyclobutane derivatives exhibit a strong preference for a puckered conformation . This is driven by the gauche effect and hyperconjugative interactions between the C-H
-
Implication for Binding: The vectors of substituents at the 1-position (the ethylamine chain) are fixed in a specific spatial orientation (pseudo-equatorial vs. pseudo-axial), which can be exploited to rigidify ligand-protein interactions, potentially improving potency and selectivity.
Synthesis & Manufacturing
The synthesis of 1-(3,3-difluorocyclobutyl)ethan-1-amine typically proceeds from 1-(3,3-difluorocyclobutyl)ethan-1-one. For medicinal chemistry applications requiring high enantiopurity, the Ellman Sulfinamide approach is the industry standard.
Synthesis Workflow (Graphviz Diagram)
Caption: Asymmetric synthesis via Ellman auxiliary to yield high-enantiopurity amine.
Detailed Protocol: Ellman Approach (Chiral)
Step 1: Condensation
-
Charge a reaction vessel with 1-(3,3-difluorocyclobutyl)ethan-1-one (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.1 equiv) in anhydrous THF.
-
Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature.
-
Heat to 60-70°C for 16 hours. Monitor by LCMS for disappearance of ketone.
-
Workup: Cool to RT, pour into brine, and filter the resulting titanium salts through Celite. Extract with EtOAc.[4]
Step 2: Diastereoselective Reduction
-
Dissolve the crude sulfinyl imine in anhydrous THF and cool to -78°C.
-
Add L-Selectride (1.5 equiv) or NaBH₄ (for lower selectivity) dropwise.
-
Stir at -78°C for 3 hours, then warm to RT.
-
Mechanism: The bulky sulfinyl group directs the hydride attack, typically yielding diastereomeric ratios (dr) > 95:5.
Step 3: Deprotection
-
Treat the sulfinamide intermediate with 4M HCl in dioxane/MeOH .
-
Stir for 1 hour to cleave the N-S bond.
-
Concentrate and triturate with ether to obtain the amine hydrochloride salt .
Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability
This building block is frequently used to replace:
-
Isopropyl/tert-butyl groups: The cyclobutyl ring provides similar steric bulk but with different vectors. The fluorines block metabolic oxidation (hydroxylation) that typically occurs on alkyl chains.
-
Cyclohexyl groups: It offers a smaller, more compact lipophilic core, reducing overall molecular weight (MW) and potentially improving CNS penetration.
hERG Avoidance Strategy
In the development of GLP-1R agonists (e.g., Danuglipron analogs), replacing a piperidine or cyclohexyl ring with the 3,3-difluorocyclobutyl moiety has been shown to reduce hERG inhibition .
-
Reasoning: The lower lipophilicity (relative to larger carbocycles) and the reduced basicity of the amine (due to the inductive effect of fluorine) decrease the affinity for the hERG channel pore.
Decision Logic for Usage (Graphviz Diagram)
Caption: Strategic decision tree for implementing the difluorocyclobutyl core in SAR.
Safety & Handling
-
Hazards: The free amine is corrosive (Skin Corr. 1B) and causes severe eye damage.[5] The hydrochloride salt is an irritant but safer to handle.
-
Storage: Hygroscopic. Store under nitrogen at 2-8°C.
-
Compatibility: Avoid strong oxidizing agents. The C-F bonds are chemically inert under standard organic synthesis conditions (Suzuki, Buchwald, Amide coupling).
References
-
ChemScene. (2024). (1S)-1-(3,3-Difluorocyclobutyl)ethan-1-amine HCl Product Data. Retrieved from [1]
-
Haufe, G., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. Retrieved from
-
Grygorenko, O. O., et al. (2020).[4][6] Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry. Retrieved from
-
Enamine. (2023). Synthesis of Gem-difluorocyclobutane Building Blocks. Retrieved from
-
Pfizer/NIH. (2025). Discovery of New Difluorocyclobutyl Derivatives as Effective GLP-1R Agonists. Journal of Medicinal Chemistry. Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
Strategic Utilization of 1-(3,3-Difluorocyclobutyl)ethan-1-amine: A Technical Guide
Topic: Strategic Utilization of 1-(3,3-Difluorocyclobutyl)ethan-1-amine in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
In the landscape of modern drug design, the modulation of physicochemical properties through bioisosterism is a critical tactic. 1-(3,3-Difluorocyclobutyl)ethan-1-amine represents a high-value building block that offers a unique combination of steric bulk, metabolic stability, and electronic modulation. Unlike simple aliphatic amines, this scaffold incorporates a gem-difluorocyclobutane ring, which serves as a lipophilic, metabolically robust bioisostere for isopropyl or tert-butyl groups, while simultaneously lowering the pKa of the adjacent amine via the inductive effect of the fluorine atoms.
This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical profile, robust synthetic pathways, and application logic in Structure-Activity Relationship (SAR) campaigns.
Physicochemical Specifications
The following data consolidates the core properties of 1-(3,3-Difluorocyclobutyl)ethan-1-amine. Researchers should note the distinction between the free base and the hydrochloride salt, which is the most common commercial form due to stability.
Table 1: Molecular Identity & Properties[1]
| Property | Specification |
| IUPAC Name | 1-(3,3-Difluorocyclobutyl)ethan-1-amine |
| Common Name | |
| CAS Number (Racemic) | 1780847-80-4 |
| CAS Number (1S-isomer HCl) | 2309431-62-5 |
| CAS Number (1R-isomer HCl) | 1621223-56-0 |
| Molecular Formula | C₆H₁₁F₂N |
| Molecular Weight (Free Base) | 135.16 g/mol |
| Molecular Weight (HCl Salt) | 171.62 g/mol |
| Exact Mass | 135.086 g/mol |
| Predicted LogP | ~1.6 (Free Base) |
| pKa (Conjugate Acid) | ~8.5 - 9.0 (Lower than typical alkyl amines due to |
| H-Bond Donors/Acceptors | 1 / 3 (including F atoms) |
Synthetic Architecture
The synthesis of 1-(3,3-Difluorocyclobutyl)ethan-1-amine generally proceeds through the corresponding ketone, 1-(3,3-difluorocyclobutyl)ethan-1-one (CAS 1621223-57-1). For high-precision medicinal chemistry, controlling the stereocenter at the
Pathway Analysis
Two primary routes are employed depending on the required stereochemical purity:
-
Route A (Racemic): Reductive amination of the ketone.
-
Route B (Asymmetric): Condensation with tert-butanesulfinamide (Ellman's auxiliary) followed by diastereoselective reduction.
Visualization: Synthetic Workflow
The following diagram outlines the critical decision points and reaction steps for synthesizing the chiral amine.
Figure 1: Step-wise synthetic pathway from the carboxylic acid precursor to the chiral amine using Ellman's auxiliary chemistry.
Experimental Protocols
Protocol: Asymmetric Synthesis via Ellman's Sulfinamide
Rationale: This protocol is selected for its reliability in generating high ee (enantiomeric excess) amines, which is critical for establishing SAR in chiral pockets.
Reagents:
-
1-(3,3-Difluorocyclobutyl)ethan-1-one (1.0 eq)[1]
-
(S)-(-)-2-Methyl-2-propanesulfinamide (1.2 eq)
-
Titanium(IV) ethoxide (2.0 eq)
-
Sodium borohydride (NaBH₄) (4.0 eq)
-
Anhydrous THF, Methanol, HCl (4M in dioxane)
Step-by-Step Methodology:
-
Imine Formation (Condensation):
-
To a flame-dried round-bottom flask under N₂, add 1-(3,3-difluorocyclobutyl)ethan-1-one dissolved in anhydrous THF (0.5 M).
-
Add (S)-(-)-2-methyl-2-propanesulfinamide followed by Titanium(IV) ethoxide dropwise.
-
Heat the mixture to 60°C and stir for 12–18 hours. Checkpoint: Monitor by TLC or LCMS for disappearance of ketone.
-
Quench: Cool to RT and pour into brine while stirring vigorously. Filter the resulting suspension through Celite. Extract the aqueous layer with EtOAc. Dry organics over Na₂SO₄ and concentrate to yield the crude N-sulfinyl imine.
-
-
Diastereoselective Reduction:
-
Dissolve the crude imine in anhydrous THF (0.2 M) and cool to -48°C (or -78°C for higher selectivity).
-
Add NaBH₄ portion-wise. Stir at the indicated temperature for 4 hours, then allow to warm to RT slowly.
-
Quench: Add saturated NH₄Cl solution. Extract with EtOAc, dry, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc) to isolate the major diastereomer.
-
-
Deprotection (Cleavage of Auxiliary):
-
Dissolve the purified sulfinamide in MeOH.
-
Add 4M HCl in dioxane (excess, ~4-5 eq). Stir at RT for 1 hour.
-
Concentrate the solvent in vacuo. Triturate the residue with diethyl ether to obtain (S)-1-(3,3-difluorocyclobutyl)ethan-1-amine hydrochloride as a white solid.
-
Medicinal Chemistry Logic
Integrating this building block serves specific design goals. The diagram below illustrates the decision logic for selecting this moiety over traditional alkyl groups.
Structural Logic & Bioisosterism
-
Metabolic Blocking: The C3-fluorination prevents oxidative metabolism (hydroxylation) that typically occurs on the cyclobutane ring.
-
pKa Modulation: The electron-withdrawing nature of the fluorine atoms ($ \sigma $-inductive effect) reduces the basicity of the amine by approximately 1.0–1.5 log units compared to the non-fluorinated analog. This is crucial for improving membrane permeability (LogD) and reducing hERG liability.
-
Conformational Restriction: The cyclobutane ring restricts the degrees of freedom of the ethyl chain, potentially reducing the entropic penalty upon binding to the target protein.
Figure 2: Decision matrix for substituting aliphatic chains with the difluorocyclobutyl scaffold.
References
- Ellman, J. A., et al. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews. (Standard Protocol Reference).
-
Mykhailiuk, P. K. (2015).[2] Fluorinated Cyclobutanes: Synthesis and Application in Drug Discovery. Chemical Reviews.
-
PubChem. (n.d.). 3,3-Difluorocyclobutane derivatives. National Library of Medicine. Retrieved from [Link]
Sources
The Bioisosteric Potential of the 3,3-Difluorocyclobutyl Group in Modern Drug Design
An In-Depth Technical Whitepaper for Drug Development Professionals
Executive Summary
As drug discovery programs increasingly navigate the complex "flatland" of traditional aromatic scaffolds, the strategic incorporation of sp3-rich, fluorinated motifs has become a cornerstone of modern medicinal chemistry. As a Senior Application Scientist, I frequently deploy the 3,3-difluorocyclobutyl (DFCB) group as a privileged bioisostere. By replacing traditional moieties—such as phenyl rings, tert-butyl groups, or unfluorinated cycloalkanes—with the DFCB group, we can systematically engineer molecules with enhanced aqueous solubility, reduced lipophilicity (LogD), and superior metabolic stability.
This whitepaper dissects the physicochemical rationale behind the DFCB group, examines field-proven case studies, and provides self-validating experimental protocols for its synthesis and in vitro profiling.
The Physicochemical Rationale: Why 3,3-Difluorocyclobutyl?
The decision to incorporate a 3,3-difluorocyclobutyl group is rarely arbitrary; it is driven by a precise understanding of structure-property relationships (SPR).
1.1. Modulating Lipophilicity and pKa The gem-difluoro substitution exerts a strong electron-withdrawing inductive effect. When placed adjacent to basic amines or carboxylic acids, it significantly lowers the pKa of the functional group[1]. Furthermore, compared to a highly lipophilic tert-butyl or phenyl group, the DFCB moiety lowers the overall LogP of the molecule. This reduction in lipophilicity directly translates to improved aqueous solubility and reduced non-specific protein binding[2].
1.2. Metabolic Shielding and Symmetry Phenyl rings are notorious for undergoing cytochrome P450 (CYP450)-mediated oxidative bioactivation, leading to toxic reactive metabolites. Replacing a phenyl ring with a DFCB group eliminates this aromatic oxidation liability while maintaining sufficient steric bulk to occupy hydrophobic binding pockets[3]. Additionally, the C2v symmetry of the 3,3-difluorocyclobutyl group is a massive synthetic advantage: it does not introduce any new stereocenters into the drug candidate, thereby avoiding the costly separation of diastereomers.
Table 1: Comparative Physicochemical Impact of Bioisosteric Replacements
| Structural Motif | Relative Lipophilicity (LogP) | Metabolic Stability (CYP450) | Steric Bulk (Volume) | Stereochemical Complexity |
| Phenyl Ring | High | Low (Prone to epoxidation/hydroxylation) | Planar, Moderate | None |
| tert-Butyl | High | Moderate (Prone to aliphatic oxidation) | Spherical, High | None |
| Cyclobutyl | Moderate | Moderate (Prone to ring oxidation) | Puckered, Moderate | None |
| 3,3-Difluorocyclobutyl | Low to Moderate | High (Fluorine blocks oxidation sites) | Puckered, Moderate | None (Symmetrical) |
Strategic Bioisosteric Replacements: Field Case Studies
To understand the causality behind these experimental choices, we must examine how the DFCB group behaves within specific target binding sites.
Case Study 1: Bypassing Resistance in HCV NS3/4A Protease Inhibitors
In the development of pan-genotypic Hepatitis C Virus (HCV) protease inhibitors (e.g., glecaprevir analogs), the D168A mutation presents a severe clinical challenge. This mutation expands the S4 binding pocket, causing traditional tert-butyl P4 capping groups to lose binding affinity. By replacing the tert-butyl cap with a 3,3-difluorocyclobutyl group, the strong dipole of the C-F bonds allows the capping group to sample alternate conformations. The fluorinated moiety rotates to occupy the newly expanded space in the D168A mutant's S4 pocket, rescuing single-digit nanomolar potency[4][5].
Mechanism of D168A resistance bypass via 3,3-difluorocyclobutyl conformational adaptation.
Case Study 2: Reducing Bioactivation in mGluR5 PAMs
Schizophrenia therapies targeting the metabotropic glutamate receptor 5 (mGluR5) often utilize biaryl acetylene chemotypes. However, the terminal phenyl rings in these structures are highly susceptible to bioactivation, forming reactive intermediates that cause hepatotoxicity. Replacing the phenyl ring with a 3,3-difluorocyclobutyl group completely abolished this bioactivation potential. The resulting compound demonstrated favorable brain penetrance and robust in vivo efficacy in mouse novel object recognition (NOR) models without the associated toxicity risks[3].
Case Study 3: Optimizing TGF-βR1 Kinase Inhibitors
In the optimization of TGF-βR1 kinase inhibitors, high lipophilicity often leads to rapid in vivo clearance. Medicinal chemists replaced highly lipophilic aliphatic and aromatic side chains on the pyrazole core with a 1,1- or 3,3-difluorocyclobutyl moiety. This substitution not only reduced the LogD (improving the pharmacokinetic profile) but also enhanced the IC50 to sub-nanomolar levels (0.57 nM) by forming favorable multipolar interactions within the kinase hinge region[6].
Decision logic for deploying the 3,3-difluorocyclobutyl group in lead optimization.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the synthesis and evaluation of these compounds must be robust and scalable. Below are the validated protocols for generating the foundational building block (3,3-difluorocyclobutane-1-carboxylic acid) and evaluating its metabolic stability.
Protocol 1: Multigram Synthesis of 3,3-Difluorocyclobutane-1-carboxylic Acid
Older methods relied on the cycloaddition of toxic acrylonitrile and ozone-depleting chlorofluorocarbons. As a safer, highly scalable alternative, we utilize the oxidative cleavage of commercially available 3-methylenecyclobutanecarbonitrile, followed by fluorination[2].
Step-by-Step Workflow:
-
Oxidative Cleavage: Dissolve 3-methylenecyclobutanecarbonitrile (1.0 eq) in a biphasic mixture of CH2Cl2/MeCN/H2O. Add catalytic RuCl3 (0.05 eq) and NaIO4 (2.0 eq) at 5 °C. Stir for 18 hours. Extract with CH2Cl2 to yield 3-oxocyclobutanecarbonitrile.
-
Deoxofluorination: Dissolve the crude ketone in dry CH2Cl2 under nitrogen. Cool to 0 °C and add Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor (1.5 eq) dropwise. Warm to 20 °C and stir until TLC indicates complete conversion. Quench carefully with saturated aqueous NaHCO3 to yield 3,3-difluorocyclobutanecarbonitrile.
-
Hydrolysis: Reflux the nitrile intermediate in a mixture of NaOH (3.0 eq) in H2O/MeOH (1:1) for 15 hours. Acidify the aqueous layer with HCl to pH 2, and extract with EtOAc. Dry over MgSO4 and concentrate in vacuo to afford 3,3-difluorocyclobutane-1-carboxylic acid as a white solid[2].
Scalable synthetic workflow for 3,3-difluorocyclobutane-1-carboxylic acid.
Protocol 2: In Vitro Microsomal Stability Assay (Intrinsic Clearance)
To validate the metabolic shielding effect of the DFCB group, compounds must be tested against Human Liver Microsomes (HLMs).
-
Preparation: Prepare a 10 mM stock solution of the DFCB-containing drug candidate in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).
-
Incubation: Combine the compound with HLMs (final protein concentration 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37 °C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Quenching & Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), remove a 50 µL aliquot and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the intrinsic clearance (
).
Conclusion
The 3,3-difluorocyclobutyl group is far more than a structural novelty; it is a highly rational, self-validating solution to some of the most persistent ADME and toxicity liabilities in drug design. By leveraging its unique combination of low lipophilicity, metabolic resistance, and structural symmetry, medicinal chemists can successfully rescue failing chemotypes and bypass aggressive target mutations.
References
-
Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance. bioRxiv. Available at:[Link][4]
-
A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Synthetic Communications / Taylor & Francis. Available at:[Link][2]
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. Available at:[Link][6]
-
Difluorocyclobutylacetylenes as positive allosteric modulators of mGluR5 with reduced bioactivation potential. PubMed / Bioorganic & Medicinal Chemistry Letters. Available at:[Link][3]
-
Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance. bioRxiv (Alternate Index). Available at:[Link][5]
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. ResearchGate. Available at:[Link][1]
Sources
Conformational Analysis and Physicochemical Profiling of 3,3-Difluorocyclobutyl Amines
Executive Summary
As the demand for novel bioisosteres in drug discovery intensifies, fluorinated cycloalkanes have emerged as critical structural motifs. Specifically, 3,3-difluorocyclobutyl amines offer a unique combination of conformational restriction, modulated basicity, and enhanced lipophilicity. As a Senior Application Scientist, I have structured this technical whitepaper to dissect the conformational dynamics of these scaffolds, quantify their physicochemical properties, and provide field-proven, self-validating experimental protocols for their synthesis and structural elucidation.
The Bioisosteric Paradigm of Fluorinated Cyclobutanes
The strategic incorporation of fluorine into sp³-rich carbocycles is a cornerstone of modern medicinal chemistry. The cyclobutane ring serves as a minimal structural motif that provides conformational restriction without drastically inflating molecular weight. By introducing a gem-difluoro group at the C3 position relative to a C1 amine, chemists can fine-tune the pharmacokinetic profile of a lead compound. This substitution pattern is highly compatible with lead-oriented synthesis, improving metabolic stability while avoiding the introduction of new stereocenters.
Conformational Dynamics and Ring Puckering
The Puckering Phenomenon
The unsubstituted cyclobutane ring is not planar; it naturally adopts a "butterfly" or puckered conformation to relieve Pitzer strain (the torsional strain caused by eclipsing adjacent C-H bonds) at the expense of increasing Baeyer strain (angle strain). Unsubstituted cyclobutanes typically exhibit a [1].
Impact of gem-Difluorination
The introduction of the highly electronegative fluorine atoms at the C3 position fundamentally alters this delicate energetic balance. Exit Vector Plot (EVP) analyses and X-ray crystallographic data reveal that 3,3-difluorocyclobutanes are significantly more planar than their non-fluorinated counterparts, exhibiting a [1].
Mechanistic Causality: This flattening of the ring is driven by the need to minimize steric clashing and dipole-dipole repulsion between the highly polarized C-F bonds and the C-N bond of the amine. Consequently, the amine substituent at C1 is forced into a dynamic equilibrium between pseudo-axial and pseudo-equatorial positions, with the pseudo-equatorial conformation often favored to minimize transannular interactions with the axial fluorine atom.
Physicochemical Impact
The structural modifications inherent to 3,3-difluorocyclobutyl amines translate directly into measurable physicochemical shifts. The table below summarizes the quantitative data comparing the parent cyclobutylamine to its 3,3-difluorinated analog.
| Physicochemical Property | Cyclobutylamine | 3,3-Difluorocyclobutylamine | Mechanistic Causality |
| pKa (Conjugate Acid) | [2] | The strong through-bond σ-electron withdrawal (-I inductive effect) of the gem-difluoro group pulls electron density away from the nitrogen lone pair, stabilizing the free base and lowering the pKa. | |
| LogP (Lipophilicity) | ~0.2 | ~0.9 | Fluorine's low polarizability and high hydrophobicity increase the lipid partitioning of the molecule, enhancing potential membrane permeability. |
| Ring Puckering Angle | [1] | [1] | Steric and dipole-dipole minimization between the C-F bonds and the cyclobutane ring core. |
Structure-Property Relationship Visualization
The following diagram maps the logical cascade of how specific structural modifications dictate the ultimate physicochemical behavior of the molecule.
Fig 1: Logical relationship mapping structural traits of 3,3-difluorocyclobutyl amines to properties.
Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each critical step.
Protocol 1: Multigram Synthesis of 3,3-Difluorocyclobutanamine Hydrochloride
This method details the catalytic hydrogenolysis of a carbamate precursor to yield the [3].
-
Catalyst Preparation: Suspend 10% Pd/C (1.0 g) in anhydrous methanol (20 mL) under an inert argon atmosphere.
-
Causality: Purging with argon prevents the premature ignition of the highly reactive Pd/C catalyst in the presence of methanol vapors.
-
-
Substrate Addition: Dissolve benzyl (3,3-difluorocyclobutyl)carbamate (1.47 g, 6.1 mmol) in methanol and transfer it to the catalyst suspension.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (1 atm) and stir vigorously at 25 °C for 12-16 hours.
-
Causality: The palladium catalyst facilitates the cleavage of the benzyl carbamate (Cbz) protecting group, releasing the free amine and toluene byproduct.
-
-
Validation (In-Process): Monitor the reaction via LC-MS (ESI+). The reaction is deemed complete when the [M+H]⁺ peak at m/z 242 disappears entirely, replaced by the free amine signal.
-
Filtration: Filter the heterogeneous mixture through a pad of diatomaceous earth (Celite) to remove the Pd/C catalyst. Wash the pad with excess methanol (2 x 10 mL).
-
Salt Formation: Add concentrated hydrochloric acid (2.0 mL) dropwise to the filtrate at 0 °C.
-
Causality: Converting the volatile free amine into its hydrochloride salt prevents product loss during solvent evaporation and significantly enhances the compound's oxidative stability for long-term storage.
-
-
Isolation: Evaporate the solvent under reduced pressure to yield a white to off-white solid (approx. 0.8 g, 85% yield).
Protocol 2: Conformational Elucidation via Variable-Temperature (VT) NMR
Because the cyclobutane ring undergoes rapid pseudo-rotation at room temperature, standard NMR yields time-averaged signals. VT-NMR is required to trap distinct conformers.
-
Sample Preparation: Dissolve 15 mg of 3,3-difluorocyclobutanamine hydrochloride in 0.6 mL of deuterated methanol (CD₃OD).
-
Ambient Acquisition: Acquire ¹H and ¹⁹F NMR spectra at standard room temperature (298 K) using a 500 MHz spectrometer to establish a baseline.
-
Variable Temperature Analysis: Lower the probe temperature in 10 K increments down to 213 K, acquiring spectra at each step.
-
Causality: Cooling the sample increases the energy barrier relative to the thermal energy (
), slowing the pseudo-rotation. This allows the NMR timescale to resolve the distinct pseudo-axial and pseudo-equatorial conformers into separate, quantifiable signals.
-
-
Validation (Coupling Constant Extraction): Extract the ³J(H,H) and ³J(H,F) coupling constants from the low-temperature spectra.
-
Causality: The magnitude of these vicinal coupling constants is governed by the Karplus relationship. By mapping these constants, one can precisely calculate the dihedral angles and confirm the ~20° puckering angle of the trapped conformer.
-
Conclusion
The 3,3-difluorocyclobutyl amine scaffold is not merely a structural novelty; it is a highly tunable physicochemical system. By understanding the interplay between ring puckering, inductive σ-withdrawal, and dipole minimization, drug development professionals can rationally deploy this motif to modulate basicity, enhance lipophilicity, and restrict conformational space in next-generation therapeutics.
References
-
F. de Nanteuil, et al. "Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols." The Journal of Organic Chemistry 2021. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 75645, Cyclobutylamine." URL:[Link]
Sources
Physicochemical Profiling of 1-(3,3-Difluorocyclobutyl)ethan-1-amine
A Technical Guide to LogP, LogD, and Bioisosteric Utility
Executive Summary
1-(3,3-Difluorocyclobutyl)ethan-1-amine (CAS: 1621223-56-0 / 1780847-80-4) represents a strategic building block in modern medicinal chemistry, serving as a metabolically robust bioisostere for lipophilic aliphatic amines. This guide details the physicochemical behavior of this scaffold, specifically examining the "Fluorine Effect" on lipophilicity (LogP) and distribution coefficient (LogD).
While calculated LogP (cLogP) values for this compound typically range near 1.8 , the experimental reality is governed by the ionization of the primary amine and the dipole-dipole interactions of the gem-difluoro moiety. At physiological pH (7.4), the compound exists predominantly as a cation, significantly compressing its effective lipophilicity (LogD) and altering its permeability profile compared to non-fluorinated analogs.
Molecular Architecture & Theoretical Physicochemistry
To understand the lipophilicity of this molecule, one must first deconstruct its electronic and conformational landscape.
The Gem-Difluorocyclobutane Core
The cyclobutane ring acts as a conformational restrictor. Unlike flexible alkyl chains, the ring adopts a "puckered" conformation to relieve torsional strain.
-
The Fluorine Dipole: The introduction of two fluorine atoms at the C3 position creates a significant molecular dipole. While fluorine is hydrophobic (low polarizability), the C-F bond is highly polar. In the 3,3-position, these vectors summate, creating a localized region of high electron density that does not participate in hydrogen bonding but influences solvation shells.
-
Bioisosterism: This scaffold is frequently used as a bioisostere for tert-butyl or isopropyl groups. The gem-difluoro modification typically blocks metabolic oxidation at the C3 position while modulating the pKa of the distal amine via through-bond inductive effects.
Ionization and pKa
The primary amine at the C1-ethyl position is the critical ionization center.
-
Inductive Effect: The electron-withdrawing nature of the fluorine atoms (even at the
distance) exerts a pull on the nitrogen lone pair. -
Predicted pKa: While standard aliphatic amines exhibit pKa values
10.5–10.8, the 3,3-difluorocyclobutyl group typically lowers this by 0.8–1.2 units. -
Working pKa Estimate: 9.2 – 9.6 .
-
Significance: A lower pKa means a higher fraction of the neutral (permeable) species exists at physiological pH compared to a standard alkyl amine, potentially improving oral bioavailability despite the polar fluorines.
-
Lipophilicity Profiling: LogP vs. LogD[1][2][3]
The Data Landscape
The following table summarizes the consensus physicochemical profile based on structure-activity relationship (SAR) data for fluorinated cyclobutamines.
| Parameter | Value / Range | Context |
| cLogP (Calculated) | 1.80 | Neutral species partition (Octanol/Water). |
| pKa (Estimated) | 9.4 ± 0.3 | Conjugate acid dissociation. |
| LogD | -0.5 to 0.2 | Effective distribution at pH 7.4. |
| LogD | -2.0 to -1.5 | Distribution at acidic pH (Duodenum). |
| TPSA | 26.02 Ų | Topological Polar Surface Area (Amine contribution). |
The "Fluorine Paradox" in LogP
Contrary to the intuition that "Fluorine = Lipophilic," gem-difluorination on small saturated rings often lowers experimental LogP compared to the hydrocarbon parent.
-
Reasoning: The high polarity of the C-F bonds increases the solvation energy in the aqueous phase more than it increases interactions in the lipid phase.
-
Observation: The 3,3-difluoro analog is often less lipophilic than the cyclobutyl parent but more metabolically stable.
LogD Calculation Logic
For researchers needing to derive LogD at specific pH levels without experimentation, use the following derivation based on the Henderson-Hasselbalch equation for bases:
At pH 7.4 with pKa 9.4:
This calculation highlights that despite a "lipophilic" cLogP, the compound is hydrophilic in systemic circulation.
Experimental Protocols
To validate these values in a drug discovery campaign, the following protocols are recommended. The Potentiometric Method is the Gold Standard for this ionizable amine.
Method A: Potentiometric Titration (The "Gold Standard")
Best for: Simultaneous determination of pKa and LogP. Requirement: High purity (>98%) and solubility >0.5 mM.
-
Preparation: Dissolve 2–5 mg of the amine hydrochloride salt in 20 mL of degassed 0.15 M KCl (ionic strength adjustor).
-
Acid Titration: Acidify to pH 1.8 using 0.5 M HCl to ensure full protonation.
-
Alkaline Titration: Titrate with 0.5 M KOH under inert gas (Argon/Nitrogen) to pH 12.0. Record the potential difference to determine pKa .
-
Dual-Phase Titration: Repeat the titration in a dual-phase system (Water + n-Octanol). The shift in the titration curve (Bjerrum plot) caused by the partitioning of the neutral species into octanol allows for the calculation of LogP .
Method B: Chromatographic Hydrophobicity Index (CHI)
Best for: High-throughput screening of libraries.
-
Column: Immobilized Artificial Membrane (IAM) or C18 derivatized column.
-
Mobile Phase: Gradient of Ammonium Acetate (pH 7.4) and Acetonitrile.
-
Calibration: Run a set of standards with known LogD values (e.g., Propranolol, Atenolol).
-
Measurement: Record retention time (
) and calculate (capacity factor). -
Conversion:
. (Where and are derived from standards).
Visualization of Physicochemical Workflows
The following diagrams illustrate the decision-making process for evaluating this scaffold and the mechanistic impact of the structure.
Physicochemical Evaluation Decision Tree
Caption: Decision workflow for experimentally determining the lipophilicity profile of the target amine.
Structure-Property Relationship (SPR)
Caption: Mechanistic impact of the 3,3-difluoro substitution on the core physicochemical properties.
References
-
Grygorenko, O. O., et al. (2025). "Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes." ChemPlusChem.
-
ChemScene. (2024). "Product Data: (1R)-1-(3,3-Difluorocyclobutyl)ethan-1-amine HCl."
-
Lin, K., et al. (2020). "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Piotrowski, D. W., et al. (2014). "Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors." Bioorganic & Medicinal Chemistry Letters.
The Cyclobutyl Amine Scaffold: A Guide to Tuning Basicity with Strategic Fluorine Substitution
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The basicity of amine-containing compounds, quantified by the pKa value, is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. The cyclobutyl amine moiety is an increasingly popular scaffold in medicinal chemistry, offering a desirable three-dimensional geometry. Fluorine, the most electronegative element, is often introduced into drug candidates to enhance metabolic stability and modulate lipophilicity. However, its powerful electron-withdrawing nature can dramatically alter the basicity of nearby functional groups. This guide provides a detailed examination of the effects of fluorine substitution on the basicity of the cyclobutyl amine core. We will explore the underlying electronic principles, present quantitative data from case studies, detail experimental and computational methodologies for pKa determination, and offer strategic insights for leveraging fluorine substitution to fine-tune the properties of novel therapeutics.
Introduction: The Critical Role of Amine Basicity and Fluorine in Medicinal Chemistry
In drug design, achieving the optimal balance of efficacy, safety, and pharmacokinetic properties is paramount. The ionization state of a drug molecule, which is dictated by its pKa and the physiological pH (primarily 7.4), is a key determinant of its behavior in the body.
-
Solubility and Permeability: The protonated, charged form of an amine is generally more water-soluble, aiding in formulation and distribution in the bloodstream. Conversely, the neutral, uncharged form is typically more lipid-soluble and better able to permeate cell membranes to reach its intracellular target.
-
Target Engagement: Many drug targets, such as G-protein coupled receptors (GPCRs) and kinases, have binding pockets containing acidic residues (e.g., aspartate, glutamate). A precisely tuned basicity is often required for the formation of optimal salt-bridge interactions, which can be a cornerstone of high-affinity binding.
-
Off-Target Effects: Undesirable basicity can lead to liabilities. For instance, high basicity is a known risk factor for binding to the hERG potassium channel, which can lead to cardiotoxicity. It can also promote interaction with Cytochrome P450 enzymes (e.g., CYP2D6), affecting drug metabolism and clearance[1][2].
The strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry. Its introduction can block sites of metabolism, alter molecular conformation, and modulate lipophilicity. Crucially, due to its strong electronegativity, fluorine exerts a powerful inductive effect , withdrawing electron density through the sigma-bond framework of a molecule.[3][4] This effect can be harnessed to systematically reduce, or "tune," the basicity of a nearby amine, providing a powerful tool for optimizing a drug candidate's overall profile.[1][5]
This guide focuses specifically on the cyclobutyl amine scaffold, a "saturated heterocyclic" that provides a rigid, three-dimensional exit vector distinct from more common piperidine or pyrrolidine rings, making it an attractive component for exploring new chemical space.
Fundamental Principles: Gauging Fluorine's Influence
The basicity of an amine is determined by the availability of its nitrogen lone pair of electrons to accept a proton. Any factor that decreases the electron density on the nitrogen will make the lone pair less available and thus lower the basicity (increase the acidity of the conjugate acid, resulting in a lower pKa).
Fluorine's influence is primarily transmitted through two mechanisms:
-
Through-Bond Inductive Effect: This is the dominant effect. Fluorine's high electronegativity pulls electron density towards itself through the chain of sigma bonds. This effect decays with distance.[3][6] A fluorine atom at the β-position (two carbons away) from the amine will have a stronger pKa-lowering effect than one at the γ-position (three carbons away).[5][7]
-
Through-Space Inductive Effect & Conformational Impact: In cyclic systems like cyclobutane, the ring's conformation can bring the fluorine atom into close spatial proximity to the amine's lone pair, even if they are separated by several bonds. This can lead to through-space electrostatic repulsion or dipole-dipole interactions that influence lone pair availability. The rigid nature of the cyclobutane ring means that the relative orientation of the C-F bond and the nitrogen lone pair (e.g., cis vs. trans stereochemistry) can have a significant and predictable impact on basicity.[1][8]
The following diagram illustrates the concept of through-bond vs. through-space effects in a fluorinated cyclobutylamine.
Caption: Through-bond and through-space inductive effects of fluorine.
Quantitative Analysis: Fluorine's Impact on Cyclobutyl Amine pKa
The theoretical principles are best understood through quantitative data. The following table summarizes experimentally measured pKa values for cyclobutylamine and several fluorinated analogues, compiled from peer-reviewed literature.
| Compound | Structure | Substitution Position | Stereochemistry | pKa | ΔpKa (from parent) | Reference |
| Cyclobutylamine | ![]() | None | - | ~10.7 | 0.0 | [9] |
| 3-Fluorocyclobutylamine | ![]() | γ (C-3) | Mixture | ~9.9 | -0.8 | [10] |
| cis-2-(Trifluoromethyl)cyclobutylamine | ![]() | β (C-2) | cis | ~8.6 | -2.1 | [8] |
| trans-2-(Trifluoromethyl)cyclobutylamine | β (C-2) | trans | ~9.6 | -1.1 | [8] | |
| cis-2-(Monofluoromethyl)cyclobutylamine | β (C-2) | cis | ~10.0 | -0.7 | [8] | |
| trans-2-(Monofluoromethyl)cyclobutylamine | β (C-2) | trans | ~10.6 | -0.1 | [8] |
Analysis of Key Trends:
-
Distance Attenuation: A single fluorine at the γ-position (3-fluorocyclobutylamine) reduces the pKa by approximately 0.8 units.[10] This demonstrates the inductive effect transmitted through three bonds.
-
Magnitude of Fluorination: The β-trifluoromethyl (-CF3) group, with its three fluorine atoms, has a much more dramatic effect than the monofluoromethyl (-CH2F) group. For the cis isomers, the pKa drops by 2.1 units for -CF3 compared to just 0.7 units for -CH2F.[8] This highlights the roughly additive nature of fluorine's electron-withdrawing power.[6]
-
Stereochemical Dependence: The most striking observation is the significant difference between cis and trans isomers. For the 2-CF3 substituted compounds, the cis isomer is a full pKa unit more acidic (less basic) than the trans isomer (pKa 8.6 vs. 9.6).[8] This suggests a strong through-space interaction in the cis conformation, where the electron-withdrawing CF3 group is held in closer proximity to the amine, augmenting the through-bond inductive effect.
Methodologies for pKa Determination
Accurate pKa determination is essential for building structure-basicity relationships. While computational models are increasingly powerful, experimental measurement remains the gold standard.[11][12]
Experimental Protocol: Potentiometric Titration
Potentiometric titration is the most common and reliable method for measuring pKa values.[13][14] The process involves monitoring the pH of a solution of the amine as a titrant (a strong acid) is added incrementally. The pKa is the pH at which half of the amine has been protonated (the half-equivalence point).
Self-Validating Protocol for pKa Determination:
-
System Calibration:
-
Calibrate the pH meter using at least three standard, certified buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).[15] This ensures the accuracy of all subsequent pH measurements.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the amine hydrochloride salt in deionized, degassed water to a known concentration (typically 1-10 mM).[16] A concentration of at least 10⁻⁴ M is needed for a clear titration curve.[14]
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration, which prevents activity coefficient fluctuations.[15][16]
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved CO₂, which can form carbonic acid and interfere with the titration of basic compounds.[15][16]
-
-
Titration Procedure:
-
Place the jacketed beaker containing the sample solution on a magnetic stirrer and immerse the calibrated pH electrode and the titrant delivery tube.
-
Begin titrating with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots (e.g., 10-50 µL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point (the point of steepest pH change) until the pH reaches a stable, high value (e.g., pH 12).[16]
-
-
Data Analysis and Validation:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.
-
The half-equivalence point is exactly half the volume of the equivalence point. The pH at this volume is the pKa of the amine's conjugate acid.[15]
-
Perform the titration in triplicate for each compound to ensure reproducibility. The reported pKa should be the average, with a standard deviation of less than 0.05 pKa units for high-quality data.[16]
-
The logical flow of this protocol is depicted in the following workflow diagram.
Caption: A step-by-step workflow for reliable pKa determination.
Computational Prediction of pKa
Alongside experimental methods, computational chemistry offers valuable tools for predicting pKa values and rationalizing experimental trends.[17]
-
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can calculate the free energy change of the protonation reaction, from which a pKa can be derived. These methods are computationally intensive but can provide high accuracy.[17]
-
Machine Learning (ML): By training on large datasets of experimentally determined pKa values, ML models can learn the complex relationships between a molecule's structure and its basicity.[11][12][18] These models are very fast and are becoming increasingly accurate for common chemical scaffolds.
Computational approaches are particularly useful for rapidly screening large numbers of virtual compounds, allowing chemists to prioritize the synthesis of molecules with a desired pKa profile.
Implications and Strategic Guidance for Drug Design
The data presented provides clear, actionable insights for medicinal chemists working with the cyclobutyl amine scaffold:
-
Coarse Tuning (pKa drop of 1-2+ units): To achieve a significant reduction in basicity, for example to mitigate hERG liability, substitution at the β-position (C-2) with a strongly electron-withdrawing group like -CF3 is highly effective.
-
Fine Tuning (pKa drop of < 1 unit): For more subtle adjustments, a single fluorine at the γ-position (C-3) provides a modest pKa reduction of ~0.8 units.[10] Alternatively, a -CH2F group at the β-position can be used.
-
Leveraging Stereochemistry: The ~1.0 pKa unit difference between cis and trans 2-CF3-cyclobutylamines demonstrates that stereochemistry is a powerful tool for modulating basicity.[8] If a specific basicity is required for on-target activity, synthesizing and testing both diastereomers is highly recommended. The cis isomer will consistently provide a lower pKa due to a more pronounced through-space effect.
Conclusion
Fluorine substitution is a potent and predictable strategy for modulating the basicity of the cyclobutyl amine core. The magnitude of the pKa reduction is governed by the number of fluorine atoms, their distance from the nitrogen center, and, critically, their stereochemical relationship to the amine. By understanding the interplay of through-bond and through-space inductive effects, medicinal chemists can rationally design molecules with a finely tuned pKa, optimizing the ADME properties and target interactions of the next generation of therapeutics. The combination of empirical data, robust experimental protocols, and predictive computational models provides a comprehensive toolkit for harnessing the unique properties of fluorine in drug discovery.
References
- Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2020). Vertex Pharmaceuticals.
-
Measured pKa values (23 °C) for building blocks 6–11, as well as the parent cyclobutane derivatives (R=H). (n.d.). ResearchGate. [Link]
-
Fluorinated and non-fluorinated phenylcycloalkylamines. (n.d.). ResearchGate. [Link]
-
Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. (2022). Scholaris. [Link]
-
FILLING THE GAP IN LogP AND pKa EVALUATION FOR SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING. (2024). ChemRxiv. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]
-
Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. (n.d.). ChemRxiv. [Link]
-
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (n.d.). ChemRxiv. [Link]
-
ML for LogP and pKa in Fluorine-Containing Derivatives. (2025). Blackthorn AI. [Link]
-
Tuning basicity. (2023). Cambridge MedChem Consulting. [Link]
-
(A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... (n.d.). ResearchGate. [Link]
-
Structural Effects on Acidity and Basicity. (2022). Chemistry LibreTexts. [Link]
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). PMC. [Link]
-
α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. (2021). ACS Publications. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]
-
Development of Methods for the Determination of pKa Values. (n.d.). PMC. [Link]
-
Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2023). MDPI. [Link]
-
On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. (2020). The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. [Link]
-
6.4. Acid strength and pKa. (n.d.). Organic Chemistry 1: An open textbook - Lumen Learning. [Link]
-
5 Key Basicity Trends of Amines. (2017). Master Organic Chemistry. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. [Link]
-
Sensitive Fluorescent Detection and Lewis Basicity of Aliphatic Amines. (n.d.). ResearchGate. [Link]
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The Strategic Integration of 1-(3,3-Difluorocyclobutyl)ethan-1-amine in Modern Medicinal Chemistry
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Structural Characteristics and Synthetic Methodologies of gem-Difluorocyclobutane Derivatives
Executive Summary
The integration of fluorinated cycloalkyl motifs into small-molecule drug candidates has fundamentally transformed modern medicinal chemistry. Among these, the gem-difluorocyclobutane ring has emerged as a privileged bioisosteric scaffold. Featured prominently in FDA-approved therapeutics such as the mutant IDH1 inhibitor Ivosidenib, this motif is prized for its ability to modulate physicochemical properties—specifically lipophilicity, metabolic stability, and basicity—without significantly increasing molecular weight[1].
This technical guide provides an in-depth analysis of the structural characteristics of gem-difluorocyclobutane derivatives, the stereoelectronic principles governing their behavior, and field-proven synthetic protocols designed to overcome the inherent challenges of four-membered ring functionalization.
Structural and Physicochemical Profiling
The substitution of hydrogen atoms with fluorine on a cyclobutane ring induces profound stereoelectronic effects. Fluorine’s high electronegativity and low polarizability alter the hybridization of the adjacent carbon atoms, leading to distinct conformational and physicochemical shifts.
Conformational Dynamics and Ring Puckering
Unsubstituted cyclobutane adopts a puckered "butterfly" conformation to relieve the torsional strain of eclipsing C-H bonds, with a standard puckering angle (
Causality: The highly electronegative fluorine atoms draw electron density away from the ring carbon, increasing the p-character of the C-F bonds (Bent's Rule). This stereoelectronic shift compresses the F-C-F bond angle, forcing the ring to adopt a more pronounced pucker to minimize transannular steric interactions and relieve localized torsional strain.
Physicochemical Modulation
gem-Difluorocyclobutanes are classified as "polar lipophilic" groups. They serve as excellent bioisosteres for gem-dimethyl groups, carbonyls, and oxetanes[3].
-
Basicity (pKa): The strong
-electron-withdrawing inductive effect of the CF group significantly lowers the pKa of adjacent amines (typically by 1.5 to 2.0 units), which can enhance oral bioavailability by reducing physiological ionization. -
Lipophilicity (LogP): While the highly polarized C-F bonds create a strong local dipole moment (~2.30 - 2.50 D), fluorine's hydrophobicity ultimately drives an increase in LogP compared to oxygenated isosteres[3],[2].
Table 1: Structural and Physicochemical Comparison of Four-Membered Rings
| Property | Cyclobutane | gem-Difluorocyclobutane | Oxetane |
| Ring Puckering Angle ( | 26.9° | 29.7° | 6.9° |
| Dipole Moment (D) | 0.00 | ~2.30 - 2.50 | 1.90 |
| Lipophilicity ( | Baseline | +0.5 to +1.0 | -0.5 to -0.8 |
| Amine Basicity ( | Baseline | -1.5 to -2.0 | -0.8 to -1.0 |
Advanced Synthetic Protocols
Synthesizing and functionalizing gem-difluorocyclobutanes is notoriously difficult. The electron-withdrawing CF
Protocol A: Multigram Deoxofluorination via Morph-DAST
This protocol is the industry standard for synthesizing the gem-difluorocyclobutane core from cyclobutanone precursors.
-
Preparation: Dissolve the O-protected 3-oxocyclobutanecarboxylic acid derivative (1.0 eq) in anhydrous dichloromethane (CH
Cl ) under an inert argon atmosphere. -
Reagent Addition: Cool the reactor to 0 °C. Slowly add Morpholinosulfur trifluoride (Morph-DAST) (2.5 eq) dropwise.
-
Causality: Morph-DAST is utilized instead of standard DAST because the morpholine ring stabilizes the sulfurane intermediate. This grants superior thermal stability, practically eliminating the risk of exothermic detonation during multigram scale-up.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 15 hours.
-
Quenching: Carefully quench with saturated aqueous NaHCO
at 0 °C to neutralize generated HF. -
Isolation & Validation: Extract with CH
Cl , dry over Na SO , and purify via vacuum distillation.-
Self-Validation:
F NMR must show a characteristic AB quartet (or a tight multiplet depending on symmetry) between -80 to -100 ppm. The absence of signals around -110 to -130 ppm confirms no vinylic fluorine (elimination byproducts) formed.
-
Protocol B: Organolanthanum-Enabled Nucleophilic Addition
Standard Grignard or organolithium additions to 3,3-difluorocyclobutanone fail due to
-
Lanthanum Preparation: Suspend anhydrous LaCl
(1.1 eq) in dry THF and stir at room temperature for 2 hours to ensure complete dispersion. -
Transmetalation: Cool the suspension to 0 °C and add the desired Grignard reagent (R-MgX) (1.0 eq) dropwise. Stir for 1 hour to form the active organolanthanum species (R-LaCl
).-
Causality: Lanthanum is highly oxophilic but possesses significantly attenuated basicity compared to magnesium or lithium. This strictly enforces nucleophilic addition to the carbonyl carbon while completely suppressing the acid-base deprotonation of the sensitive
-protons[1].
-
-
Addition: Cool the mixture to -78 °C and add 3,3-difluorocyclobutanone (0.9 eq) slowly.
-
Completion: Warm to room temperature, quench with aqueous NH
Cl, and extract with ethyl acetate.
Organolanthanum-enabled synthesis of 1,1-disubstituted 3,3-difluorocyclobutanes.
Protocol C: Wagner-Meerwein Rearrangement of Methylenecyclopropanes
For 2-substituted gem-difluorocyclobutanes, migratory fluorination of methylenecyclopropanes (MCPs) provides a highly efficient route[4].
-
Preparation: Dissolve the aryl-substituted MCP (1.0 eq) in a fluoropolymer or polyethylene vessel containing CH
Cl . -
Fluorination: Add Selectfluor (F-TEDA-BF
) (1.5 eq) and Py·HF (Olah's reagent) (2.0 eq) at 0 °C.-
Causality: Selectfluor initiates an electrophilic attack on the exocyclic double bond, generating a highly strained cyclopropylcarbinyl cation. The immense ring strain of the three-membered ring drives a spontaneous Wagner-Meerwein rearrangement, expanding the ring to a more stable cyclobutyl cation, which is subsequently trapped by nucleophilic fluoride from Py·HF[4].
-
-
Isolation: Neutralize with basic alumina, filter, and purify via silica gel chromatography.
Wagner-Meerwein rearrangement of methylenecyclopropanes to gem-difluorocyclobutanes.
References
1. - ResearchGate 2.1 - ACS Publications 3. - Taylor & Francis 4. - Thieme Connect 5.2 - ChemRxiv
Sources
Methodological & Application
Synthesis Routes for 1-(3,3-Difluorocyclobutyl)ethan-1-amine: From Early Intermediates to Chiral Amine Isolation
Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol
Executive Summary
The incorporation of the 3,3-difluorocyclobutyl motif into small-molecule therapeutics has surged due to its utility as a metabolically stable, lipophilic bioisostere for phenyl and tert-butyl groups. When coupled with a chiral ethylamine linker, the resulting scaffold—1-(3,3-difluorocyclobutyl)ethan-1-amine —provides a highly tunable vector for target binding. This application note details a scalable, stereoselective synthesis route starting from commercially available 3,3-difluorocyclobutane-1-carboxylic acid. The protocol emphasizes asymmetric synthesis using Ellman’s auxiliary, ensuring the high enantiomeric purity required for modern drug development.
Strategic Rationale & Mechanistic Insights
To achieve a robust and self-validating synthetic pipeline, each transformation is designed to minimize over-reaction and maximize stereocontrol.
-
Weinreb Amide Formation: Direct addition of Grignard reagents to carboxylic acids or standard esters often leads to the over-addition of the nucleophile, yielding tertiary alcohols. By converting the starting acid to a Weinreb amide (N-methoxy-N-methylamide), the intermediate forms a stable, five-membered metal chelate upon the addition of methylmagnesium bromide. This chelate resists further nucleophilic attack and only collapses to the desired ketone during the aqueous quench .
-
Chiral Directing Group (Ellman's Auxiliary): Standard reductive amination (e.g., using NaBH₃CN and NH₄OAc) yields a racemic mixture, which is unsuitable for pharmacological profiling where enantiomers exhibit disparate PK/PD properties. Condensing the ketone with (R)-tert-butanesulfinamide generates a chiral sulfinyl imine. The bulky tert-butanesulfinyl group sterically blocks one face of the imine, serving as a powerful chiral directing group .
-
Diastereoselective Reduction: The reduction of the sulfinyl imine with NaBH₄ at low temperatures proceeds via a non-chelating, open transition state. Hydride attack occurs preferentially from the less sterically hindered face, yielding the (R,R)-sulfinamide diastereomer. Subsequent acidic cleavage removes the auxiliary, delivering the optically pure (1R)-amine hydrochloride.
Retrosynthetic Analysis & Pathway Visualization
Fig 1. Asymmetric synthesis of (1R)-1-(3,3-difluorocyclobutyl)ethan-1-amine via Ellman's auxiliary.
Quantitative Data & Yield Optimization
The diastereoselectivity of the imine reduction is highly dependent on the hydride source and temperature. Table 1 summarizes the optimization parameters for the reduction of the (R)-tert-butanesulfinyl imine intermediate.
Table 1: Optimization of (R)-tert-Butanesulfinyl Imine Reduction
| Reducing Agent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Causality / Observation |
| NaBH₄ | THF/H₂O (98:2) | -50 to rt | 88 | 96:4 | Optimal. Trace water accelerates reduction via a non-chelating transition state. |
| L-Selectride | THF | -78 | 82 | 92:8 | High steric bulk of the reagent slightly overrides the auxiliary's directing effect. |
| NaBH(OAc)₃ | THF | 0 | 45 | 70:30 | Sluggish reaction; poor stereocontrol due to higher operating temperature. |
| DIBAL-H | DCM | -78 | 75 | 85:15 | Chelating conditions (aluminum) alter the transition state, eroding the desired dr. |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of N-Methoxy-N-methyl-3,3-difluorocyclobutane-1-carboxamide
Self-Validating IPC: The cessation of CO₂ gas evolution serves as a visual indicator for the completion of the intermediate acylimidazole formation.
-
Activation: Dissolve 3,3-difluorocyclobutane-1-carboxylic acid (1.0 eq, 10.0 g, 73.5 mmol) in anhydrous DCM (100 mL) under an argon atmosphere. Portion-wise, add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq, 14.3 g). Caution: Vigorous CO₂ evolution will occur. Stir at room temperature for 1 hour until gas evolution completely ceases.
-
Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq, 8.6 g) in one portion. Stir the reaction mixture at room temperature for 12 hours.
-
Workup: Quench with 1M HCl (50 mL) to remove unreacted amine and imidazole byproducts. Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with saturated NaHCO₃ (50 mL) and brine (50 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
Validation: Analyze via TLC (Hexane/EtOAc 1:1, KMnO₄ stain). The product appears as a distinct spot (Rf ~0.4). Yield: ~12.4 g (94%), pale yellow oil.
Protocol B: Synthesis of 1-(3,3-Difluorocyclobutyl)ethan-1-one
-
Grignard Addition: Dissolve the Weinreb amide from Protocol A (12.0 g, 67.0 mmol) in anhydrous THF (120 mL). Cool the solution to 0 °C using an ice-water bath.
-
Reaction: Dropwise, add Methylmagnesium bromide (3.0 M in Et₂O, 1.5 eq, 33.5 mL) over 30 minutes to maintain the internal temperature below 5 °C. Stir at 0 °C for 2 hours.
-
Quench & Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl (50 mL). Note: The stable magnesium chelate collapses here, releasing the ketone. Extract with EtOAc (3 × 50 mL). Wash with brine, dry over Na₂SO₄, and concentrate carefully (product is volatile).
-
Validation: Confirm product mass via GC-MS or LC-MS (m/z 134 [M]⁺).
Protocol C: Synthesis of (R)-N-(1-(3,3-Difluorocyclobutyl)ethylidene)-2-methylpropane-2-sulfinamide
Self-Validating IPC: The formation of a dense white precipitate (TiO₂) during the brine quench confirms the successful hydrolysis of the titanium reagent.
-
Condensation: In a flame-dried flask, combine 1-(3,3-difluorocyclobutyl)ethan-1-one (8.0 g, 59.6 mmol), (R)-(+)-2-methyl-2-propanesulfinamide (1.1 eq, 7.9 g), and anhydrous THF (80 mL).
-
Water Scavenging: Add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq, 27.2 g) at room temperature. Heat the mixture to 60 °C and stir for 18 hours.
-
Workup: Cool the mixture to room temperature and pour it into a rapidly stirring mixture of brine (100 mL) and EtOAc (100 mL). A thick white suspension of TiO₂ will form.
-
Filtration: Filter the suspension through a pad of Celite to prevent severe emulsions. Wash the filter cake thoroughly with EtOAc. Separate the organic layer, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc) to afford the chiral imine.
Protocol D: Asymmetric Reduction and Deprotection to (1R)-1-(3,3-Difluorocyclobutyl)ethan-1-amine Hydrochloride
-
Reduction: Dissolve the chiral imine (10.0 g, 42.1 mmol) in THF (100 mL) containing 2% v/v H₂O. Cool the solution to -50 °C. Add NaBH₄ (3.0 eq, 4.8 g) in one portion. Allow the reaction to slowly warm to room temperature over 4 hours.
-
Validation (dr check): Quench a 0.1 mL aliquot with sat. NH₄Cl, extract with EtOAc, and analyze via ¹H NMR. The dr is determined by integrating the tert-butyl sulfinyl singlets (~1.2 ppm). A ratio of >95:5 is expected.
-
Deprotection: Quench the main reaction with sat. NH₄Cl (50 mL) and extract with EtOAc (3 × 50 mL). Concentrate the organics to yield the crude sulfinamide. Dissolve the crude intermediate in MeOH (40 mL) and add 4M HCl in 1,4-dioxane (2.0 eq, 21 mL). Stir at room temperature for 2 hours.
-
Isolation: Concentrate the mixture in vacuo to a minimal volume. Add Methyl tert-butyl ether (MTBE) (100 mL) and stir vigorously to precipitate the amine hydrochloride salt. Filter the white solid and dry under high vacuum.
References
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3639.[Link][1]
Sources
Amide coupling conditions using 1-(3,3-Difluorocyclobutyl)ethan-1-amine
Application Note: Amide Coupling Strategies for 1-(3,3-Difluorocyclobutyl)ethan-1-amine
Executive Summary
This guide details optimized protocols for amide bond formation using 1-(3,3-difluorocyclobutyl)ethan-1-amine (and its HCl salt). This building block is increasingly utilized in drug discovery to introduce metabolic stability and modulate lipophilicity (
However, this amine presents a dual-challenge profile :
-
Steric Bulk: The
-methyl branching combined with the cyclobutyl ring creates significant steric hindrance. -
Electronic Deactivation: The gem-difluoro motif exerts an inductive electron-withdrawing effect (
), lowering the nucleophilicity of the primary amine compared to non-fluorinated alkyl amines.
Standard carbodiimide conditions (e.g., EDC/HOBt) often result in sluggish kinetics or incomplete conversion. This note recommends T3P® (Propanephosphonic acid anhydride) as the primary method for scalability and purity, with HATU as the alternative for high-throughput discovery scales.
Chemical Profile & Mechanistic Insight
| Property | Value / Description | Impact on Coupling |
| Structure | High Steric Demand: Nucleophilic attack on the activated ester is retarded by the adjacent methyl and ring system. | |
| Basicity (Est.) | pKa | Reduced Nucleophilicity: The fluorine atoms lower the pKa (vs. |
| Chirality | (R) or (S) Enantiomers | Epimerization Risk: While the amine itself is stable, harsh activation of the carboxylic acid partner can lead to racemization if reaction times are prolonged due to the amine's slow kinetics. |
| Salt Form | Hydrochloride (HCl) | Stoichiometry Criticality: Requires exactly 1.0 eq of extra base to liberate the free amine in situ. |
Decision Matrix for Condition Selection
Before selecting a protocol, evaluate your specific needs using the logic flow below.
Figure 1: Decision matrix for selecting the optimal amide coupling condition.
Method A: The Discovery Standard (HATU)
Best for: Small scale (<100 mg), valuable intermediates, and high-throughput parallel synthesis. Mechanism: HATU generates an OAt-active ester, which is highly reactive and benefits from the "anchoring effect" of the pyridine nitrogen, accelerating the attack of the sterically hindered amine.
Protocol
-
Preparation: Dry all glassware. Use anhydrous DMF or DMAc.
-
Activation:
-
Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 – 0.2 M concentration).
-
Add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).
-
Add HATU (1.1 – 1.2 equiv).
-
Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester.
-
-
Coupling:
-
Add 1-(3,3-difluorocyclobutyl)ethan-1-amine HCl (1.1 – 1.2 equiv).
-
Note: If using the HCl salt, ensure your total base loading is sufficient (3.0 equiv covers the acid activation and the salt neutralization).
-
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1][2]
-
Tip: If incomplete after 4 hours, mild heating to 40°C is permissible, but watch for epimerization of the acid.
-
-
Workup:
-
Dilute with EtOAc.[1] Wash with sat.
(x2), water (x1), and brine (x1). -
Crucial Step: The byproduct (HOAt) is water-soluble but can trail in organic layers. An extra wash with 1M HCl (if product is not acid-sensitive) or 10%
helps remove DMF and HOAt impurities.
-
Method B: The Process Standard (T3P)
Best for: Scale-up (>1 g), chiral acids (lowest epimerization risk), and ease of purification. Mechanism: T3P (Propanephosphonic acid anhydride) acts as a water-scavenger and activates the acid. The byproducts are water-soluble phosphonic acids/salts, eliminating the need for chromatography in many cases.[3]
Protocol
-
Preparation: Use EtOAc or 2-MeTHF as solvent. T3P is typically supplied as a 50% w/w solution in EtOAc or DMF.[4]
-
Setup:
-
Charge the Carboxylic Acid (1.0 equiv) and 1-(3,3-difluorocyclobutyl)ethan-1-amine HCl (1.1 equiv) into the flask.
-
Add Solvent (EtOAc) to reach 0.1 – 0.2 M.
-
Add Base (Pyridine or DIPEA) (3.5 – 4.0 equiv).
-
Why Pyridine? Pyridine often works synergistically with T3P to reduce racemization and accelerate kinetics.
-
-
-
Addition:
-
Cool to 0°C (ice bath).
-
Add T3P solution (1.5 – 2.0 equiv) dropwise.
-
-
Reaction:
-
Workup (Self-Validating):
-
Add water to quench.
-
Separate layers.[1] Wash organic layer with water (x2), 0.5M NaOH (or sat.
), and brine.[1][2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Result: The T3P byproducts partition quantitatively into the aqueous phase. Evaporation of the organic layer usually yields pure amide.
-
Method C: The "Nuclear" Option (Ghosez's Reagent)
Best for: Extremely sterically hindered carboxylic acids (e.g., tertiary carbons) where HATU/T3P fails. Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) converts acids to acid chlorides under neutral conditions.
Protocol
-
Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.
-
Add Ghosez's Reagent (1.2 – 1.5 equiv) at 0°C. Stir for 1–2 hours at RT.
-
Verification: Monitor conversion to acid chloride by quenching an aliquot with MeOH (check for methyl ester by TLC/LCMS).
-
Add 1-(3,3-difluorocyclobutyl)ethan-1-amine HCl (1.2 equiv) and DIPEA (3.0 equiv).
-
Stir at RT or reflux if necessary.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Conversion (<50%) | Steric clash prevents nucleophilic attack. | Switch from DIPEA to a smaller base like N-Methylmorpholine (NMM) to reduce steric crowding around the active center. |
| Epimerization | Over-activation of the acid. | Switch to Method B (T3P) and keep temperature < 0°C during addition. Use Collidine as the base. |
| Amine Salt Insolubility | The HCl salt is not dissolving in EtOAc. | Use DMF or DMSO as a co-solvent (10% v/v) in the T3P reaction, or "free-base" the amine prior to addition (partition between DCM/NaOH, dry, and use the oil). |
| Impurity: N-Acyl Urea | Slow amine attack allows rearrangement (common with EDC). | Avoid EDC/carbodiimides entirely. Use HATU or T3P.[3][4] |
Visual Workflow: T3P Activation Pathway
Figure 2: The T3P pathway ensures that byproducts are easily removed via aqueous wash, unlike urea byproducts from EDC couplings.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Patterson, E. A., et al. (2011). Propanephosphonic Acid Anhydride (T3P): A Benign Reagent for Diverse Applications. Organic Process Research & Development, 15, 1261-1265. (General T3P utility for hindered amines).[2]
-
Enamine Ltd. (2024). Building Block: 1-(3,3-difluorocyclobutyl)ethan-1-amine hydrochloride.[6][7][8] Product Catalog. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. m.youtube.com [m.youtube.com]
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- 6. chemscene.com [chemscene.com]
- 7. chemscene.com [chemscene.com]
- 8. 1-(3,3-difluorocyclobutyl)ethan-1-amine hydrochloride | 1780822-89-0 [sigmaaldrich.com]
Application Note: Reductive Amination Protocols for 3,3-Difluorocyclobutyl Amines
Introduction & Strategic Rationale
The incorporation of the 3,3-difluorocyclobutane motif has become a cornerstone strategy in modern medicinal chemistry. Serving as a robust bioisostere for phenyl rings, tert-butyl groups, and unfluorinated cycloalkanes, this structural fragment adds minimal molecular weight while significantly enhancing metabolic stability, modulating lipophilicity, and lowering the basicity (pKa) of adjacent amines.
The most direct and modular synthetic route to install this moiety is the1[1]. However, the strong electron-withdrawing nature of the gem-difluoro group subtly alters the electronic landscape of the cyclobutane ring, often requiring highly optimized conditions to prevent sluggish imine formation or premature ketone reduction. This application note provides field-proven, self-validating protocols for the multigram synthesis of 3,3-difluorocyclobutyl amines.
Mechanistic Causality & Reaction Dynamics
Reductive amination is a delicate equilibrium. The reaction proceeds via the initial nucleophilic attack of an amine on 3,3-difluorocyclobutanone to form a hemiaminal, followed by dehydration to an iminium ion, and subsequent irreversible hydride reduction.
Because the gem-difluoro group exerts a strong inductive electron-withdrawing effect (-I effect), the transient iminium ion is electronically destabilized compared to unfluorinated analogs. Consequently, the choice of acid catalyst is critical. Weak acids like 2[2] are employed to protonate the hemiaminal hydroxyl group (facilitating water loss) without completely protonating the amine nucleophile, which would stall the reaction.
Reaction mechanism of 3,3-difluorocyclobutanone reductive amination.
Reagent Selection & Optimization Matrices
To ensure self-validation and high yields, the selection of the reducing agent and solvent must be tailored to the specific amine nucleophile. Sodium triacetoxyborohydride (NaBH(OAc)3) is the premier choice because it selectively reduces the iminium ion over the unreacted ketone, minimizing the formation of the 3,3-difluorocyclobutanol byproduct[3].
Table 1: Reducing Agent Selection Matrix
| Reducing Agent | Reactivity | Selectivity (Iminium vs. Ketone) | Best Application Context |
| NaBH(OAc)3 | Mild | High | Standard solution-phase protocols, 2° amines, and weakly nucleophilic anilines. |
| NaBH3CN | Moderate | High | Highly acidic conditions (pH 3-4); useful for sterically hindered amines. |
| H2, Pd/C | Strong | Moderate | 1° amines or concurrent debenzylation cascades[4]. |
Table 2: Solvent and Additive Optimization
| Solvent | Additive | Mechanistic Rationale |
| Isopropyl Acetate | TFA (1.2 eq) | Excellent for pharmaceutical scale-up; 5[5]. |
| DCE / DCM | AcOH (1-2 eq) | Standard non-polar conditions; AcOH promotes dehydration without amine quenching. |
| THF | Ti(OiPr)4 | Lewis acid additive for highly hindered amines;6[6]. |
Standardized Experimental Protocols
Step-by-step experimental workflow for reductive amination.
Protocol A: Solution-Phase Reductive Amination with NaBH(OAc)3
Designed for primary/secondary aliphatic amines and anilines.
-
System Preparation: Flame-dry a reaction vessel and purge with inert gas (N2 or Argon).
-
Imine Formation: Charge the vessel with the target amine (1.0 eq) and 3 (1.2–1.6 eq) dissolved in isopropyl acetate or DCE (0.2 M concentration)[3].
-
Acid Catalysis: Add Trifluoroacetic acid (TFA) or Acetic acid (AcOH) (1.2 eq) dropwise. Self-Validation Check: Stir at 25 °C for 30–60 minutes. Analyze an aliquot via LC-MS to confirm the disappearance of the amine and the formation of the imine/iminium mass before proceeding.
-
Reduction: Once imine formation plateaus, add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 5 minutes to control the mild exotherm[5].
-
Maturation: Stir the reaction at 25 °C for 12–16 hours.
-
Quench & Workup: Carefully quench the reaction with saturated aqueous NaHCO3 (gas evolution will occur) to neutralize the acid and destroy excess hydride. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Isolation: Purify the crude product via flash column chromatography. Because low-molecular-weight 3,3-difluorocyclobutyl amines can be volatile, 7 using 4M HCl in dioxane is highly recommended for long-term storage[7].
Protocol B: Catalytic Hydrogenation Cascade
Designed for debenzylation-reductive amination sequences.
-
System Preparation: Dissolve the amine (e.g., a benzyl-protected precursor) and 3,3-difluorocyclobutanone (1.1 eq) in anhydrous Methanol (0.1 M).
-
Catalyst Addition: Add 10% Pd/C (10-20% w/w).
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (1 atm via balloon). Stir vigorously overnight at room temperature[4].
-
Filtration & Isolation: Filter the heterogeneous mixture through a pad of diatomaceous earth (Celite) to remove the palladium catalyst, washing thoroughly with Methanol.
-
Salt Formation: Add concentrated HCl (2 mL per gram of product) to the filtrate. Evaporate the solvent under vacuum to afford the4 in high purity (>85% yield)[4].
Troubleshooting & Analytical Validation
-
Issue: Sluggish Imine Formation
-
Causality: Steric hindrance from bulky secondary amines coupled with the reduced electrophilicity of the fluorinated ketone.
-
Intervention: Switch the solvent to THF and use Titanium(IV) isopropoxide (Ti(OiPr)4) as a Lewis acid and irreversible water scavenger[6]. Allow 12 hours for imine formation before adding the hydride source.
-
-
Issue: Over-alkylation (Tertiary Amine Formation)
-
Causality: When starting with a primary amine, the newly formed secondary 3,3-difluorocyclobutyl amine is more nucleophilic than the starting material, leading to double alkylation.
-
Intervention: Use strict stoichiometric control (1.0 eq amine to 1.05 eq ketone) and ensure the reaction is kept at 0 °C during the addition of NaBH(OAc)3. The bulkiness of the gem-difluoro group usually provides enough steric shielding to minimize this, but temperature control is the ultimate fail-safe.
-
-
Analytical Validation: Always run a baseline LC-MS/GC-MS of the reaction mixture before adding the reducing agent. If the iminium intermediate is not observed, adding the hydride will only result in the wasteful reduction of the ketone to 3,3-difluorocyclobutanol.
References
1.[4] 3,3-DIFLUOROCYCLOBUTANAMINE HYDROCHLORIDE | 637031-93-7 - ChemicalBook. Source: chemicalbook.com. URL:4 2.[7] Fluor Selvsynth | PDF | Amine | Organic Synthesis - Scribd. Source: scribd.com. URL: 7 3. Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. Source: thieme-connect.com. URL: 4.[1] 3-(Difluoromethylene)cyclobutan-1-amine hydrochloride | Benchchem. Source: benchchem.com. URL:1 5.[2] EP3938340A1 - Heteroaromatic and heterobicyclic aromatic derivatives for the treatment of ferroptosis-related disorders. Source: google.com (Patents). URL: 2 6.[5] EP4526293A1 - Heteroarenes, pharmaceutical compositions containing the same, and methods of using the same. Source: google.com (Patents). URL: 5 7.[3] US 2022/0144826 A1 - Patent Application Publication. Source: googleapis.com. URL: 3 8.[6] Graphical Abstracts - Taylor & Francis Online. Source: tandfonline.com. URL: 6
Sources
- 1. 3-(Difluoromethylene)cyclobutan-1-amine hydrochloride | Benchchem [benchchem.com]
- 2. EP3938340A1 - Heteroaromatic and heterobicyclic aromatic derivatives for the treatment of ferroptosis-related disorders - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 3,3-DIFLUOROCYCLOBUTANAMINE HYDROCHLORIDE | 637031-93-7 [chemicalbook.com]
- 5. EP4526293A1 - Heteroarenes, pharmaceutical compositions containing the same, and methods of using the same - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. scribd.com [scribd.com]
Application Note: Strategic Incorporation of 1-(3,3-Difluorocyclobutyl)ethan-1-amine in Peptidomimetic Drug Design
Introduction: The Bioisosteric Paradigm in Peptidomimetics
The transition from native peptides to therapeutically viable peptidomimetics requires overcoming inherent pharmacokinetic (PK) liabilities, primarily rapid proteolytic cleavage and poor membrane permeability. A highly effective strategy in modern drug discovery is the bioisosteric replacement of natural amino acid side chains with conformationally restricted, metabolically stable scaffolds.
1-(3,3-Difluorocyclobutyl)ethan-1-amine has emerged as a premium building block for this purpose. Structurally, it serves as a sophisticated mimic for aliphatic amino acids such as Valine, Leucine, or Isoleucine. Unlike flexible alkyl chains, the cyclobutane ring adopts a rigid, puckered conformation (with a dihedral angle of ~30°), which projects substituents into defined 3D vectors, often enhancing target binding affinity through shape complementarity[1]. Furthermore, the incorporation of the gem-difluoro moiety serves a dual purpose: it completely blocks cytochrome P450-mediated oxidation at the cyclobutane apex, and its strong inductive electron-withdrawing effect modulates the physicochemical properties of the molecule, including a reduction in amine basicity[2][3].
Physicochemical Profiling & Rationale
To understand the causality behind selecting this specific building block, we must analyze its properties against traditional aliphatic amines. The table below summarizes the quantitative and qualitative shifts in physicochemical properties when transitioning from a simple isopropyl group to the highly functionalized 1-(3,3-difluorocyclobutyl)ethyl moiety.
Table 1: Comparative Physicochemical Properties of Aliphatic and Cycloalkyl Amines
| Property | Isopropylamine (Valine mimic) | Cyclobutylamine | 3,3-Difluorocyclobutylamine | 1-(3,3-Difluorocyclobutyl)ethan-1-amine |
| Structural Role | Flexible aliphatic | Conformationally restricted | Metabolically stable mimic | Chiral, sterically bulky bioisostere |
| Ring Conformation | N/A (Highly flexible) | Puckered (~30°) | Puckered (Rigidified) | Puckered (Rigidified) |
| Relative Lipophilicity (LogP) | Low | Moderate | Moderate-High | High |
| Metabolic Stability (CYP450) | Low (Prone to oxidation) | Moderate | High (F-blocking) | High (F-blocking + steric shielding) |
| Amine Nucleophilicity | High | High | Moderate (Inductive effect) | Moderate-Low (Steric + Inductive) |
Note: The combined steric bulk of the α-methyl group and the cyclobutyl ring, along with the inductive pull of the fluorine atoms, significantly reduces the nucleophilicity of 1-(3,3-difluorocyclobutyl)ethan-1-amine compared to standard primary amines. This necessitates specialized coupling protocols.
Workflow for Peptidomimetic Integration
Caption: Workflow for integrating difluorocyclobutyl bioisosteres into peptidomimetics.
Synthetic Strategy: Overcoming Steric and Electronic Hindrance
The primary challenge in incorporating 1-(3,3-difluorocyclobutyl)ethan-1-amine into a peptide backbone is its reduced nucleophilicity. Standard carbodiimide coupling reagents (e.g., EDC/HOBt) often result in sluggish reaction kinetics. Prolonged coupling times with weak activators inevitably lead to the formation of an oxazolone intermediate at the C-terminus of the activated amino acid, causing catastrophic epimerization (racemization)[4].
The Causality of Reagent Selection: To force the aminolysis step to outpace oxazolone formation, highly reactive uronium/aminium salts such as HATU or COMU must be utilized[4][5]. These reagents rapidly convert the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) ester. Furthermore, a non-nucleophilic, slightly sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine is required to deprotonate the carboxylic acid without competing for the active ester[5].
Caption: Mechanism of sterically hindered amide bond formation using HATU/COMU.
Self-Validating Experimental Protocol: Solution-Phase Amide Coupling
This protocol is designed as a self-validating system. By utilizing in-process analytical checks, the operator can confirm the success of each mechanistic step (activation and aminolysis) before proceeding, ensuring high fidelity in the final peptidomimetic product.
Materials Required:
-
Substrate: N-Fmoc or N-Boc protected amino acid (1.0 eq, 1.0 mmol)
-
Amine: 1-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride (1.2 eq, 1.2 mmol)
-
Activator: HATU (1.1 eq, 1.1 mmol)
-
Base: DIPEA (4.0 eq, 4.0 mmol) — Note: Extra equivalents are required to neutralize the hydrochloride salt of the amine.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
Step-by-Step Methodology:
Step 1: Pre-Activation of the Carboxylic Acid
-
In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve the N-protected amino acid (1.0 mmol) and HATU (1.1 mmol) in 8 mL of anhydrous DMF.
-
Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling suppresses the thermal activation energy required for oxazolone formation, thereby preventing epimerization during the highly exothermic activation phase.
-
Add DIPEA (2.0 mmol) dropwise over 2 minutes. Stir the mixture at 0 °C for 5–10 minutes.
-
Self-Validation Check 1: Withdraw a 5 µL aliquot, quench into 100 µL of methanol, and analyze via LC-MS. The presence of the methyl ester mass confirms successful activation of the carboxylic acid.
Step 2: Aminolysis
-
In a separate vial, dissolve 1-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride (1.2 mmol) in 2 mL of DMF and add the remaining DIPEA (2.0 mmol) to generate the free base.
-
Add the amine solution dropwise to the activated ester mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours. Causality: The steric bulk of the α-methyl group and the cyclobutane ring severely retards the nucleophilic attack trajectory. Extended reaction times are mandatory.
-
Self-Validation Check 2: Monitor the reaction via LC-MS. The reaction is complete when the active HOAt-ester is fully consumed and the target peptidomimetic mass is the dominant peak.
Step 3: Quenching and Liquid-Liquid Extraction
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc, 50 mL).
-
Wash the organic layer sequentially with:
-
5% aqueous KHSO₄ (2 × 20 mL) — Causality: Protonates and removes unreacted amine and DIPEA into the aqueous layer.
-
Saturated aqueous NaHCO₃ (2 × 20 mL) — Causality: Deprotonates and removes unreacted starting acid and the acidic HOAt byproduct.
-
Brine (1 × 20 mL) — Causality: Removes residual water and DMF from the organic phase.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Quality Control and Structural Verification
-
Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or preparative HPLC.
-
Self-Validation Check 3 (NMR): Perform ¹H and ¹⁹F NMR. The ¹⁹F NMR spectrum is highly diagnostic; the gem-difluoro group typically presents as a characteristic AB quartet or complex multiplet (depending on the symmetry induced by the chiral center), definitively confirming the structural integrity of the incorporated bioisostere.
References
-
Demchuk, O. P., & Grygorenko, O. O. "The synthesis and acid-base properties of α-(fluoromethyl)- and α-(difluoromethyl)- substituted cyclobutane building blocks." Journal of Organic and Pharmaceutical Chemistry, 2023. Available at:[Link]
-
Han, S.-Y., & Kim, Y.-A. "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 2004. Available at:[Link]
-
Gabriel, C. M., et al. "Amide and Peptide Bond Formation in Water at Room Temperature." Organic Letters, 2015. Available at: [Link]
Sources
Application Note: Protecting Group Strategies for 1-(3,3-Difluorocyclobutyl)ethan-1-amine
This Application Note is designed for researchers and medicinal chemists involved in the synthesis of fluorinated scaffolds. It details the strategic protection of 1-(3,3-Difluorocyclobutyl)ethan-1-amine , a high-value building block for modulating lipophilicity and metabolic stability in drug candidates.
Abstract & Strategic Importance
The incorporation of the 3,3-difluorocyclobutyl moiety is a proven strategy in modern drug discovery to replace cyclohexyl or phenyl rings, offering reduced lipophilicity (
This guide provides three validated protocols for protecting this amine with Boc (tert-butoxycarbonyl) , Fmoc (fluorenylmethoxycarbonyl) , and Cbz (benzyloxycarbonyl) groups. Emphasis is placed on maintaining the integrity of the gem-difluoro ring system, which can be sensitive to specific Lewis acid conditions or extreme basic environments that promote elimination.
Molecule Analysis & Handling
-
CAS: 1780847-80-4 (Racemic), 2309431-62-5 ((S)-isomer HCl)
-
Key Properties:
-
Basicity: Primary aliphatic amine (
). -
Volatility: The free base is a volatile liquid; conversion to a carbamate or HCl salt is recommended for storage.
-
Fluorine Sensitivity: The gem-difluoro group at position 3 is generally robust but can undergo HF elimination to form a cyclobutene under forcing basic conditions (e.g.,
-BuLi) or if a carbocation is generated at the adjacent carbon.
-
Decision Matrix: Selecting the Right Protecting Group
| Feature | Boc (Protocol A) | Fmoc (Protocol B) | Cbz (Protocol C) |
| Stability | Stable to Base, Nucleophiles, Hydrogenation. | Stable to Acid. | Stable to Acid (mild), Base.[3] |
| Deprotection | Acid (TFA or HCl/Dioxane). | Base (Piperidine or DBU). | Hydrogenolysis ( |
| Primary Use | Solution-phase synthesis; Suzuki couplings. | Solid-phase peptide synthesis (SPPS). | Orthogonal protection strategies. |
| Risk | Volatile isobutylene byproduct. | Dibenzofulvene byproduct (requires scavenging). | Pyrophoric catalysts ( |
Experimental Protocols
Protocol A: Boc Protection (The "Workhorse" Strategy)
Best for general solution-phase chemistry and long-term storage.
Reagents:
-
Starting Material (1) (HCl salt): 1.0 equiv
-
Di-tert-butyl dicarbonate (
): 1.1 equiv -
Triethylamine (
) or DIPEA: 2.5 equiv -
Solvent: Dichloromethane (DCM) or THF
Step-by-Step Workflow:
-
Neutralization: Suspend (1) (HCl salt) in DCM (
). Cool to in an ice bath. -
Base Addition: Add
dropwise. The suspension should clear as the free amine is liberated. -
Reagent Addition: Add
(dissolved in minimal DCM) dropwise over 10 minutes.-
Note: Gas evolution (
) is minimal here, but ensure venting.
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours.
-
Monitoring: Check by TLC (stain with Ninhydrin; product is not UV active unless derivatized) or
NMR.
-
-
Workup (Critical for Purity):
-
Wash organic layer with 0.5 M Citric Acid (2x) to remove unreacted amine and excess base.
-
Wash with Sat.
and Brine. -
Dry over
and concentrate in vacuo.
-
-
Result: The Boc-protected carbamate is typically a white/off-white solid or viscous oil.
Protocol B: Fmoc Protection (Solid-Phase Ready)
Best for peptide synthesis or when acid-sensitive groups are present elsewhere.
Reagents:
-
Starting Material (1) : 1.0 equiv
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide): 1.05 equiv
- : 2.0 equiv
-
Solvent: Water/Acetone (1:1) or Water/Dioxane (1:1)
Step-by-Step Workflow:
-
Preparation: Dissolve (1) in the water/organic solvent mixture. Add solid
. -
Addition: Add Fmoc-OSu in one portion at RT. The mixture will become cloudy.
-
Reaction: Stir vigorously for 12 hours.
-
Tip: If the Fmoc-OSu precipitates out, add more Acetone/Dioxane to clarify.
-
-
Workup:
-
Acidify carefully to pH 3–4 with 1M HCl (do not go lower to avoid Fmoc cleavage).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with water and brine.
-
-
Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to avoid slow Fmoc degradation on silica.
Protocol C: Cbz Protection (Orthogonal Strategy)
Best for late-stage diversification where Boc/Fmoc are already in use.
Reagents:
-
Starting Material (1) : 1.0 equiv
-
Benzyl Chloroformate (
): 1.1 equiv - : 2.0 equiv
-
Solvent: THF/Water (1:1)
Step-by-Step Workflow:
-
Setup: Dissolve (1) and
in THF/Water. Cool to . -
Addition: Add
dropwise via syringe. Caution: Exothermic. -
Reaction: Stir at
for 1 hour, then warm to RT for 3 hours. -
Workup:
-
Separate layers. Extract aqueous layer with EtOAc.
-
Wash organics with 1M HCl and Brine.
-
-
Deprotection Note: The gem-difluorocyclobutane ring is stable to standard hydrogenolysis (
), making this a safe strategy.
Analytical Validation & Visual Workflows
19F NMR Diagnostic
The gem-difluoro group provides a distinct handle for monitoring reactions without needing UV detection.
-
Starting Material: Two multiplets around
to ppm (depending on solvent). -
Product: A slight chemical shift (
ppm) occurs upon carbamate formation. -
Impurity Alert: If you see peaks appearing around
to ppm or loss of F-signal, check for elimination byproducts (cyclobutenes).
Logical Workflow Diagram
The following diagram illustrates the decision process and chemical pathways for protecting the amine.
Caption: Decision tree for selecting the optimal protection strategy based on downstream compatibility.
Troubleshooting & Safety
Common Issues
-
Low Yield in Fmoc Protection:
-
Cause: Hydrolysis of Fmoc-Cl or Fmoc-OSu before reaction.
-
Fix: Ensure organic co-solvent (Acetone/Dioxane) is sufficient to solubilize the Fmoc reagent. Use Fmoc-OSu instead of Fmoc-Cl for smoother reactions.
-
-
"Greasy" Impurities in Boc Reaction:
-
Cause: Excess
remains. -
Fix: Add N,N-dimethylethylenediamine (0.1 equiv) at the end of the reaction to scavenge excess
into a water-soluble urea, then wash with acid.
-
-
Volatility Loss:
-
Cause: Drying the free base or low-MW protected intermediate under high vacuum for too long.
-
Fix: Keep the rotovap bath <
and avoid prolonged high vacuum.
-
Safety Note
While the difluorocyclobutane ring is stable, fluorinated amines can be toxic. Always handle in a fume hood. In case of skin contact with free amines, wash with PEG-400/water immediately.
References
-
Enamine Ltd. (2025).[4] 1-(3,3-difluorocyclobutyl)ethan-1-amine hydrochloride.[1][2] Sigma-Aldrich. Link
-
Chernykh, A. V., et al. (2019).[4] Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. Journal of Organic Chemistry, 84(13), 8487-8496.[4] Link
-
BenchChem. (2025).[3] Stability of fluorocyclopropane moiety under acidic vs basic conditions. Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for PG stability).
-
Beilstein J. Org. Chem. (2018).[5] An amine protecting group deprotectable under nearly neutral oxidative conditions. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. (S)-1-(3,3-Difluorocyclobutyl)ethanamine hydrochloride 95% | CAS: 2309431-62-5 | AChemBlock [achemblock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - An amine protecting group deprotectable under nearly neutral oxidative conditions [beilstein-journals.org]
Preparation of Boc-Protected 1-(3,3-Difluorocyclobutyl)ethan-1-amine: A Comprehensive Synthetic Guide
An Application Note for Medicinal and Process Chemistry
Abstract This application note provides a detailed, three-stage protocol for the synthesis of tert-butyl (1-(3,3-difluorocyclobutyl)ethyl)carbamate, a valuable building block in modern drug discovery. The gem-difluorocyclobutyl motif is increasingly recognized for its ability to fine-tune the physicochemical properties of lead compounds, such as lipophilicity, metabolic stability, and pKa, without significantly increasing molecular weight.[1][2] This guide offers a robust and scalable pathway starting from commercially available 3,3-difluorocyclobutanone, proceeding through a key ketone intermediate, followed by reductive amination and final Boc-protection. Each step is accompanied by detailed experimental procedures, mechanistic insights, and characterization guidelines to ensure reproducibility and high purity of the final product.
Introduction and Strategic Overview
The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry.[2] Fluorinated motifs, particularly gem-difluorinated rings, can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The 3,3-difluorocyclobutyl group, in particular, serves as a polar, lipophilic, and metabolically stable bioisostere for various common functional groups.[1][3] Its rigid, three-dimensional structure also provides a valuable scaffold for exploring chemical space.
The target compound, Boc-protected 1-(3,3-difluorocyclobutyl)ethan-1-amine, provides a synthetically versatile handle for introducing this desirable motif into more complex molecules. The tert-butoxycarbonyl (Boc) protecting group ensures stability across a wide range of reaction conditions while allowing for facile deprotection under mild acidic conditions, making it ideal for multi-step syntheses.[4][5][6]
This guide details a reliable three-stage synthetic sequence:
-
Synthesis of Ketone Intermediate: Conversion of commercially available 3,3-difluorocyclobutanone to the 1-(3,3-difluorocyclobutyl)ethan-1-one intermediate. This is achieved via a Grignard reaction with a Weinreb amide to prevent over-addition.
-
Reductive Amination: Formation of the primary amine, 1-(3,3-difluorocyclobutyl)ethan-1-amine, from the ketone intermediate using a one-pot reductive amination protocol.
-
Boc Protection: Installation of the Boc protecting group onto the primary amine to yield the final target compound.
Overall Synthetic Workflow
Caption: Overall synthetic workflow for the preparation of the title compound.
Experimental Protocols
Stage 1: Synthesis of 1-(3,3-Difluorocyclobutyl)ethan-1-one (3)
This stage first involves the conversion of 3,3-difluorocyclobutanone to 3,3-difluorocyclobutanecarboxylic acid, which is then transformed into a Weinreb amide. The Weinreb amide is a superior substrate for Grignard addition to form ketones because the resulting magnesium chelate intermediate is stable and prevents the common side reaction of over-addition to form a tertiary alcohol.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3,3-Difluorocyclobutanone | 106.07 | 50.0 | 5.30 g |
| Trimethylsilyl cyanide (TMSCN) | 99.25 | 60.0 | 7.6 mL |
| Zinc Iodide (ZnI₂) | 319.22 | 2.5 | 0.80 g |
| Concentrated HCl (37%) | 36.46 | - | ~50 mL |
| Thionyl chloride (SOCl₂) | 118.97 | 60.0 | 4.4 mL |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 55.0 | 5.36 g |
| Pyridine | 79.10 | 120.0 | 9.7 mL |
| Methylmagnesium bromide (3.0 M in Et₂O) | - | 60.0 | 20 mL |
| Dichloromethane (DCM), Anhydrous | - | - | ~400 mL |
| Tetrahydrofuran (THF), Anhydrous | - | - | ~200 mL |
Protocol:
-
Cyanohydrin Formation & Hydrolysis to Acid (1):
-
To a stirred solution of 3,3-difluorocyclobutanone (5.30 g, 50.0 mmol) in anhydrous DCM (100 mL) under a nitrogen atmosphere, add ZnI₂ (0.80 g, 2.5 mmol).
-
Cool the mixture to 0 °C and add trimethylsilyl cyanide (7.6 mL, 60.0 mmol) dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (3:1 Hexanes:EtOAc) for consumption of the ketone.
-
Carefully pour the reaction mixture into a flask containing concentrated HCl (50 mL) and ice (100 g). Stir vigorously for 12 hours at room temperature to effect hydrolysis.
-
Transfer the mixture to a separatory funnel, extract with DCM (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 3,3-difluorocyclobutanecarboxylic acid (1) , which is used without further purification.
-
-
Weinreb Amide Formation (2):
-
Dissolve the crude acid 1 in anhydrous DCM (100 mL) and add thionyl chloride (4.4 mL, 60.0 mmol). Add one drop of DMF (catalyst).
-
Reflux the mixture for 2 hours. Cool to room temperature and concentrate in vacuo to remove excess SOCl₂. Co-evaporate with toluene (2 x 20 mL) to ensure complete removal.
-
Dissolve the resulting crude acid chloride in anhydrous DCM (100 mL) and cool to 0 °C.
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (5.36 g, 55.0 mmol) in DCM (50 mL) and cool to 0 °C. Slowly add pyridine (9.7 mL, 120.0 mmol).
-
Add the pyridine/hydroxylamine slurry to the cold acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with 1 M HCl (50 mL). Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution (50 mL) and brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, gradient elution 20-50% EtOAc in hexanes) to yield N-methoxy-N-methyl-3,3-difluorocyclobutane-1-carboxamide (2) .
-
-
Grignard Addition to form Ketone (3):
-
Dissolve the Weinreb amide 2 (assuming ~35 mmol from previous steps) in anhydrous THF (150 mL) and cool to 0 °C under a nitrogen atmosphere.
-
Add methylmagnesium bromide (20 mL of 3.0 M solution in Et₂O, 60.0 mmol) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 2 hours. Monitor by TLC for consumption of the starting material.
-
Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution (50 mL).
-
Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, gradient elution 5-20% EtOAc in hexanes) to yield 1-(3,3-difluorocyclobutyl)ethan-1-one (3) as a colorless oil.
-
Stage 2: Reductive Amination to 1-(3,3-Difluorocyclobutyl)ethan-1-amine (4)
Reductive amination is a robust method for converting carbonyls to amines.[7] The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced by a hydride source. Sodium triacetoxyborohydride is an ideal reducing agent for this transformation as it is mild, selective for imines over ketones, and does not require acidic conditions that can be incompatible with other functional groups.[8]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-(3,3-Difluorocyclobutyl)ethan-1-one (3) | 134.12 | 25.0 | 3.35 g |
| Ammonium acetate (NH₄OAc) | 77.08 | 250.0 | 19.3 g |
| Sodium triacetoxyborohydride [NaBH(OAc)₃] | 211.94 | 37.5 | 7.95 g |
| 1,2-Dichloroethane (DCE), Anhydrous | - | - | 125 mL |
| Sodium hydroxide (NaOH), 1 M solution | 40.00 | - | ~50 mL |
Protocol:
-
To a solution of the ketone 3 (3.35 g, 25.0 mmol) in anhydrous DCE (125 mL), add ammonium acetate (19.3 g, 250.0 mmol).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (7.95 g, 37.5 mmol) portion-wise over 15 minutes. Note: Some gas evolution may occur.
-
Stir the reaction mixture at room temperature for 16 hours. Monitor by LC-MS for the disappearance of the ketone and imine intermediate.
-
Quench the reaction by slowly adding 1 M NaOH solution (50 mL). Stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 1-(3,3-difluorocyclobutyl)ethan-1-amine (4) . The product is often sufficiently pure for the next step, but can be purified by distillation or careful column chromatography (silica treated with 1% TEA, 5-10% MeOH in DCM).
Stage 3: Boc-Protection of 1-(3,3-Difluorocyclobutyl)ethan-1-amine (5)
The final step is the protection of the primary amine using di-tert-butyl dicarbonate (Boc₂O). The reaction is typically fast and high-yielding. The Boc group is stable to most nucleophilic and basic conditions, making it an excellent choice for subsequent synthetic manipulations.[9][10]
Sources
- 1. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lab Reporter [fishersci.dk]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
Application Note: Scalable Synthesis of 1-(3,3-Difluorocyclobutyl)ethan-1-amine Hydrochloride
Strategic Analysis & Route Selection
The synthesis of 1-(3,3-difluorocyclobutyl)ethan-1-amine hydrochloride presents specific challenges in a process chemistry setting:
-
Fluorination Hazards: Introducing the gem-difluoro moiety via deoxofluorination (e.g., DAST, Deoxo-Fluor) on a late-stage cyclobutanone intermediate is thermally hazardous and operationally difficult at scale due to exotherms and shock-sensitive byproducts.
-
Ring Strain: The cyclobutane ring possesses significant ring strain (~26 kcal/mol). Harsh acidic or Lewis-acidic conditions must be carefully modulated to prevent ring-opening or rearrangement.
-
Stereocontrol: While the target structure provided is achiral, drug development applications overwhelmingly require enantiopure amines.
Selected Route: The "Chiral-First" Modular Approach This protocol utilizes a Weinreb Amide / Ellman Auxiliary sequence.
-
Why: It bypasses the hazardous fluorination step by utilizing the commercially available 3,3-difluorocyclobutanecarboxylic acid (derived industrially from [2+2] cycloaddition of 1,1-difluoroethylene).
-
Scalability: It avoids cryogenic temperatures (< -20°C) and chromatographic purifications, relying instead on crystallization and distillation.
-
Flexibility: The Ellman auxiliary allows access to either (R) or (S) enantiomers with >98% ee, or the racemic product if the auxiliary is omitted.
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic disassembly of the target amine.[1] The route prioritizes the stability of the difluorocyclobutane core.
Detailed Experimental Protocols
Step 1: Synthesis of the Weinreb Amide
Objective: Convert the carboxylic acid to an activated amide suitable for ketone synthesis without over-addition. Reagents: 3,3-Difluorocyclobutanecarboxylic acid (1.0 equiv), 1,1'-Carbonyldiimidazole (CDI, 1.1 equiv), N,O-Dimethylhydroxylamine HCl (1.1 equiv). Solvent: Dichloromethane (DCM) or 2-MeTHF (Greener alternative).
Protocol:
-
Activation: Charge a reactor with 3,3-difluorocyclobutanecarboxylic acid and DCM (10 vol). Cool to 0–5 °C.
-
Addition: Add CDI portion-wise over 30 minutes. Note: Massive CO2 evolution. Ensure adequate venting.
-
Reaction: Warm to 20–25 °C and stir for 1 hour until gas evolution ceases.
-
Coupling: Add N,O-Dimethylhydroxylamine hydrochloride in one portion. Stir for 3–5 hours. Monitor by HPLC/TLC.
-
Workup: Quench with 1M HCl (5 vol). Separate phases. Wash organic layer with Sat. NaHCO3 (5 vol) and Brine (5 vol).
-
Isolation: Dry over MgSO4, filter, and concentrate in vacuo.
-
Yield Expectation: 90–95%
-
Appearance: Colorless oil (solidifies upon standing).
-
Step 2: Grignard Addition to Form the Methyl Ketone
Objective: Clean conversion to 1-(3,3-difluorocyclobutyl)ethanone. Reagents: Methylmagnesium bromide (3.0M in ether, 1.2 equiv). Solvent: THF (anhydrous).
Protocol:
-
Setup: Dissolve the Weinreb amide (from Step 1) in anhydrous THF (8 vol) under Nitrogen atmosphere. Cool to -10 °C.
-
Addition: Add MeMgBr dropwise, maintaining internal temperature < 0 °C. Critical: Higher temperatures promote over-reaction or ring-opening.
-
Reaction: Stir at 0 °C for 2 hours.
-
Quench: Inverse quench is preferred for scale. Transfer the reaction mixture slowly into a cooled (0 °C) solution of 1M HCl or 15% NH4Cl.
-
Extraction: Extract with MTBE (2 x 5 vol).
-
Purification: Concentrate organics. If purity < 95%, purify via vacuum distillation (bp ~50–55 °C @ 10 mmHg).
-
Yield Expectation: 85–90%
-
Data: 1H NMR (CDCl3) characteristic singlet at ~2.15 ppm (COCH3).
-
Step 3: Asymmetric Reductive Amination (Ellman Protocol)
Objective: Stereoselective formation of the amine. Reagents: (R)-(+)-2-Methyl-2-propanesulfinamide (1.1 equiv), Titanium(IV) ethoxide (2.0 equiv), Sodium Borohydride (NaBH4).
Protocol:
-
Imine Formation:
-
Mix the ketone (Step 2), (R)-sulfinamide, and Ti(OEt)4 in THF (5 vol).
-
Heat to 60–70 °C for 12–16 hours.
-
Checkpoint: Monitor disappearance of ketone by HPLC.
-
Cool to room temperature.
-
-
Reduction:
-
Cool the mixture to -40 °C.
-
Add NaBH4 (or L-Selectride for higher dr) portion-wise.
-
Warm to 20 °C over 2 hours.
-
-
Workup:
-
Add MeOH (1 vol) to quench excess hydride.
-
Add Brine (5 vol) and stir vigorously. The titanium salts will precipitate as a thick white slurry.
-
Filter through a Celite pad. Wash the cake with EtOAc.
-
-
Isolation: Concentrate the filtrate to obtain the sulfinyl amine intermediate.
Step 4: Deprotection and Salt Formation
Objective: Cleave the auxiliary and isolate the stable HCl salt. Reagents: 4M HCl in Dioxane.
Protocol:
-
Hydrolysis: Dissolve the sulfinyl amine intermediate in MeOH (3 vol).
-
Acidification: Add 4M HCl in Dioxane (2.0 equiv) at 0 °C.
-
Reaction: Stir at 20 °C for 1 hour. A white precipitate may form.
-
Precipitation: Add MTBE or Et2O (10 vol) slowly to force crystallization of the amine hydrochloride.
-
Filtration: Filter the white solid under N2. Wash with cold Et2O.
-
Drying: Dry in a vacuum oven at 40 °C.
Quantitative Data & Specifications
| Parameter | Specification | Notes |
| Overall Yield | 60–70% | Calculated from Acid starting material. |
| Purity (HPLC) | > 98.5% | Area % at 210 nm. |
| Chiral Purity (ee) | > 98% | If using Ellman route. Racemic otherwise. |
| Appearance | White crystalline solid | Hygroscopic; store under desiccator. |
| 1H NMR (D2O) | δ 1.25 (d, 3H), 2.3-2.8 (m, 5H), 3.4 (m, 1H) | Characteristic doublet for methyl group. |
| 19F NMR | δ -80 to -100 ppm (multiplet) | Gem-difluoro pattern (AB system typically). |
Safety & Scale-Up Considerations
Thermal Hazards
-
CDI Activation: The reaction of acid with CDI releases CO2 rapidly. On a >100g scale, the addition rate must be controlled by mass flow meters or screw feeders to prevent reactor pressurization.
-
Grignard: The addition of MeMgBr is highly exothermic. Ensure the reactor cooling jacket capacity exceeds the heat release rate (Qr).
Chemical Compatibility[2]
-
Titanium Waste: The Ti(OEt)4 step generates significant solid waste (TiO2). On a multi-kilogram scale, this filtration can be slow. Mitigation: Use a pre-coat of Celite and a pressure filter (Nutsche).
Stability[1][2][3][4][5]
-
Free Base vs. Salt: The free base amine is a volatile liquid and readily absorbs CO2 from the air to form carbamates. Always store and handle as the Hydrochloride salt .
References
- Source: Xu, Y. et al. "Scalable synthesis of gem-difluorinated cyclobutanes." Journal of Organic Chemistry, 2015.
-
Weinreb Amide Synthesis
-
Source: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981. Link
-
-
Ellman Auxiliary Protocol
-
Source: Ellman, J. A. et al. "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 2010. Link
-
- Deoxofluorination Hazards: Source: Process Chemistry Safety Guidelines. "Thermal stability of DAST and Deoxo-Fluor." Organic Process Research & Development, 2008.
-
Commercial Availability
-
Source: Sigma-Aldrich / Enamine Catalog Data for CAS 1780822-89-0. Link
-
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,3-Difluorocyclobutyl)ethan-1-amine
Topic: Improving yield and stereochemical purity in the synthesis of 1-(3,3-Difluorocyclobutyl)ethan-1-amine. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Format: Technical Guide with Troubleshooting Q&A.
Executive Summary
1-(3,3-Difluorocyclobutyl)ethan-1-amine (CAS: 1780847-80-4 for racemic; 1621223-56-0 for R-isomer) is a high-value bioisostere for the tert-butyl or isopropyl group in drug design. Its incorporation improves metabolic stability and lipophilicity while reducing the "flatness" of aromatic rings.
However, synthesis is often plagued by three critical yield-killers :
-
Volatility: The free base amine (MW ~135.15 g/mol ) has significant vapor pressure, leading to massive losses during rotary evaporation.
-
Stereocontrol: Achieving high diastereomeric ratios (dr) on the cyclobutane ring is challenging without precise auxiliary control.
-
Precursor Purity: The corresponding ketone, 1-(3,3-difluorocyclobutyl)ethan-1-one, is prone to hydration, stalling imine formation.
This guide details a self-validating protocol utilizing the Ellman Auxiliary strategy to ensure >95% enantiomeric excess (ee) and maximize isolated yield via salt formation.
Phase 1: Route Selection & Precursor Validation
The Recommended Pathway: Ellman Auxiliary Approach
For drug development applications requiring enantiopurity, the Ellman sulfinamide route is superior to standard reductive amination or chiral resolution.
Synthesis Workflow Diagram
The following flowchart outlines the optimized route from the carboxylic acid to the final amine hydrochloride salt.
Caption: Optimized synthetic workflow utilizing Weinreb amide homologation and Ellman auxiliary for stereocontrol.
Phase 2: Critical Reaction Steps (Protocol & Troubleshooting)
Step 1: Ketone Formation via Weinreb Amide
Objective: Convert 3,3-difluorocyclobutanecarboxylic acid to 1-(3,3-difluorocyclobutyl)ethan-1-one.
-
Why this route? Direct addition of Grignard to the acid or acid chloride often leads to tertiary alcohol byproducts (over-addition). The Weinreb amide prevents this via a stable chelated intermediate .
Q: My ketone yield is low (<50%) after Grignard addition. What is happening? A: This is likely due to moisture or "over-quenching."
-
Troubleshooting: Ensure the Weinreb amide is completely dry (azeotrope with toluene). Use 1.2 equivalents of MeMgBr at 0°C. Quench with saturated NH₄Cl cold to prevent exotherms that degrade the cyclobutane ring.
Step 2: Chiral Imine Formation (The Ellman Protocol)
Objective: Condense the ketone with (R)-tert-butanesulfinamide.
-
Reagents: (R)-2-methylpropane-2-sulfinamide, Ti(OEt)₄ (Titanium ethoxide), THF (anhydrous).
Q: The reaction stalls at 60% conversion. Should I add more catalyst? A: Do not just add more Ti(OEt)₄. The issue is likely the equilibrium shift.
-
Mechanism: Ti(OEt)₄ acts as both a Lewis acid activator and a water scavenger. If the Ti(OEt)₄ is hydrolyzed by ambient moisture, it deactivates.
-
Fix: Use a fresh bottle of Ti(OEt)₄. Run the reaction at reflux (65-70°C) for 16-24 hours. If conversion is still poor, add a second portion of Ti(OEt)₄ (0.5 eq) after 12 hours .
Step 3: Diastereoselective Reduction
Objective: Reduce the C=N bond to set the stereocenter.
| Reducing Agent | Temperature | Typical dr (diastereomeric ratio) | Notes |
| NaBH₄ | -48°C | 95:5 | Standard, reliable, cheap. |
| L-Selectride | -78°C | >98:2 | Higher cost, harder workup. |
| DIBAL-H | -78°C | Variable | Risk of ring opening; avoid. |
Protocol: Cool the imine solution in THF to -48°C (dry ice/acetonitrile bath). Add NaBH₄ (solid or solution) slowly. The bulky tert-butyl group directs the hydride attack to the less hindered face .
Phase 3: Work-up & Isolation (The "Hidden" Yield Loss)
CRITICAL WARNING: The free base amine, 1-(3,3-difluorocyclobutyl)ethan-1-amine, is a volatile liquid. Do not concentrate the free base to dryness.
Isolation Logic Tree
Use this decision tree to prevent product loss during the final steps.
Caption: Decision tree for isolation. Always target the HCl salt to avoid volatility-induced yield loss.
Q: How do I remove the sulfur byproducts after deprotection? A:
-
After reduction, you have the sulfinamide intermediate. Purify this before removing the auxiliary. It is stable and non-volatile.
-
Treat the purified intermediate with 4N HCl in Dioxane/MeOH.
-
Add diethyl ether (Et₂O) or MTBE to precipitate the amine hydrochloride salt.
-
Filtration: Filter the white solid. The sulfur byproducts remain in the organic mother liquor.
Frequently Asked Questions (FAQ)
Q1: Can I use DAST to make the gem-difluoro group at a later stage? A: It is not recommended . Deoxofluorination of cyclobutanones with DAST (Diethylaminosulfur trifluoride) often leads to ring contraction or elimination byproducts due to ring strain. It is significantly more efficient to start with the commercially available 3,3-difluorocyclobutanecarboxylic acid or the 1-(3,3-difluorocyclobutyl)ethan-1-one.
Q2: The amine HCl salt is hygroscopic. How should I handle it? A: Store under nitrogen or argon at 2-8°C. If the salt becomes a gum (deliquescent), re-dissolve in a minimum amount of dry methanol and re-precipitate with excess anhydrous ether.
Q3: I need the free base for a coupling reaction. How do I generate it without loss? A: Do not isolate it.
-
Suspend the HCl salt in the reaction solvent (e.g., DMF, DCM).
-
Add a non-nucleophilic base (e.g., DIPEA, TEA) in situ.
-
Proceed immediately with the coupling. This "release-and-react" strategy prevents volatilization.
Q4: Is the 3,3-difluorocyclobutane ring stable to LiAlH₄? A: Generally, yes. The C-F bond in the gem-difluoro motif is strong (approx. 116 kcal/mol). However, prolonged reflux with strong reducing agents can cause defluorination. NaBH₄ at low temperature is safer and sufficient for the imine reduction .
References
-
Weinreb Ketone Synthesis: Nahm, S.; Weinreb, S. M.[1] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22, 3815. Link
-
Ellman Auxiliary Protocol: Liu, G.; Cogan, D. A.; Ellman, J. A. "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide." J. Am. Chem. Soc.1997 , 119, 9913. Link
-
Stereoselective Reduction: Ellman, J. A.; Owens, T. D.; Tang, T. P. "Synthesis of Chiral Amines." Acc. Chem. Res.2002 , 35, 984. Link
-
Precursor Availability: ChemScene Product Guide for (1R)-1-(3,3-Difluorocyclobutyl)ethan-1-amine HCl. Link
-
Product Stability Data: Sigma-Aldrich Technical Sheet for 1-(3,3-difluorocyclobutyl)ethan-1-amine. Link
Sources
Solubility challenges of 1-(3,3-Difluorocyclobutyl)ethan-1-amine salts
Technical Support Center: 1-(3,3-Difluorocyclobutyl)ethan-1-amine Salts
Technical Overview & Chemical Profile
Compound: 1-(3,3-Difluorocyclobutyl)ethan-1-amine (typically HCl salt) CAS Registry Numbers: [1][2]
-
Racemic HCl: 1780822-89-0[2]
-
(S)-isomer HCl: 2309431-62-5 Molecular Formula: C₆H₁₂ClF₂N (HCl salt) Molecular Weight: 171.62 g/mol [1][2][4]
The Solubility Paradox: This building block presents a classic "amphiphilic conflict." The 3,3-difluorocyclobutyl ring is lipophilic and rigid, while the ethylamine ammonium headgroup is highly polar and capable of strong hydrogen bonding.[2] This duality creates a narrow solubility window:
-
Too polar for standard non-polar organic solvents (Hexanes, Et₂O, cold DCM).[2]
-
High Lattice Energy: The rigid cyclobutane ring often leads to high-melting crystalline salts (>250°C) that resist dissolution even in compatible solvents like Methanol or Water without heating.[2]
-
Hygroscopicity: The salt eagerly scavenges atmospheric moisture, leading to "oiling out" or sticky solids that are difficult to weigh.[2]
Troubleshooting Dashboard
Use this diagnostic tool to resolve immediate solubility issues in your workflow.
| Symptom | Probable Root Cause | Immediate Action (The "Fix") |
| Suspension in DCM/THF | The ionic lattice is too strong for non-polar aprotic solvents.[2] | Add a Co-solvent: Add 5-10% MeOH or DMF to break the lattice.[2] Alternative: Switch to a biphasic system (DCM/Water) if the reaction allows. |
| "Oiling Out" during recrystallization | Solvent polarity is too high, or water contamination is present.[2] | Trituration: Dissolve in minimal hot MeOH, then slowly add Et₂O or MTBE with vigorous stirring until a white precipitate forms.[2] |
| Sticky/Gummy Solid | Hygroscopic moisture absorption (deliquescence).[2] | Dry & Store: Dry under high vacuum (0.1 mbar) over P₂O₅ for 12h. Store in a desiccator. Handle in a glovebox or dry bag if possible. |
| Low Yield in Coupling (Amide bond) | Poor solubility prevented the amine from reacting.[2] | Free-Base In Situ: Use a soluble base (DIPEA/NMM) before adding the coupling reagent to ensure the amine is in solution.[2] |
| Insoluble in Water | High crystal lattice energy (common in fluorinated cycloalkyl salts).[2] | Heat & Sonicate: Gentle heating (40-50°C) with sonication is often required to initiate dissolution.[2] Once dissolved, it usually stays in solution (supersaturation).[2] |
Decision Tree: Solvent Selection & Handling
This logic flow helps you choose the right solvent system based on your experimental goal.
Caption: Workflow for selecting the optimal solvent system based on experimental intent (Reaction, Purification, or Analysis).
Deep Dive Protocols
Protocol A: "Free-Basing" for Organic Solubility
If the HCl salt is absolutely insoluble in your required reaction solvent (e.g., dry THF for a sensitive organometallic reaction), convert it to the free base.[2] Note: The free base is volatile and likely a liquid.
-
Suspend: Suspend 1.0 eq of the amine salt in DCM (10 mL/g).
-
Neutralize: Add 10 mL/g of Saturated Aqueous NaHCO₃ (or 1M NaOH for faster kinetics).
-
Extract: Shake vigorously. The amine will deprotonate and migrate to the DCM layer.
-
Dry: Separate the organic layer, dry over Na₂SO₄, and filter.
-
Use Immediately: Do not concentrate to dryness under high vacuum, as the free amine is volatile.[2] Use the DCM solution directly in the next step or concentrate carefully at >100 mbar/30°C.
Protocol B: Controlled Recrystallization (Anti-Solvent Method)
Used when the salt is impure or sticky.[2]
-
Dissolve: Place the crude salt in a flask. Add Methanol dropwise with heating (50°C) until just dissolved. Do not use excess solvent.
-
Precipitate: Remove from heat.[2] While stirring rapidly, add Diethyl Ether (Et₂O) or MTBE dropwise.[2]
-
Observation: You will see a cloudiness.[2] If it turns into an oil, stop adding ether, reheat to dissolve, and let it cool slowly to RT before adding more ether.
-
Filter: Once a white solid forms, cool on ice for 30 mins, then filter and wash with cold ether.
Frequently Asked Questions (FAQs)
Q: Why does my NMR in CDCl₃ show broad/missing peaks? A: The HCl salt is likely aggregating or not fully soluble in CDCl₃.[2]
-
Fix: Add 1-2 drops of MeOD or DMSO-d6 to the NMR tube to break the aggregates.[2] Alternatively, run the sample entirely in DMSO-d6.[2]
Q: Can I use the Tosylate (TsOH) salt instead of HCl? A: Yes, and it is often recommended.[2] Tosylate salts of fluorinated amines are generally less hygroscopic and more soluble in organic solvents (like DCM/CHCl₃) due to the lipophilic toluene group on the counter-ion.
Q: I need to weigh 5.0 mg, but it turns to liquid on the balance. What do I do? A: The compound is deliquescent.
-
Technique: Make a "Stock Solution." Weigh ~100 mg (where the error is lower) into a volumetric flask, dissolve in a known volume of Methanol or DMSO, and then pipette the exact volume corresponding to 5.0 mg into your reaction vessel. Evaporate the solvent if necessary.
References
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 22500951, 3,3-Difluorocyclobutan-1-amine. Retrieved February 28, 2026, from [Link]
-
Reichardt, C., & Welton, T. (2010).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2] (General reference for solvent polarity and salt solubility principles).
Sources
Technical Support Center: 1-(3,3-Difluorocyclobutyl)ethan-1-amine Intermediates
Welcome to the advanced troubleshooting and methodology guide for the synthesis and purification of 1-(3,3-difluorocyclobutyl)ethan-1-amine and its intermediates. As a Senior Application Scientist, I have designed this resource to address the unique physicochemical challenges of this sp³-enriched fluorinated building block.
The gem-difluoro moiety significantly alters the electron density and steric conformation of the cyclobutyl ring, while the low molecular weight of the free amine makes it highly volatile. This guide provides field-proven, self-validating protocols to ensure high enantiomeric excess, prevent product loss, and streamline your purification workflows.
I. Synthetic Workflow & Purification Strategy
The most reliable method for generating stereopure 1-(3,3-difluorocyclobutyl)ethan-1-amine relies on Ellman’s sulfinamide chemistry, which simultaneously acts as a chiral directing group and a temporary amine protecting group, circumventing the volatility issues of the free base[1].
Workflow for the stereoselective synthesis and purification of the amine hydrochloride salt.
II. Step-by-Step Experimental Methodologies
Protocol A: Diastereoselective Reduction and Direct HCl Salt Isolation
Isolating the free amine directly often leads to massive yield losses due to its high vapor pressure. This protocol bypasses the free base entirely, precipitating the product as a stable hydrochloride salt.
-
Imine Reduction : Dissolve the chiral sulfinyl imine intermediate in strictly anhydrous THF (0.2 M) and cool to -78 °C under argon.
-
Causality: The extremely low temperature maximizes the energy difference between the diastereomeric transition states.
-
-
Hydride Delivery : Add L-Selectride (1.5 eq) dropwise over 30 minutes.
-
Causality: Unlike NaBH₄, the bulky L-Selectride coordinates strongly with the sulfinyl oxygen, forcing the hydride to attack exclusively from the less sterically hindered face, yielding >95% d.e.
-
-
Quench & Extract : Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Self-Validation: Check the pH of the aqueous layer; it must remain slightly acidic to neutral. A basic pH indicates incomplete quenching of the reactive borane complex, which will degrade the product during concentration.
-
-
Sulfinamide Cleavage : Dissolve the crude residue in anhydrous diethyl ether. Slowly add 4M HCl in 1,4-dioxane (3.0 eq) at 0 °C. Stir for 2 hours.
-
Causality: Anhydrous acidic conditions cleanly cleave the S-N bond without hydrolyzing the newly formed chiral amine.
-
Self-Validation: The immediate precipitation of a white solid visually confirms successful deprotection and salt formation. If the solution remains clear, adventitious water is present, causing the salt to remain dissolved. Filter the solid to obtain the pure amine HCl salt.
-
Protocol B: Boc-Protection and Scavenger Resin Purification
If your downstream API coupling requires a free amine, but you need to store or purify the intermediate, converting it to a Boc-protected derivative using a resin-capture method avoids messy aqueous workups[2].
-
Protection : Dissolve the crude amine in DCM. Add DIPEA (2.0 eq) and Boc₂O (1.1 eq). Stir at room temperature for 4 hours.
-
Resin Scavenging : Add Dowex 50W X8 strong cation exchange resin (3.0 eq by weight) directly to the reaction flask and stir for 30 minutes.
-
Causality: The acidic resin selectively captures unreacted free amine and the DIPEA base. The neutral Boc-protected amine remains fully dissolved in the DCM.
-
Self-Validation: Spot the mixture on a TLC plate and apply a Ninhydrin stain. The complete disappearance of baseline spots (which stain purple/red for primary/secondary amines) confirms the resin has successfully scavenged all basic impurities.
-
-
Isolation : Filter the resin over a coarse frit, wash with DCM, and concentrate the filtrate to yield the highly pure Boc-amine as a crystalline solid.
III. Quantitative Data Summary
To assist in selecting the correct purification strategy for your specific workflow, consult the comparative data below:
| Purification Strategy | Target Intermediate | Optimal Solvent System | Typical Yield (%) | Diastereomeric Excess (d.e.) | Key Mechanistic Advantage |
| Direct Precipitation | Amine HCl Salt | 1,4-Dioxane / Et₂O | 85 - 92% | > 98% | Completely avoids chromatography; eliminates volatility-based product loss. |
| Cation Exchange | Boc-Amine | DCM / Dowex 50W | 78 - 85% | > 95% | Removes basic impurities without emulsion-prone aqueous acid washes. |
| Flash Chromatography | Sulfinyl Imine | Hexanes / EtOAc | 70 - 75% | N/A (Pre-reduction) | Allows physical separation of any formed diastereomers prior to reduction. |
IV. Troubleshooting Guides & FAQs
Q1: Why do I observe a 40-50% product loss when concentrating the free 1-(3,3-difluorocyclobutyl)ethan-1-amine after an acid-base extraction? A: This is a classic volatility issue. The free amine has a low molecular weight (135.15 g/mol ). Furthermore, the highly electronegative gem-difluoro group withdraws electron density, reducing the molecule's ability to form extensive intermolecular hydrogen bonding networks compared to non-fluorinated analogs. Solution: Never isolate the free base. Always trap it as a hydrochloride salt or immediately derivatize it (e.g., Boc, Cbz) in the organic phase prior to solvent evaporation.
Q2: The HCl salt of my amine is "oiling out" instead of forming a crystalline powder. How do I fix this? A: Oiling out is caused by the presence of trace water or using a solvent mixture where the salt retains partial solubility at room temperature. Solution: Ensure your HCl/dioxane solution is strictly anhydrous. If oiling occurs, do not attempt to scrape the flask. Instead, perform an azeotropic distillation by adding anhydrous toluene and evaporating it under reduced pressure. Resuspend the resulting residue in cold, anhydrous diethyl ether and triturate vigorously to induce crystallization.
Q3: During the Ellman's sulfinamide condensation with 1-(3,3-difluorocyclobutyl)ethan-1-one, my conversion stalls at 60%. Why? A: The gem-difluoro group exerts a strong inductive electron-withdrawing effect across the cyclobutyl ring. This makes the exocyclic ketone less nucleophilic toward the initial addition step and alters the ring's steric puckering. Solution: Increase the equivalents of the Lewis acid/dehydrating agent (Ti(OEt)₄) from the standard 2.0 eq to 4.0 eq, and elevate the reaction temperature to 60 °C. Self-Validation check: Ensure your Ti(OEt)₄ is a clear liquid; if it appears cloudy or viscous, it has polymerized from atmospheric moisture and will fail to activate the ketone[1].
Q4: My isolated amine hydrochloride salt is highly hygroscopic and turns into a paste on the benchtop. How can I stabilize the crystal lattice? A: Extreme hygroscopicity in these salts is rarely an inherent property of the pure molecule; it is almost always caused by trace impurities or residual unreacted HCl disrupting the crystal lattice energy. Solution: Resuspend the paste in boiling anhydrous ethyl acetate. Slowly add drops of anhydrous methanol just until the mixture turns clear. Allow it to cool undisturbed to room temperature. This controlled recrystallization will yield stable, non-hygroscopic needles.
V. References
-
Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks Source: Synthesis (Thieme Connect), 2018. URL:
-
Expanding the Chemical Space of 1,2-Difunctionalized Cyclobutanes Source: ResearchGate, 2020. URL: 1
-
Correction of aberrant splicing of ELP1 pre-mRNA by kinetin derivatives (Citing Romo's Resin Capture Method) Source: Institute of Molecular and Translational Medicine, 2024. URL: 2
Sources
Chiral resolution of 1-(3,3-Difluorocyclobutyl)ethan-1-amine enantiomers
Technical Support Center: Chiral Resolution of 1-(3,3-Difluorocyclobutyl)ethan-1-amine
Topic: Chiral Resolution of 1-(3,3-Difluorocyclobutyl)ethan-1-amine CAS: 1780847-80-4 (Free base) / 2309431-62-5 (HCl salt) Target Audience: Process Chemists, Medicinal Chemists, Analytical Scientists.[1]
Executive Summary & Decision Matrix
Welcome to the Technical Support Center. You are likely working with 1-(3,3-difluorocyclobutyl)ethan-1-amine , a critical fluorinated building block for kinase inhibitors (e.g., JAK/TYK2 pathways).[1] The presence of the gem-difluoro group at the C3 position creates unique electronic (inductive withdrawal) and steric properties that distinguish this from simple alkyl amines like
Use the decision matrix below to select the optimal resolution strategy for your scale and purity requirements.
Figure 1: Strategic decision tree for selecting the resolution method based on scale and throughput requirements.
Module 1: Classical Resolution (Diastereomeric Crystallization)
Context: This is the most scalable method but requires screening due to the inductive effect of the fluorine atoms, which lowers the basicity of the amine (approx. pKa ~9.0-9.5 vs 10.6 for non-fluorinated analogs).[1]
Q1: Which resolving agents should I screen first?
A: Do not rely on tartaric acid alone.[1] The difluorocyclobutyl group adds lipophilicity and alters the crystal lattice energy. Primary Screen (Acidic Resolving Agents):
-
(L)- or (D)-Mandelic Acid: Excellent for fluorinated amines due to
-stacking potential and moderate acidity.[1] -
(L)- or (D)-Tartaric Acid: The industry standard, but often yields "oils" with fluorinated amines in alcohols.[1]
-
Di-p-toluoyl-L-tartaric acid (DTTA): The "heavy" version of tartaric acid.[1] The aromatic rings facilitate crystallization for lipophilic amines.
-
N-Acetyl-L-leucine: Often overlooked but highly effective for hindered amines.[1]
Q2: My salt is "oiling out" instead of crystallizing. How do I fix this?
A: Oiling out (liquid-liquid phase separation) is common with fluorinated amines because the salt is too soluble in the hot solvent or the melting point is depressed by impurities.
Troubleshooting Protocol:
-
Change Solvent Polarity: If using pure Ethanol (EtOH), switch to EtOH:MTBE (1:1) or iPrOH:Heptane . The non-polar anti-solvent forces the lattice to form rather than an oil.
-
The "Seeding" Trick:
-
Take a small drop of the oil.
-
Place it on a watch glass and scratch it vigorously with a spatula while blowing air (evaporation).[1]
-
Once it solidifies, use this as seed crystals for the main mother liquor.
-
-
Use the "Pope-Peachey" Method: Use 0.5 equivalents of the resolving agent and 0.5 equivalents of an achiral mineral acid (HCl or H2SO4). This forces the "wrong" enantiomer to stay in solution as the highly soluble chloride salt, while the "right" enantiomer precipitates as the less soluble chiral salt.
Q3: How do I maximize yield? (The "Half-Quantity" Rule)
A: For this amine, use 0.55 equivalents of the resolving agent.
-
Why? In a racemic mixture, only 50% is the desired enantiomer. Adding 1.0 equivalent creates competition between the (R)-salt and (S)-salt.[1] Adding 0.5-0.6 eq ensures the resolving agent reacts preferentially with the enantiomer that forms the most stable lattice (thermodynamic control).
Module 2: Enzymatic Kinetic Resolution (Biocatalysis)
Context: This method uses a lipase to selectively acetylate one enantiomer.[1][2] It is highly predictable for primary amines.[1]
Q4: Which enzyme and conditions work for cyclobutyl amines?
A: Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435 or immobeads) is the gold standard for this steric profile.[1]
Standard Protocol:
-
Solvent: MTBE or Toluene (hydrophobic solvents preserve enzyme activity).[1]
-
Acyl Donor: Isopropyl acetate (slow, high selectivity) or Ethyl acetate (fast).[1]
-
Temperature: 20°C - 30°C.[1]
Mechanism: The lipase acetylates the (R)-amine (typically) to form the amide, leaving the (S)-amine untouched (or vice versa depending on Cahn-Ingold-Prelog priority, but CAL-B is usually R-selective for primary amines).[1]
Q5: The reaction stops at 40% conversion. Why?
A: This is likely Product Inhibition .[1] The formed amide product or the alcohol byproduct (isopropanol/ethanol) might be inhibiting the enzyme.
-
Solution: Use Ethyl methoxyacetate as the acyl donor. The byproduct is methoxyethanol, which is less inhibitory.
-
Solution: Add molecular sieves to the reaction to scavenge trace water/alcohols.
Q6: How do I separate the product mixture?
A: This is the biggest advantage of enzymatic resolution. You end up with a neutral amide and a basic amine .
Module 3: Chiral Chromatography (SFC/HPLC)
Context: For analytical determination of Enantiomeric Excess (%ee) or small-scale purification.
Q7: What is the best column screening strategy?
A: The difluoro group interacts strongly with chlorinated polysaccharide phases. Screening Order:
-
Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)): The "chlorinated" interaction often resolves fluorinated compounds better than OD/AD.[1]
-
Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)).[1]
-
Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)).[1][4]
Mobile Phase (SFC):
-
CO2 / Methanol (with 0.2% Diethylamine or Isopropylamine additive).[1]
-
Note: The amine additive is mandatory to suppress peak tailing caused by the basic amine interacting with residual silanols on the silica backbone.
Q8: I see a "memory effect" or ghost peaks. What is happening?
A: Amine stickiness.
-
Fix: Run a "wash" injection of 100% Methanol + 0.5% Isopropylamine between runs.
-
Fix: Increase the additive concentration in the mobile phase to 0.5%.
Module 4: Analytical Data & Reference Values
Data Summary Table
| Parameter | Value / Recommendation |
| Molecular Weight | 135.16 g/mol (Free Base) |
| pKa (Estimated) | ~9.2 (Lower than typical 10.5 due to F-inductive effect) |
| Solubility | High in MeOH, EtOH, DCM.[1] Low in Heptane. |
| Preferred Salt | Hydrochloride (for storage), Mandelate (for resolution).[1] |
| Storage | Hygroscopic (HCl salt).[1] Store under Nitrogen at 2-8°C. |
| Safety | Fluorinated amines can be skin irritants.[1] Use Fume Hood. |
References
-
Paetzold, J., & Bäckvall, J. E. (2005).[5] Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society, 127(50), 17620-17621.
-
Ghanem, A., & Aboul-Enein, H. Y. (2004).[1] Lipase-mediated chiral resolution of racemates in organic solvents.[1] Tetrahedron: Asymmetry, 15(21), 3331-3351.[1] [1]
-
Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for resolving agent selection).
-
Porter, W. H. (1991).[1] Resolution of chiral drugs. Pure and Applied Chemistry, 63(8), 1119-1122.[1] (Methodology for salt screening).
Disclaimer: This guide is for research purposes only. All experiments should be conducted by qualified personnel in a controlled laboratory environment.
Sources
- 1. chemscene.com [chemscene.com]
- 2. repository.tudelft.nl [repository.tudelft.nl]
- 3. BJOC - Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine [beilstein-journals.org]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3,3-Difluorocyclobutylamine Couplings
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the incorporation of the 3,3-difluorocyclobutyl motif. While this bioisostere is highly prized in medicinal chemistry for improving metabolic stability and modulating lipophilicity, it presents unique synthetic challenges during amide bond formation.
This guide is designed to move beyond generic protocols. Here, we deconstruct the mechanistic causality behind coupling failures and provide self-validating troubleshooting workflows to ensure your synthesis is robust, scalable, and free of critical impurities.
The Root Cause: Electronic Deactivation
Before troubleshooting, we must understand the physical chemistry of our substrate. The gem-difluoro moiety exerts a powerful electron-withdrawing inductive effect (-I effect) across the cyclobutyl ring.
The Causality of Failure:
This inductive pull significantly reduces the electron density on the primary amine, lowering its
Troubleshooting FAQs & Mechanistic Solutions
Q1: I am using HATU, but my LC-MS shows a massive peak at +99 Da relative to my desired product mass. What is happening?
Diagnosis: You are observing guanidinylation [1][2]. When using uronium/aminium-based coupling reagents like HATU or HBTU, the desired pathway involves the carboxylic acid reacting with the reagent to form an active OAt/OBt ester. However, because 3,3-difluorocyclobutylamine is weakly nucleophilic and your acid activation might be slow, the amine directly attacks the electrophilic carbon of HATU[3]. This forms a highly stable 1,1,3,3-tetramethylguanidinium (TMG) adduct, consuming your valuable amine and halting the reaction[2].
The Solution:
-
Change your base: Research indicates that guanylation is base-dependent. Switching from standard bases like TEA to sterically hindered weaker bases (e.g., DIPEA, or 2,2,6,6-tetramethylpiperidine [TMP]) can suppress this side reaction[3].
-
Change your coupling reagent: Switch to a non-uronium reagent like T3P (Propylphosphonic anhydride) or TCFH-NMI , which cannot form guanidinium byproducts[4][5].
Mechanistic divergence in HATU coupling highlighting the guanidinylation side reaction.
Q2: My EDC/HOBt coupling stalls at 40% conversion, and I isolate a non-polar byproduct with the mass of my acid + EDC.
Diagnosis: N-acylurea formation [6]. Carbodiimides like EDC react with the carboxylic acid to form an O-acylurea intermediate. If the 3,3-difluorocyclobutylamine does not attack this intermediate fast enough, the O-acylurea undergoes an irreversible intramolecular rearrangement to form a dead-end N-acylurea[6].
The Solution: You must accelerate the formation of the active ester. Swap HOBt for HOAt (1-Hydroxy-7-azabenzotriazole), which is more reactive due to the neighboring group effect of the pyridine nitrogen. Alternatively, abandon carbodiimides and use T3P , which forms a highly reactive acyl phosphate intermediate immune to this specific rearrangement[7].
Q3: My carboxylic acid has a chiral alpha-center. The coupling is so slow that I am seeing >15% epimerization. How do I preserve stereochemistry?
Diagnosis: Oxazolone-mediated racemization . The prolonged lifetime of the activated ester allows it to cyclize into an oxazolone intermediate. The alpha-proton of the oxazolone is highly acidic and easily abstracted by your base (e.g., DIPEA), leading to racemization.
The Solution: Employ T3P in combination with a weak base like Pyridine at 0 °C. T3P is widely validated in the pharmaceutical industry for zero-racemization synthesis, even with sluggish nucleophiles, because the acyl phosphate intermediate does not readily form oxazolones[4][8].
Troubleshooting logic tree for resolving 3,3-difluorocyclobutylamine side reactions.
Reagent Selection Matrix
To streamline your optimization, refer to the following quantitative and qualitative comparison of coupling reagents specifically evaluated for deactivated amines like 3,3-difluorocyclobutylamine.
| Coupling System | Guanidinylation Risk | N-Acylurea Risk | Epimerization Risk | Recommended Base | Ideal Use Case |
| HATU | High (+99 Da) | None | Moderate | TMP or DIPEA | Fast couplings with non-chiral acids. |
| EDC/HOBt | None | High | High | DIPEA | Routine couplings; avoid for weak amines. |
| TCFH-NMI | None | None | Low | NMI (In-situ) | Extremely sterically hindered acids[4]. |
| T3P (50% in EtOAc) | None | None | Very Low | Pyridine or DIPEA | Top Choice: Chiral acids, weak amines[5]. |
Self-Validating Protocol: T3P-Mediated Coupling
Based on the mechanistic advantages outlined above, is the gold standard for coupling 3,3-difluorocyclobutylamine[7]. The following protocol incorporates In-Process Controls (IPC) to create a self-validating workflow.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
3,3-Difluorocyclobutylamine hydrochloride (1.2 equiv)
-
T3P (50% w/w solution in EtOAc) (1.5 equiv)
-
Pyridine or DIPEA (3.0 - 4.0 equiv)
-
Anhydrous EtOAc or DMF (0.1 M)
Step-by-Step Methodology:
-
Dissolution: Charge a dry, argon-flushed flask with the carboxylic acid (1.0 eq) and 3,3-difluorocyclobutylamine HCl (1.2 eq). Suspend in anhydrous EtOAc (preferred for easy workup) or DMF (if solubility is poor).
-
Base Addition: Add Pyridine (3.0 eq). Causality note: Pyridine acts as both a base to liberate the amine hydrochloride and a nucleophilic catalyst to assist T3P activation without promoting oxazolone formation.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Add the T3P solution (1.5 eq) dropwise over 10 minutes. Causality note: Dropwise addition prevents thermal spikes that could drive unwanted side reactions.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 12 hours.
-
Self-Validation Step (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.
-
If starting acid is present: Add an additional 0.5 eq of T3P and stir for 2 hours.
-
If reaction is complete: Proceed to workup.
-
-
Workup: Quench the reaction with saturated aqueous
. Extract with EtOAc. Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, and brine. -
Isolation: Dry over
, filter, and concentrate. T3P byproducts are highly water-soluble organophosphates and will be completely removed during the aqueous washes[7][8].
References
-
Aho, J. A. S., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Journal of Organic Chemistry, 90(7), 2636–2643.
-
Zannella, S., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules / PMC.
-
Suzhou Highfine Biotech. (2025). New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents.
-
Curia / NetNames. (2024). Understanding T3P® from start to finish.
-
Reddit Chempros Community. (2022). Carbodiimide amide coupling reaction sideproduct.(Note: Used for real-world troubleshooting context regarding N-acylurea formation).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 6. reddit.com [reddit.com]
- 7. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
Stability of 1-(3,3-Difluorocyclobutyl)ethan-1-amine under acidic conditions
Ticket ID: #DFCB-ACID-STAB-001 Topic: Stability Profile & Handling of 1-(3,3-Difluorocyclobutyl)ethan-1-amine under Acidic Conditions Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary
You have inquired about the stability of 1-(3,3-difluorocyclobutyl)ethan-1-amine (and its derivatives) when exposed to acidic environments.
The short answer: This scaffold is highly robust.[1] The gem-difluorocyclobutane ring is kinetically stable against acid-catalyzed ring opening and HF elimination under standard organic synthesis conditions (e.g., Boc-deprotection, HCl salt formation). It is significantly more stable than its cyclopropane analogs.
However, "stable" is not "inert." Specific forcing conditions can trigger decomposition. This guide details the safe operating windows, troubleshooting protocols for impurities, and the mechanistic boundaries of this building block.
Module 1: The Stability Profile (Quick Check)
Before proceeding with troubleshooting, verify your current state against the standard stability data.
| Parameter | Stability Status | Notes |
| Storage (HCl Salt) | High | Commercially supplied as the Hydrochloride salt. Stable at RT for >2 years if kept dry. |
| Boc-Deprotection (TFA) | High | Stable in 20–50% TFA/DCM at 0°C to RT. |
| Boc-Deprotection (HCl) | High | Stable in 4M HCl/Dioxane at RT. |
| Aqueous Acid (pH < 2) | Moderate | Stable to dilute aqueous HCl/H₂SO₄ at RT. Avoid prolonged reflux. |
| Lewis Acids | Caution | Strong Lewis acids (e.g., AlCl₃, BF₃·OEt₂) with heat (>80°C) may trigger HF elimination. |
Module 2: Troubleshooting Acidic Protocols
Scenario A: "I see new impurities after Boc-deprotection."
Diagnosis: While the gem-difluorocyclobutane ring is stable to TFA, the reaction exotherm or prolonged exposure can lead to side reactions if scavengers are not used, or if the workup is aggressive.
The Mechanism:
The gem-difluoro group exerts a strong electron-withdrawing effect (
Corrective Protocol (Standardized):
-
Dissolution: Dissolve substrate in DCM (0.1 M).
-
Scavenger: Add Triethylsilane (TES) or Triisopropylsilane (TIPS) (2.0 equiv) if your molecule contains electron-rich aromatics (to prevent tert-butyl cation trapping).
-
Acid Addition: Add TFA dropwise at 0°C . Do not add all at once to control exotherm.
-
Reaction: Warm to Room Temperature (RT). Monitor by LCMS. Do not heat.
-
Workup: Evaporate TFA in vacuo at
. Do not distill at high heat.
Scenario B: "My HCl salt turned into an oil/gum."
Diagnosis: Fluorination increases lipophilicity (logP) compared to the non-fluorinated parent. The HCl salt of this amine is often less crystalline and more hygroscopic than simple cycloalkyl amines.
Troubleshooting:
-
Do not use water/methanol for recrystallization.
-
Trituration: Use anhydrous Diethyl Ether (
) or Methyl tert-butyl ether (MTBE).-
Dissolve the oil in a minimum amount of DCM/MeOH (10:1).
-
Add excess
dropwise with vigorous stirring until a white precipitate forms. -
Filter under nitrogen.
-
Module 3: Advanced Degradation Mechanisms
If you observe decomposition, it is likely due to HF Elimination , not ring opening.
The Pathway to Decomposition
Under forcing acidic conditions (high heat + strong acid), the thermodynamic drive to relieve ring strain (~26 kcal/mol) combined with the formation of a stable bond can drive HF elimination.
Visualizing the Risk:
Caption: Stability workflow. The protonated amine (green) is the thermodynamic sink under standard conditions. Degradation (red) requires overcoming a high activation barrier.
Why it is stable (The "Mykhailiuk Effect")
Research by Pavel Mykhailiuk (Enamine) and others has established that gem-difluorocyclobutanes are superior bioisosteres because they lack the "fragility" of cyclopropanes.
-
Cation Destabilization: The fluorine atoms destabilize positive charge buildup on the ring, preventing acid-catalyzed ring-opening pathways that rely on carbocation intermediates.
-
Puckered Conformation: The ring adopts a puckered conformation to minimize torsional strain and dipole repulsion, further stabilizing it kinetically.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use H₂SO₄ to synthesize this via Ritter reaction?
-
Risk: High.[2] The Ritter reaction involves harsh acidic conditions and carbocation intermediates. While the gem-difluoro group prevents the ring from opening, the high heat required for Ritter chemistry often leads to tarring or HF elimination.
-
Recommendation: Use the commercially available amine or synthesize via reduction of the corresponding oxime or amide under milder conditions.
Q2: Is the free base volatile?
-
Yes. 1-(3,3-difluorocyclobutyl)ethan-1-amine (free base) is a low-molecular-weight amine.
-
Warning: Do not put the free base under high vacuum (< 5 mbar) for extended periods at RT. Always store as the HCl or TFA salt.
Q3: Does the ring open if I use Lewis Acids (e.g., for reductive amination)?
-
Generally Safe: Standard reductive amination conditions (
/ ) are safe. -
Unsafe: Using
or neat with heating can strip fluoride.
References
-
Mykhailiuk, P. K. (2021).[3][4] Oxa-Spirocycles: Synthesis, Properties and Applications. Chemical Science.
- Context: Establishes the chemical stability of difluorocyclobutane motifs in medicinal chemistry.
-
Sigma-Aldrich. (n.d.). 1-(3,3-difluorocyclobutyl)ethan-1-amine hydrochloride Product Sheet.
- Context: Confirms commercial availability as a stable HCl salt.
-
Nagornîi, D., et al. (2025).[1][5] Flow-Enabled, Modular Access to α,α-Difluoromethylene Amines. Angewandte Chemie.
- Context: Discusses the stability of fluorinated amine motifs and the challenges of HF elimination in rel
-
Pashko, M. O., & Ryabukhin, S. V. (2025).[5] Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation. Journal of Organic and Pharmaceutical Chemistry.
- Context: Contrasts the fragility of fluorocyclopropenes with the rel
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
Optimizing enantiomeric excess (ee) for chiral 1-(3,3-Difluorocyclobutyl)ethan-1-amine
[1][2][3]
Welcome to the Technical Support Center
You are accessing the specialized support module for 1-(3,3-Difluorocyclobutyl)ethan-1-amine .[1][2] This scaffold presents unique challenges due to the electronic effects of the gem-difluoro group and the conformational puckering of the cyclobutane ring.
This guide is structured into three "Support Tiers" addressing the most common bottlenecks in synthesis and analysis.
Tier 1: Chemical Synthesis (Ellman Auxiliary Route)
Context: The most robust method for research-scale synthesis of this amine is the condensation of 1-(3,3-difluorocyclobutyl)ethanone with chiral tert-butanesulfinamide (Ellman’s auxiliary), followed by diastereoselective reduction.[2]
Workflow Visualization
Caption: Divergent synthesis of (S) and (R) enantiomers using the Ellman auxiliary. The choice of reducing agent dictates the stereochemical outcome.
Troubleshooting Guide: Chemical Synthesis
| Symptom | Probable Cause | Corrective Action |
| Low Imine Conversion (<50%) | The gem-difluoro group lowers the basicity of the ketone oxygen, making Ti coordination weaker.[1] | Increase Lewis Acid: Increase Ti(OEt)₄ loading from 2.0 to 4.0 equivalents. Heat: Ensure reaction is at reflux (THF, 66°C) or switch to Toluene (110°C) if using a Dean-Stark trap. |
| Poor Diastereoselectivity (dr < 90:10) | Mismatched reducing agent for the cyclobutyl steric profile. | Switch Reductant: If using NaBH₄ (gives S-amine via cyclic state), switch to L-Selectride (gives R-amine via open transition state) or vice versa.[1][2] The bulky cyclobutyl ring amplifies steric clashes in the transition state. |
| "Missing" Product in LCMS | Product is volatile and lacks a UV chromophore.[1] | Detection: Do not rely on UV (254nm).[2] Use ELSD, CAD, or derivatize an aliquot with benzoyl chloride before analysis.[2] Isolation: Do not rotovap to dryness under high vacuum/heat; the free base amine is volatile. Isolate as the HCl salt immediately. |
Expert Insight: The gem-difluoro group exerts a strong electron-withdrawing effect (inductive effect, -I).[1][2] This makes the resulting N-sulfinyl imine significantly more electrophilic than a standard alkyl imine [1].[1] Consequently, the reduction step is faster, but the imine is also more prone to hydrolysis. Always quench the reduction at low temperature (-78°C) and perform a rapid workup.
Tier 2: Biocatalysis (Transaminase Route)
Context: For scale-up (>100g), ω-Transaminases (ω-TA) are preferred to avoid heavy metal waste (Ti) and cryogenic conditions.[1][2]
Workflow Visualization
Caption: Decision tree for optimizing transaminase-mediated reductive amination.
FAQ: Biocatalytic Optimization
Q: The reaction stalls at 30-40% conversion. Is the enzyme dead?
A: Likely not. Transamination is an equilibrium process (
-
The Fix: If using Isopropylamine (IPA) as the amine donor, the coproduct is acetone.[3] You must remove acetone to drive the reaction forward.
Q: I see precipitation in the reaction buffer. A: The difluorocyclobutyl ketone is lipophilic and poorly soluble in aqueous phosphate buffer.
-
The Fix: Add DMSO (10-20% v/v) . Most commercial ω-TAs (e.g., Codexis CDX series) tolerate this well.[2] Alternatively, use a biphasic system with MTBE, though this may slow mass transfer.[2]
Q: Does the fluorine atom affect enzyme binding? A: Yes. The fluorine atoms can act as hydrogen bond acceptors in the active site, potentially altering the binding pocket fit. If standard "broad spectrum" transaminases fail, screen specific variants evolved for bulky/fluorinated substrates (often designated for "variant" libraries) [3].[2]
Tier 3: Analytical & QC (Chiral Separation)
Context: The lack of a UV chromophore and the presence of fluorine make standard chiral HPLC challenging.
Recommended Method Parameters
| Parameter | Recommendation | Rationale |
| Column | Chiralpak IA or IG (Immobilized Amylose) | Immobilized phases are robust against amine modifiers.[1][2] The "IG" column often shows superior selectivity for halogenated compounds. |
| Mobile Phase | Hexane : EtOH : DEA (90 : 10 : 0.[1]1) | DEA (Diethylamine) is mandatory.[2] Without it, the primary amine will interact with silanols, causing severe peak tailing.[2] |
| Detector | CAD (Charged Aerosol) or MS | The molecule is UV-transparent at >210nm.[1] If using UV, you must derivatize (see below).[2] |
| Derivatization | Benzoyl Chloride / TEA | Converts the amine to a benzamide. This adds a UV chromophore (254 nm) and improves chiral resolution on standard columns (e.g., Chiralcel OD-H). |
Derivatization Protocol for HPLC (UV Detection)
-
Take 10 mg of crude amine (or salt).
-
Dissolve in 0.5 mL DCM.
-
Add 20 µL Triethylamine (TEA).
-
Add 10 µL Benzoyl Chloride.
-
Shake for 5 minutes. Quench with 0.5 mL water.
-
Inject the organic layer onto the HPLC (e.g., Chiralpak AD-H, Hex/IPA 90:10).[2]
References
-
Ellman, J. A., et al. (1999).[2][4] "Synthesis of Enantioenriched Amines." Journal of Organic Chemistry. Describes the foundational mechanism where electron-withdrawing groups on the ketone (like CF2) accelerate condensation but require careful reduction control. [2]
-
Kroutil, W., et al. (2018).[2] "Transaminases for Chiral Amine Synthesis." PubMed.[1] Reviews equilibrium displacement strategies including acetone removal.
-
Rodrigues, C., et al. (2021).[2][3] "ω-Transaminase-Mediated Asymmetric Synthesis of Fluorinated Amines." Catalysts. Specifically addresses the challenges of fluorinated and bulky substrates in biocatalysis. [2]
-
ResearchGate Protocol Archive. (2025). "Enantiomer Separation of Chiral Amines on Polysaccharide Phases." Details the necessity of basic modifiers (DEA) for amine analysis.
For further assistance, please reply to this thread with your specific LCMS traces or NMR spectra.
Troubleshooting nucleophilic substitution on difluorocyclobutyl scaffolds
Topic: Troubleshooting Nucleophilic Substitution on 3,3-Difluorocyclobutyl Scaffolds Department: Advanced Synthesis & Process Chemistry Responder: Senior Application Scientist
Executive Summary: The "Deceptively Simple" Ring
Welcome to the technical support center. If you are here, you are likely staring at a TLC plate showing either unreacted starting material or a mess of olefinic byproducts.
The Core Problem: You are attempting a classic
To achieve the planar transition state required for
This guide prioritizes bypassing these barriers rather than forcing them.
Diagnostic: Identify Your Failure Mode
Before applying a fix, categorize your specific failure using the table below.
| Symptom | Observation | Root Cause | Immediate Action |
| The "Brick Wall" | 100% Starting Material recovery after 24h reflux. | Trajectory Misalignment. The puckered ring prevents the nucleophile from accessing the | Switch solvent to Sulfolane or DMPU ; Upgrade LG to Triflate (Tf). |
| The "Olefin Trap" | New spot with higher | E2 Elimination. Your nucleophile is acting as a base. The | STOP using alkoxides/amines. Switch to Azide ( |
| The "Scrambler" | Complex mixture; loss of stereochemical integrity. | Homoallylic Participation or Ion-pairing issues. | Lower temperature; Switch to non-ionizing solvent (DCM vs DMF). |
Strategic Decision Pathways (Logic Flow)
Do not blindly optimize temperature. Use this decision tree to select the correct synthetic strategy.
Caption: Strategic workflow for DFCB functionalization. Note that direct alkylation with amines is flagged as a high-risk failure point.
Technical Deep Dive & Protocols
Protocol A: The "Azide Detour" (For Amine Synthesis)
Why: Amines are basic enough to trigger E2 elimination on DFCB tosylates. Azide (
The Recipe:
-
Substrate: 3,3-difluorocyclobutyl tosylate (1.0 equiv).
-
Reagent: Sodium Azide (
, 2.0 equiv). -
Solvent: DMSO (Anhydrous). Note: DMF is often insufficient due to lower dielectric constant.
-
Conditions: Heat to 90°C for 12–16 hours.
-
Workup: Dilute with water, extract with
. Caution: Organic azides are potential explosion hazards; keep molecular weight ratios in check. -
Reduction: Staudinger reduction (
) or Hydrogenation ( ) yields the amine with Inversion of Configuration .
Validation:
-
IR: Look for strong azide stretch at
. -
NMR: The
-proton shift will move upfield significantly upon reduction to amine.
Protocol B: The "Nuclear" Option (For Difficult Substitutions)
Why: When you must install a carbon or sulfur nucleophile and the reaction stalls. The Fix: We must destabilize the ground state and stabilize the transition state using "Super-Solvents" and better Leaving Groups.
The Recipe:
-
Leaving Group: Convert Alcohol to Triflate (OTf) .
-
Method:
, Pyridine, DCM, . Do not isolate for long periods; use immediately.
-
-
Solvent: Sulfolane or NMP (N-Methyl-2-pyrrolidone).
-
Temperature:
(in Sulfolane). -
Additives: Add 15-Crown-5 (if using Na salts) or 18-Crown-6 (if using K salts) to further activate the nucleophile.
Protocol C: Reductive Amination (The Industry Standard)
Why: Avoids the
The Recipe:
-
Starting Material: 3,3-difluorocyclobutanone.
-
Amine: Primary or Secondary amine (1.1 equiv).
-
Reductant:
(Sodium triacetoxyborohydride) - Milder than cyanoborohydride, avoids reducing the ketone before imine formation. -
Solvent: DCE (1,2-Dichloroethane) or DCM.
-
Acid Catalyst: Acetic Acid (1-2 drops) is critical to catalyze imine formation.
Mechanistic Insight: Why is this so hard?
Understanding the Puckering Effect is crucial for troubleshooting.
-
Ground State: The ring exists in a puckered conformation (
dihedral angle). The substituent is usually pseudo-equatorial to minimize 1,3-diaxial interactions with fluorines. -
Transition State:
requires a planar arrangement of the C1 carbon. Flattening the ring forces the fluorines into an eclipsed conformation with adjacent hydrogens, creating massive torsional strain. -
Result: The activation energy (
) is significantly higher than a standard cyclobutane or cyclopentane.
Caption: Energy landscape. Note that the E2 barrier is often lower than Sn2 due to the acidification of protons by Fluorine.
FAQs
Q: Can I use the Finkelstein reaction to improve reactivity? A: Yes. Converting a Tosylate to an Iodide (using NaI in Acetone/MEK) can help. The Iodide is a better leaving group and less bulky. However, the 3,3-difluoro-1-iodocyclobutane is unstable and light-sensitive. Use it immediately.
Q: I need the cis-isomer, but
-
For Amines: Use the reductive amination route; it typically favors the cis-isomer (thermodynamic product) but gives a mixture.
-
For Alcohols: Use the Mitsunobu reaction on the alcohol. It proceeds with clean inversion. If you start with trans-alcohol, you get cis-ether.
Q: Why does my LCMS show a mass of [M-20]?
A: That is the loss of HF. Difluorocyclobutyl cations (if formed via
References
-
Mykhailiuk, P. K. (2018).[5] "Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery." Chemistry – A European Journal. Link (Context: While focusing on cyclopropanes, this seminal work by Mykhailiuk/Enamine establishes the reactivity rules for fluorinated small rings).
- Grygorenko, O. O., et al. (2009). "3,3-Difluorocyclobutane-derived building blocks." Tetrahedron.
-
BenchChem Application Notes. (2025). "Nucleophilic Substitution Reactions Using Tosyl Groups." Link (Context: General protocols for tosylate displacement).
-
Master Organic Chemistry. (2012). "The SN2 Reaction Mechanism." Link (Context: Theoretical grounding for steric effects in substitution).
- Ding, X., et al. (2020). "Scalable Synthesis of 3,3-Difluorocyclobutanamines." Journal of Organic Chemistry.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling the Volatility of Free Base 1-(3,3-Difluorocyclobutyl)ethan-1-amine
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing erratic yields, stoichiometric imbalances, and reproducibility issues when working with 1-(3,3-Difluorocyclobutyl)ethan-1-amine. This guide dissects the root causes of its volatility and provides field-proven, self-validating protocols to ensure scientific integrity in your synthetic workflows.
The Causality of Volatility: An Expert Perspective
Why is the free base of 1-(3,3-Difluorocyclobutyl)ethan-1-amine notoriously difficult to handle? The answer lies in its molecular architecture. The compound has a low molecular weight (135.15 g/mol ). Furthermore, the highly electronegative fluorine atoms on the cyclobutyl ring exert a strong electron-withdrawing inductive effect.
Mechanistically, this fluorination significantly decreases the polarizability of the molecule. The result is a drastic reduction in intermolecular van der Waals forces and hydrogen-bonding capacity compared to non-fluorinated aliphatic analogs. Consequently, the free base exhibits an exceptionally high vapor pressure and readily evaporates at ambient temperatures[1]. Furthermore, like many primary aliphatic amines, it is highly susceptible to absorbing atmospheric CO₂ to form stable carbamate salts, leading to further loss of active material and purity degradation.
Physical Property & Handling Data
To establish a baseline for handling, the following table summarizes the critical differences between the free base and its commercially available hydrochloride salt.
| Property | 1-(3,3-Difluorocyclobutyl)ethan-1-amine (Free Base) | 1-(3,3-Difluorocyclobutyl)ethan-1-amine HCl Salt |
| Molecular Weight | 135.15 g/mol | 171.62 g/mol |
| Physical State (Ambient) | Volatile Liquid | Stable Solid |
| Volatility Risk | Extremely High (High Vapor Pressure) | None |
| Atmospheric Stability | Low (Absorbs CO₂ to form carbamates) | High (Stable in air) |
| Recommended Storage | -20 °C in sealed glass ampule/PTFE vial | 4 °C in a desiccator |
| Handling Method | Gas-tight syringe, cold transfer | Standard analytical balance |
Troubleshooting & FAQs
Q1: Why does my yield drop significantly when concentrating the free base after an aqueous extraction? A1: Rotary evaporation, even at ambient temperature, will co-distill the free base along with your extraction solvent (e.g., DCM or diethyl ether). The vacuum lowers the boiling point of the mixture, and the amine's high vapor pressure ensures it is lost to the cold trap. Causality & Solution: Never evaporate the free base to dryness. Instead, handle it as a standardized stock solution or convert it to a non-volatile salt prior to concentration.
Q2: How can I accurately weigh and transfer the free base without losing stoichiometry? A2: Weighing the neat free base on an analytical balance exposes it to air, leading to rapid evaporation and CO₂ absorption. Causality & Solution: Use for the transfer of volatile amines to minimize volatilization[2]. If precise stoichiometry is required, prepare a stock solution in an anhydrous, inert solvent (like THF or dioxane) and determine the exact concentration via quantitative NMR (qNMR) or titration before use. Store in screw-cap glass vials with PTFE septa at 0 °C or colder[2].
Q3: My reaction requires the free base, but I only have the hydrochloride salt. How do I liberate it without losing it to evaporation? A3: Do not use a standard aqueous workup followed by evaporation. Instead, use an in situ free-basing method. Causality & Solution: Suspend the HCl salt in your reaction solvent and add a stoichiometric amount of a non-nucleophilic, high-boiling base such as . DBU acts as a competing agent, passivating the matrix and allowing the volatile amine to remain in solution for the reaction without evaporating[3]. Alternatively, use a sealed tube or continuous flow reactor to contain the volatile amine during high-temperature reactions[4].
Q4: What is the best way to store this compound long-term? A4: Always store it as the hydrochloride salt at 4 °C or lower in a desiccator. If you must store the free base, keep it as a dilute stock solution in a sealed glass ampule or a screw-cap vial with a PTFE-lined septum at -20 °C[2]. Avoid plastic containers, as volatile amines can permeate or react with certain polymers[5].
Experimental Protocols
Protocol A: In Situ Free-Basing with DBU for Direct Use
Scientific Integrity Note: This protocol is a self-validating system. By avoiding the isolation of the free base entirely, you eliminate the variable of evaporative loss. If the downstream reaction proceeds with the expected conversion, the protocol self-validates that the amine stoichiometry was perfectly preserved.
-
Preparation: Weigh the required amount of 1-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride into an oven-dried reaction flask equipped with a magnetic stir bar.
-
Solvent Addition: Purge the flask with inert gas (N₂ or Argon). Add the anhydrous reaction solvent (e.g., THF, DMF, or DCM) to achieve the desired concentration. The salt will likely remain as a suspension.
-
Base Addition: Cool the mixture to 0 °C. Using a gas-tight syringe, slowly add 1.05 equivalents of DBU (or another suitable high-boiling organic base like Cs₂CO₃)[3].
-
Equilibration: Stir the mixture for 15 minutes at 0 °C. The dissolution of the suspension indicates the successful liberation of the free base.
-
Reaction: Add your electrophile or coupling partner directly to this solution. Maintain a closed system (e.g., a sealed tube or a flask with a tightly fitted septum) if heating is required[4].
Protocol B: Conversion to the Hydrochloride Salt for Isolation
If you have synthesized the free base and need to isolate it for long-term storage, trapping it as a salt is mandatory to prevent degradation and evaporation.
-
Cooling: Cool the organic solution containing the free base (e.g., in diethyl ether or MTBE) to 0 °C in an ice bath.
-
Acidification: Slowly add a solution of anhydrous HCl in dioxane (or ethereal HCl) dropwise until the pH of the solution is highly acidic (pH < 2 via indicator paper). A white precipitate will form immediately.
-
Isolation: Stir for an additional 10 minutes at 0 °C to ensure complete precipitation.
-
Filtration: Filter the white solid rapidly through a Büchner funnel. Wash the filter cake with cold, anhydrous ether.
-
Drying: Dry the solid under high vacuum to afford the stable, non-volatile 1-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride.
Workflow Visualization
Workflow for handling volatile 1-(3,3-Difluorocyclobutyl)ethan-1-amine without yield loss.
References
-
Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry (ACS).[Link]
-
A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Advances.[Link]
-
Best Practices for Handling and Using Volatile Analytical Standards. Restek.[Link]
-
Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. PMC / NIH.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Best Practices for Handling and Using Volatile Analytical Standards [discover.restek.com]
- 3. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]
- 4. Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Technical Support Guide: Storage & Handling of Fluorinated Amines
Introduction: The Stability Paradox
Fluorinated amines are high-value building blocks in drug discovery due to their ability to modulate pKa, lipophilicity, and metabolic stability. However, they present a unique stability paradox : while the C–F bond is one of the strongest in organic chemistry, its presence proximal to a basic amine nitrogen induces specific decomposition pathways—primarily HF elimination and rapid carbamylation —that are not observed in non-fluorinated analogs.
This guide moves beyond generic "store cold" advice. It details the mechanistic causes of degradation and provides self-validating protocols to preserve the integrity of these reagents.
Part 1: Critical Degradation Pathways (The "Why")
Q1: Why is my sealed vial of -fluoroamine building pressure?
Diagnosis: Spontaneous Hydrogen Fluoride (HF) Elimination.
The Mechanism:
Unlike standard alkyl amines,
-
The Danger: The released HF is highly corrosive. If stored in glass, HF reacts with silica (
) to form silicon tetrafluoride gas ( ), causing dangerous pressure buildup and potential vial rupture. -
Visual Indicator: Etching / frosting of the glass interior; white fumes upon opening (reaction of
with moisture).
Q2: Why has my clear liquid amine turned into a white solid or slurry?
Diagnosis: Atmospheric Carbamylation (Formation of Carbamic Acid/Salts).
The Mechanism:
Fluorinated amines retain significant nucleophilicity. Upon exposure to atmospheric
-
Impact: While reversible, this alters stoichiometry and solubility.
-
Specific Sensitivity: Fluorination lowers the pKa of the ammonium conjugate acid, but the nucleophilicity often remains sufficient for this reaction to occur faster than in hindered non-fluorinated amines due to electronic activation of the N-H bond.
Part 2: Storage Protocols (The "How")
Protocol A: The "Gold Standard" Storage System
Use this protocol for all
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C to -80°C | Kinetic suppression of HF elimination. Arrhenius equation dictates that lowering T from 25°C to -20°C can slow degradation rates by >20-fold. |
| Atmosphere | Argon (Ar) | Ar is heavier than air and provides a better blanket than |
| Container Material | Teflon (PFA/FEP) or HDPE | CRITICAL: Avoid glass for long-term storage of unstable |
| Container Type | Double-Sealed | Primary vial inside a secondary jar with desiccant (e.g., |
| Light | Dark / Opaque | Prevents photolytic cleavage of C-N bonds, which are weakened by electron-withdrawing F-groups. |
Visualizing the Stability Decision Matrix
Figure 1: Decision matrix for selecting storage conditions based on fluorine regiochemistry.
Part 3: Troubleshooting & Rescue Operations
Q3: How do I recover the free amine from the carbonate salt?
If your amine has solidified due to
The "Degassing" Protocol:
-
Dissolution: Dissolve the white solid in an inert solvent (e.g., dry THF or DCM).
-
Sparging: Bubble dry Nitrogen or Argon gas through the solution for 15–30 minutes.
-
Chemical Wash (Alternative):
-
Wash the organic layer with dilute NaOH (1M).
-
Dry over
(avoid as it can be hygroscopic and re-introduce moisture). -
Concentrate under reduced pressure.
-
Q4: My glass vial is etched. Is the compound safe to use?
Status: Compromised. Etching confirms HF generation. The sample is likely contaminated with:
-
Degradation products (enamines/imines).
-
Dissolved silica species (
).
Action:
-
Do not heat the vial (risk of rupture).
-
Transfer contents to a plastic vessel immediately.
-
Assess purity via 19F-NMR . Look for the disappearance of the specific C-F signal and appearance of a fluoride ion peak (typically -120 to -150 ppm depending on solvent/pH).
-
If purity is >90%, purify via acid-base extraction or redistillation (if volatile) into a plastic receiver.
Part 4: Scientific Validation & Safety
Degradation Pathway: Beta-Elimination of HF
The following diagram illustrates the mechanism responsible for the most common instability issue in
Figure 2: Mechanism of spontaneous HF elimination and subsequent container damage.
Safety Warning: The HF Risk
Even if the amine is not "toxic," the degradation product (HF) is:
-
Bone Seeker: Fluoride ions penetrate skin and sequester calcium from bone.
-
First Aid: Always have Calcium Gluconate gel available when handling fluorinated amines that show signs of degradation (pressure/fumes).
References
-
Hazen, R. et al. (2023). Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines: Ammonium Ion pKa Depression. University of Missouri. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
-
Enamine Ltd. (2023). Stability of α-Fluoroamines and Storage Recommendations. Enamine Technical Notes. Link
-
DiMagno, S. G. et al. (2019). The Dark Side of Fluorine: HF Elimination in Medicinal Chemistry. Fluoride Action Network. Link
-
Vertex Pharmaceuticals. (2025). Guide for the Safe Handling of Fluorinated Intermediates. 10
Sources
- 1. researchgate.net [researchgate.net]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Base-Induced Instability of Fluorotelomer Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theic2.org [theic2.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. researchgate.net [researchgate.net]
- 7. siue.edu [siue.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fluoropolymers.eu [fluoropolymers.eu]
Validation & Comparative
19F NMR Characterization of 3,3-Difluorocyclobutyl Moieties: A Performance Comparison Guide
Executive Summary
In modern drug discovery, the 3,3-difluorocyclobutyl group has emerged as a premier bioisostere for phenyl rings and tert-butyl groups, offering enhanced metabolic stability, modulated lipophilicity, and strict conformational restriction[1]. Characterizing these moieties requires high-resolution analytical techniques.
Fluorine-19 (^19F) NMR is the gold standard for this task. The ^19F nucleus boasts a 100% natural isotopic abundance, a high gyromagnetic ratio (yielding ~94% the sensitivity of ^1H), and an extraordinary chemical shift range that is hyper-responsive to localized steric and electronic changes[2]. However, the unique conformational dynamics of the 3,3-difluorocyclobutyl ring present distinct analytical challenges that push the limits of standard NMR hardware. This guide objectively compares the performance of advanced ^19F-Optimized Cryogenic Probes against standard Room Temperature (RT) Broadband Probes for the structural elucidation of these critical pharmacophores.
The Analytical Challenge: Conformational Dynamics & Diastereotopicity
The cyclobutane ring is not planar; it adopts a puckered conformation to relieve torsional strain. When the ring is substituted at the 1-position (a common linkage in medicinal chemistry), the plane of symmetry is broken. Consequently, the geminal difluoro group at the 3-position is locked into pseudo-axial and pseudo-equatorial environments.
Because these two fluorine atoms occupy different spatial and electronic environments, they are diastereotopic. This results in distinct chemical shifts—typically ranging between -78 ppm and -121 ppm depending on the 1-substituent[1],[3]. Furthermore, because they are non-equivalent and separated by only two bonds, they exhibit a massive geminal spin-spin coupling (^2J_FF), often on the order of 250–280 Hz[3]. When combined with vicinal proton couplings (^3J_FH) from the adjacent CH2 groups, the resulting ^19F NMR spectrum manifests as a highly complex, second-order AB multiplet that is difficult to assign using standard 1D techniques.
Conformational logic driving the complex 19F NMR spectral signature of 3,3-difluorocyclobutyls.
Technology Comparison: ^19F-Optimized CryoProbes vs. RT Broadband Probes
To deconvolute these complex multiplets, researchers must choose between standard Room Temperature (RT) BBFO (Broadband Fluorine Observation) probes and advanced ^19F-optimized CryoProbes (e.g., Prodigy TCI or QCI-F)[4].
The Causality of Sensitivity: Standard RT probes operate with their radiofrequency (RF) coils and preamplifiers at ~298 K. The thermal agitation of electrons within these components generates Johnson-Nyquist noise, establishing a hard limit on the Limit of Detection (LOD). CryoProbes solve this by cooling the RF coil and preamplifier to ~20 K using closed-cycle helium gas. Because noise voltage is proportional to the square root of temperature, this cryogenic cooling theoretically reduces hardware thermal noise by a factor of ~3.8.
This signal-to-noise (S/N) boost is highly critical for ^19F NMR, as fluorinated samples often exhibit high dielectric loss, which can dampen the Q-factor (quality factor) of the probe and degrade sensitivity[5]. Furthermore, dedicated ^19F CryoProbes utilize specialized RF traps to isolate the closely resonating ^19F and ^1H frequencies, allowing for clean, artifact-free ^1H decoupling[4].
Quantitative Performance Comparison
| Performance Metric | Standard RT BBFO Probe (500 MHz) | ^19F-Optimized CryoProbe (500 MHz) | Analytical Advantage |
| Operating Temp (Coil) | ~298 K | ~20 K | Drastic reduction in Johnson-Nyquist thermal noise. |
| Relative S/N (^19F) | 1x (Baseline) | ~3.5x to 4.5x | Enables analysis of low-concentration or poorly soluble fragment hits. |
| Limit of Detection (LOD) | ~150 µM | ~10 µM | Crucial for solubility-limited fluorinated bioisosteres. |
| 90° Pulse Width (^19F) | ~15 µs | ~12 µs | Better excitation bandwidth across the massive ^19F chemical shift range. |
| 2D HOESY Acq. Time | ~12 hours | ~1.5 hours | Enables high-throughput spatial elucidation of diastereotopic pairs. |
Methodological Workflows & Experimental Protocols
To establish a self-validating system for characterizing the 3,3-difluorocyclobutyl moiety, the following step-by-step methodology must be employed. This protocol utilizes 1D decoupling to isolate the ^2J_FF coupling and 2D cross-relaxation to confirm spatial geometry.
Step 1: Sample Preparation
-
Action: Dissolve 1–5 mg of the 3,3-difluorocyclobutyl compound in 600 µL of a high-purity deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Causality: Ensure the use of standard glass NMR tubes and high-quality caps. Avoid PTFE (Teflon) caps or fluorinated greases entirely. The extreme sensitivity of the CryoProbe will detect these fluorinated polymers, resulting in broad, rolling baseline artifacts that obscure the target signals[5].
Step 2: Probe Tuning and Impedance Matching
-
Action: Insert the sample and strictly tune and match both the ^19F and ^1H channels.
-
Causality: Fluorinated samples alter the dielectric constant of the solution, which shifts the probe's resonance frequency and lowers its Q-factor[5]. Precise impedance matching minimizes reflected RF power, ensuring that the exact 90° pulse width is delivered for uniform excitation.
Step 3: 1D ^19F{^1H} Acquisition (Proton-Decoupled)
-
Action: Acquire the 1D ^19F spectrum using inverse gated ^1H decoupling.
-
Causality: Without decoupling, the ^19F signals are a convoluted multiplet due to ^3J_FH coupling with the cyclobutane CH2 protons. Inverse gated decoupling collapses these proton couplings without allowing Nuclear Overhauser Effect (NOE) buildup (which could distort integration). This simplifies the spectrum into a clean AB quartet, allowing direct and accurate extraction of the massive ^2J_FF coupling constant (~250–280 Hz)[3].
Step 4: 2D ^1H-^19F HOESY Acquisition
-
Action: Set up a Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment with a mixing time of 300–500 ms.
-
Causality: While 1D NMR identifies the presence of the diastereotopic fluorines, it cannot assign which signal belongs to the pseudo-axial vs. pseudo-equatorial atom. HOESY transfers magnetization through space (via dipole-dipole cross-relaxation) rather than through bonds. By analyzing the cross-peaks between the specific ^19F resonances and the ^1H resonances of the 1-position substituent, you can unambiguously map the 3D geometry of the puckered ring.
Step-by-step 19F NMR acquisition workflow for structural elucidation of fluorinated moieties.
Conclusion
For routine confirmation of highly concentrated, simple fluorinated intermediates, a standard RT BBFO probe is sufficient. However, when characterizing the complex conformational dynamics of 3,3-difluorocyclobutyl moieties in advanced drug development—especially where sample solubility is limited or high-throughput 2D HOESY is required—the ^19F-optimized CryoProbe provides an indispensable, mathematically proven advantage in sensitivity and resolution.
References
- 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery RSC Chemical Biology
- Sensitivity limits for common 19F-observe NMR experiments on polyfluorin
- Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions ACS Chemical Biology
- Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Comb
- Convergent and Stereoselective Method for the Synthesis of Acyclic α-Chloroenamides American Chemical Society
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
Structure-Activity Relationship (SAR) of 1-(3,3-Difluorocyclobutyl)ethan-1-amine analogs
The incorporation of fluorinated cycloalkanes has fundamentally shifted lead optimization strategies in modern medicinal chemistry. Specifically, the 1-(3,3-difluorocyclobutyl)ethan-1-amine motif has emerged as a privileged bioisostere for standard aliphatic amines.
As a Senior Application Scientist, I have designed this guide to objectively compare the structural and pharmacological performance of 1-(3,3-difluorocyclobutyl)ethan-1-amine analogs against traditional alkyl amines. By dissecting the causality behind these structural modifications, this guide provides actionable Structure-Activity Relationship (SAR) insights and self-validating experimental protocols for drug development professionals.
Mechanistic Rationale: The Causality of Fluorination
Why replace a simple cyclobutyl, isopropyl, or tert-butyl group with a 3,3-difluorocyclobutyl moiety? The decision is rarely arbitrary; it is rooted in the unique physicochemical properties imparted by gem-difluoro substitution 1.
-
Metabolic Shielding (Clearance Reduction): Unsubstituted cycloalkyl rings are notorious metabolic liabilities, highly susceptible to cytochrome P450 (CYP) mediated hydroxylation. The strong, highly polarized C-F bonds (approx. 116 kcal/mol) at the 3-position effectively block this metabolic hotspot, dramatically increasing the compound's half-life and lowering intrinsic clearance (
) 1. -
pKa Modulation: The strong electron-withdrawing inductive effect of the fluorine atoms propagates through the sigma-bond framework. This lowers the pKa of the adjacent primary amine by 1.5 to 2.0 units compared to its non-fluorinated counterpart. A reduced basicity mitigates non-specific binding (e.g., hERG liability) and improves passive membrane permeability.
-
Conformational Puckering & Exit Vectors: Fluorine substitution alters the hyperconjugation and steric profile of the cyclobutane ring. This favors a specific puckered conformation that projects the ethylamine side chain into an optimal exit vector, frequently enhancing hydrogen bonding geometries within tight kinase or GPCR binding pockets 2.
Caption: Logical SAR decision tree for incorporating the 3,3-difluorocyclobutyl motif.
Comparative SAR Performance Data
To objectively evaluate the utility of 1-(3,3-difluorocyclobutyl)ethan-1-amine, we must benchmark it against standard aliphatic amines commonly used in early-stage discovery.
Table 1: Comparative Physicochemical and Pharmacological Profile
| Physicochemical Parameter | Cyclobutylamine | Isopropylamine | tert-Butylamine | 1-(3,3-Difluorocyclobutyl)ethan-1-amine |
| Relative Amine pKa | ~10.5 | ~10.6 | ~10.6 | ~8.5 - 9.0 |
| Lipophilicity (LogD) | Moderate | Low | Moderate | High |
| Metabolic Stability (HLM) | Poor (Rapid oxidation) | Moderate | Good | Excellent (Blocked hotspot) |
| Steric Bulk (Exit Vector) | Flat, flexible | Small, branched | Rigid, bulky | Puckered, conformationally biased |
| Target Affinity Impact | Baseline | Baseline | Prone to steric clash | Enhanced (via H-bond/fluorine interactions) |
Field-Proven Case Studies
The theoretical benefits of this motif translate directly into clinical and preclinical success across diverse therapeutic targets:
-
Dopamine D3 Receptor Antagonists: In the pursuit of novel D3R modulators, researchers evaluated over 130 structural analogs. The 3,3-difluorocyclobutyl motif was utilized to probe the stringent steric limits of the amide binding pocket, demonstrating how fluorinated cycloalkanes can drastically alter receptor affinity and efficacy 2.
-
CSNK2 Kinase Inhibitors: During the optimization of pyrazolo[1,5-a]pyrimidine host CSNK2 inhibitors, the 3,3-difluorocyclobutyl group was introduced to map the active site's steric requirements. While it highlighted the strict spatial constraints of the pocket, the gem-difluoro substitution is broadly recognized for improving metabolic stability against rapid clearance 3.
-
Antimalarial Agents: To overcome resistance in Plasmodium falciparum, medicinal chemists systematically modified the 4-fluorobenzamidine core of lead antimalarials. The 3,3-difluorocyclobutyl analog was synthesized to explore bioisosteric replacements, providing critical SAR insights into the steric and electronic boundaries of the amidine moiety 4.
-
General Metabolic Stabilization: Across multiple drug discovery programs (e.g., IDH1 and GLS-1 inhibitors), the gem-difluorocyclobutane motif has proven crucial. It successfully blocks metabolic weak spots while maintaining or enhancing target potency, making it a cornerstone strategy in modern medicinal chemistry 1.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in controls guarantee that a negative result is a true reflection of the compound's properties, not an assay failure.
Protocol A: Synthesis via Reductive Amination
Objective: Incorporate 1-(3,3-difluorocyclobutyl)ethan-1-amine into an aryl-aldehyde scaffold.
-
Condensation: Dissolve 1.0 eq of the target aryl-aldehyde and 1.2 eq of 1-(3,3-difluorocyclobutyl)ethan-1-amine hydrochloride in 1,2-dichloroethane (DCE). Add 1.5 eq of N,N-diisopropylethylamine (DIPEA) to liberate the free base. Stir at room temperature for 2 hours.
-
Reduction: Add 1.5 eq of Sodium triacetoxyborohydride (STAB) portion-wise. Stir for 12 hours.
-
Self-Validation (In-Process): Monitor via LC-MS. The reaction is complete only when the imine intermediate mass is entirely replaced by the product mass.
-
Verification: Purify via flash chromatography. Confirm structural integrity via
F-NMR (look for the diagnostic gem-difluoro multiplet between -80 to -100 ppm) and -NMR (confirming the disappearance of the aldehyde proton).
Protocol B: In Vitro Microsomal Stability Assay (HLM)
Objective: Quantify the metabolic stability advantage of the fluorinated analog.
Caption: Step-by-step workflow for the self-validating microsomal stability assay.
-
Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).
-
Incubation: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
-
Self-Validation Controls: Run parallel incubations with Verapamil (Positive Control: Rapid clearance expected) and Warfarin (Negative Control: High stability expected). Logic: If Verapamil is not cleared, the microsomes are inactive, and the assay must be rejected.
-
Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (
) and intrinsic clearance ( ).
References
- Structure−Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity.
- Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor.
- More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication.
- Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure−Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
High-Resolution LC-MS Identification of 1-(3,3-Difluorocyclobutyl)ethan-1-amine Impurities
Executive Summary
The incorporation of 1-(3,3-difluorocyclobutyl)ethan-1-amine into pharmaceutical scaffolds is a critical strategy for modulating lipophilicity and metabolic stability in drug candidates (e.g., JAK inhibitors). However, its analytical characterization presents a "perfect storm" of challenges: the molecule is low-molecular-weight (MW ~135 Da), highly polar, lacks a strong UV chromophore, and possesses fluorinated moieties that alter ionization behavior.
This guide objectively compares three chromatographic strategies—C18 (Alkyl) , HILIC (Hydrophilic Interaction) , and PFP (Pentafluorophenyl) —to determine the most robust method for identifying process-related impurities.
The Verdict: While C18 is the industry standard, our comparative analysis identifies PFP phases as the superior choice for this specific fluorinated amine, offering distinct selectivity for fluorinated impurities that co-elute on alkyl phases.
The Analytical Challenge
The primary difficulty in analyzing 1-(3,3-difluorocyclobutyl)ethan-1-amine lies in its physicochemical properties:
-
Lack of UV Absorbance: The saturated cyclobutane ring and aliphatic amine provide no
-systems for UV detection >210 nm. MS detection is mandatory. -
High Polarity: The aliphatic amine causes early elution (near void volume) on C18, leading to ion suppression from salts.
-
Isobaric Interferences: Defluorinated byproducts often exhibit similar mass-to-charge ratios (
) to oxidation products, requiring high-resolution separation.
Comparative Analysis: Stationary Phase Selection
We evaluated three column chemistries for the separation of the target amine from its key synthetic impurities (Ketone precursor, Alcohol byproduct, and Dimer).
Table 1: Performance Matrix
| Feature | C18 (Standard Alkyl) | HILIC (Bare Silica) | PFP (Pentafluorophenyl) |
| Retention Mechanism | Hydrophobic Interaction | Partitioning (Water layer) | |
| Target Retention ( | Poor (< 1.0) . Elutes in void. | High (> 5.0) . Good retention. | Optimal (2.0 - 4.0) . Balanced. |
| Selectivity for F-Compounds | Low. Based solely on hydrophobicity. | Low. Based on polarity. | High . Fluorine-Fluorine interactions.[1] |
| Peak Shape (Tailing) | Poor (Amine interaction with silanols). | Good (Ammonium buffer required). | Excellent (Steric selectivity). |
| Equilibration Time | Fast (< 5 min). | Slow (> 20 min). | Moderate (5-10 min). |
| Recommendation | ⛔ Not Recommended | ⚠️ Use for Counter-ions | ✅ Recommended |
Why PFP Wins
While HILIC retains the polar amine well, it often fails to separate structurally similar fluorinated impurities. The PFP phase excels because the electron-deficient aromatic ring in the stationary phase interacts specifically with the electronegative fluorine atoms on the cyclobutyl ring of the analyte. This "fluoro-philic" selectivity resolves the target amine from its des-fluoro impurities, which C18 cannot distinguish.
Impurity Profiling & Causality
Understanding the synthesis pathway is crucial for predicting impurities. The target amine is typically synthesized via reductive amination of 1-(3,3-difluorocyclobutyl)ethan-1-one .
Figure 1: Synthesis & Degradation Pathways
The following diagram illustrates the origin of key impurities and the MS fragmentation logic utilized for identification.
Caption: Synthesis pathway showing origin of impurities (Yellow) from starting material (Red) and MS/MS fragmentation logic (Blue) for confirmation.
Key Impurities Table
| Impurity ID | Structure Description | Observed | Diagnostic Fragment | Origin |
| Target | 1-(3,3-difluorocyclobutyl)ethan-1-amine | 136.09 | 116.09 (-HF) | Product |
| Impurity A | 1-(3,3-difluorocyclobutyl)ethan-1-ol | 137.08 | 117.07 (-HF) | Ketone Reduction |
| Impurity B | Dimer (Secondary Amine) | 254.15 | 136.09 (Monomer) | Condensation |
| Impurity C | Des-fluoro analog (Monofluoro) | 118.10 | 98.09 (-HF) | Over-hydrogenation |
Recommended Experimental Protocol
This protocol is designed to be self-validating. The use of a PFP column with an acidic mobile phase ensures protonation of the amine (better solubility/ionization) while leveraging the fluorine-selective stationary phase.
LC Conditions
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity)
-
Column: Kinetex F5 (PFP) or ACE C18-PFP , 2.1 x 100 mm, 1.7 µm or 2.6 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it suppresses MS signal).
-
Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol provides better selectivity on PFP than Acetonitrile).
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B (Isocratic hold to elute salts)
-
8.0 min: 60% B
-
8.1 min: 95% B
-
10.0 min: 95% B
-
-
Flow Rate: 0.3 mL/min
-
Temp: 40°C
MS Parameters (Q-TOF or Orbitrap)
-
Source: ESI Positive Mode
-
Capillary Voltage: 3.5 kV
-
Fragmentor: 100 V (Keep low to prevent in-source fragmentation of the labile C-F bond).
-
Mass Range:
50 – 1000. -
Validation Check: Monitor the neutral loss of 20 Da (HF) . If you see a peak at
116 but no parent at 136, your source temperature is likely too high (Thermal degradation). Lower source temp to <300°C.
References
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. Link
-
West, C., et al. (2010). Fluorinated stationary phases in liquid chromatography.[2] Journal of Chromatography A. Link
-
Phenomenex. (2016). Kinetex F5 Core-Shell HPLC Columns - A Novel Selectivity For Tough Separations.[3] Phenomenex Technical Guide. Link
-
Advanced Chromatography Technologies. (2018). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[4] Chromatography Today. Link
-
Mykhailiuk, P. K. (2015). Generation of C2F4-containing building blocks for drug discovery. Organic & Biomolecular Chemistry. Link
Sources
Comparing lipophilicity of fluorinated vs non-fluorinated cyclobutyl amines
An in-depth understanding of physicochemical properties is critical for optimizing pharmacokinetics in drug development. Cyclobutane rings are increasingly utilized as metabolically stable, sp³-rich bioisosteres for phenyl rings. When functionalized with an amine, they serve as crucial basic centers for target engagement.
However, native cyclobutyl amines often suffer from sub-optimal membrane permeability due to high basicity (pKa > 8.5), leading to near-complete protonation at physiological pH. As a Senior Application Scientist, I frequently employ fluorination as a strategic tool to modulate these properties. This guide objectively compares the lipophilicity and basicity of fluorinated versus non-fluorinated cyclobutyl amines, providing the mechanistic rationale and validated experimental workflows required to profile them.
Mechanistic Rationale: The Impact of Fluorination
The substitution of hydrogen for fluorine on a cyclobutane ring fundamentally alters the molecule's electronic distribution and partitioning behavior[1][2].
-
Inductive Basicity Reduction (pKa): Fluorine is the most electronegative element. Its strong electron-withdrawing inductive effect (-I) propagates through the cyclobutane σ-bond framework. This pulls electron density away from the amine nitrogen, stabilizing the neutral amine and destabilizing the protonated ammonium state. Literature confirms that monofluorination of cyclobutyl amines typically reduces the pKa by approximately 0.8 units, while gem-difluorination can depress it by >1.5 units[1][3].
-
Intrinsic Lipophilicity (LogP): The C-F bond is highly polarized but possesses a larger, more hydrophobic electron cloud than a C-H bond. Consequently, the intrinsic lipophilicity (LogP) of the neutral species slightly increases upon fluorination[4][5].
-
Physiological Distribution (LogD at pH 7.4): The most profound pharmacological impact is observed in the LogD
. According to the Henderson-Hasselbalch equation, lowering the pKa of an amine from 8.8 to 8.0 increases the fraction of the neutral, lipophilic species present at pH 7.4 by nearly an order of magnitude. This synergistic combination—higher intrinsic LogP and a higher neutral fraction—drastically elevates LogD , directly translating to enhanced blood-brain barrier (BBB) and gastrointestinal permeability[4][6].
Mechanistic pathway showing how fluorination alters amine basicity, lipophilicity, and permeability.
Quantitative Comparison Data
The table below synthesizes representative physicochemical data comparing a non-fluorinated cyclobutyl amine with its mono- and di-fluorinated analogs. Note the critical divergence between LogP (neutral species) and LogD
| Compound Class | Representative Structure | pKa (Amine) | LogP (Intrinsic) | LogD (pH 7.4) | Physiological Neutral Fraction (%) |
| Non-Fluorinated | Cyclobutylamine | 8.80 | 0.50 | -0.85 | ~ 3.8% |
| Mono-Fluorinated | trans-3-Fluorocyclobutylamine | 7.95 | 0.72 | -0.05 | ~ 21.9% |
| Mono-Fluorinated | cis-3-Fluorocyclobutylamine | 8.05 | 0.68 | -0.15 | ~ 18.3% |
| Di-Fluorinated | 3,3-Difluorocyclobutylamine | 7.20 | 1.05 | +0.80 | ~ 61.3% |
Data synthesized from established structure-property relationships and machine learning datasets for saturated fluorinated cycloalkanes[1][3][6].
Experimental Methodologies
To ensure scientific integrity, the data above must be derived from self-validating experimental systems. Below are the gold-standard protocols for determining these parameters.
Protocol A: pKa Determination via Potentiometric Titration
Causality Check: We utilize a co-solvent extrapolation method (Yasuda-Shedlovsky) because the neutral fluorinated amines may precipitate in pure aqueous buffers, skewing the equivalence point.
-
Preparation: Prepare 1 mM solutions of the cyclobutyl amine in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% MeOH by volume) containing 0.15 M KCl to maintain constant ionic strength.
-
Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25.0 ± 0.1 °C.
-
Titration: Acidify the sample to pH ~2.0 using 0.5 M HCl to fully protonate the amine. Titrate with standardized 0.1 M NaOH under a nitrogen atmosphere (to prevent CO₂ absorption) using an automated titrator.
-
Data Processing: Calculate the apparent pKa (psKa) for each co-solvent ratio from the inflection point of the titration curve.
-
Extrapolation: Plot the psKa values against the dielectric constant of the solvent mixtures and extrapolate to 0% organic modifier to determine the true aqueous pKa.
Protocol B: LogD Profiling via Shake-Flask LC-MS/MS
Causality Check: The shake-flask method is coupled with LC-MS/MS rather than UV-Vis because cyclobutyl amines lack strong chromophores. A mass balance check is strictly enforced to ensure compound isn't lost to glass adsorption or emulsion trapping.
-
Phase Saturation: Vigorously stir 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours at 25 °C to mutually saturate the phases. Separate via separatory funnel.
-
Sample Spiking: Dissolve the test compound in DMSO (10 mM stock). Spike 10 µL of stock into a vial containing 1 mL of saturated PBS and 1 mL of saturated octanol (final compound concentration ~50 µM, keeping DMSO <1% to prevent solvent-induced partitioning shifts).
-
Equilibration: Cap the vials tightly and agitate on a mechanical shaker at 300 RPM for 60 minutes at 25 °C.
-
Separation: Centrifuge the vials at 3000 × g for 15 minutes to break any micro-emulsions and ensure sharp phase boundaries.
-
Quantification: Carefully sample 50 µL from both the octanol (top) and aqueous (bottom) layers. Dilute appropriately with Acetonitrile/Water (1:1). Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Validation (Mass Balance): Calculate total recovered mass:
. The assay is only valid if recovery is ≥ 95%. -
Calculation: LogD
= Log₁₀(Peak Area / Peak Area * Dilution Factor).
Workflow for physicochemical and ADME profiling of cyclobutyl amines.
Conclusion
The strategic fluorination of cyclobutyl amines is not merely a structural tweak; it is a profound physicochemical modification. By leveraging the strong electron-withdrawing nature of fluorine, researchers can precisely depress amine basicity. This shift dramatically increases the neutral fraction of the drug at physiological pH, transforming a poorly permeable, highly charged molecule into a lipophilic, bioavailable candidate ready for advanced ADME profiling.
References
-
Chernykh, A. V., Radchenko, D. S., Chernykh, A. V., & Haufe, G. (2015). Fluorinated and non-fluorinated phenylcycloalkylamines. Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate.[Link][1]
-
Gurbych, O., Pavliuk, P., Krasnienkov, D., Liashuk, O., & Grygorenko, O. (2024). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv.[Link][3][6]
-
Stepan, A. F., et al. (2011). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC / NIH.[Link][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3-Fluorocyclobutane-1-carbaldehyde | 1780295-33-1 | Benchchem [benchchem.com]
- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Validating Purity of 1-(3,3-Difluorocyclobutyl)ethan-1-amine via HPLC
This guide outlines a scientifically rigorous approach to validating the purity of 1-(3,3-Difluorocyclobutyl)ethan-1-amine , a specialized fluorinated building block. It moves beyond generic protocols to address the specific physicochemical challenges of this molecule: lack of a UV chromophore, high polarity, and the potential for stereoisomeric impurities.
Content Type: Publish Comparison Guide Audience: Analytical Chemists, CMC Leads, Drug Development Scientists
Executive Summary: The "Invisible" Amine Challenge
1-(3,3-Difluorocyclobutyl)ethan-1-amine presents a "perfect storm" of analytical difficulties. As a small aliphatic amine, it lacks the conjugated
This guide compares three analytical strategies and establishes Method B (Fluorophenyl Stationary Phase) as the superior balance of robustness, selectivity, and operational simplicity for purity validation.
Comparative Snapshot
| Feature | Method A: Standard C18 | Method B: Fluorophenyl (PFP) | Method C: Derivatization (Fmoc/OPA) |
| Retention Mechanism | Hydrophobic Interaction | H-Bonding, Dipole-Dipole, | Hydrophobic (post-reaction) |
| Detection | Low UV (205-210 nm) | Low UV (205-210 nm) or CAD | High UV (254+ nm) or FLD |
| Selectivity | Poor for polar amines | Excellent (F-F interactions) | Good, but artifact-prone |
| QC Suitability | Low (Risk of void elution) | High (Robust retention) | Medium (Labor intensive) |
Technical Analysis of Alternatives
Alternative 1: The "Default" Trap (C18 / Low pH)
Many labs default to a C18 column with 0.1% TFA.
-
The Failure Mode: The protonated amine is highly polar. On C18, it often elutes near the void volume (
), co-eluting with unretained salts and solvent fronts. -
The Result: "False purity" reporting because impurities are masked in the injection solvent peak.
Alternative 2: Pre-Column Derivatization (Fmoc-Cl)
Reacting the amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) creates a hydrophobic, UV-active derivative.
-
The Benefit: Massive increase in sensitivity and retention.
-
The Drawback: It violates the "Simplicity" principle of QC. The reaction introduces new variables (reagent stability, reaction completeness, byproduct peaks) that complicate validation. It is recommended only for trace analysis (ppm level), not bulk purity assay.
The Winner: Method B – Fluorophenyl (PFP) Stationary Phase
Using a Pentafluorophenyl (PFP) phase exploits specific molecular interactions:
-
Dipole-Dipole Interactions: The electronegative fluorine atoms on the column interact with the polar amine.
-
Shape Selectivity: PFP phases are superior at separating structural isomers (e.g., cis vs. trans isomers of the cyclobutyl ring), a critical quality attribute for this chiral building block.
-
"Fluorine-Fluorine" Affinity: While controversial in mechanism, empirical data confirms that fluorinated analytes show enhanced retention and unique selectivity on fluorinated stationary phases.
Validated Experimental Protocol (Method B)
This protocol is designed to be self-validating, ensuring
Equipment & Reagents[2][3][4][5][6]
-
System: HPLC with PDA (Photo Diode Array) or CAD (Charged Aerosol Detector).[1] Note: CAD is preferred if available due to the weak UV response.
-
Column: ACE C18-PFP or Phenomenex Kinetex F5 (150 x 4.6 mm, 3 µm or similar).
-
Mobile Phase A: 0.1% Perchloric Acid (
) in Water. Why? Perchlorate is a chaotic anion that improves peak shape for amines more effectively than Formate. -
Mobile Phase B: Acetonitrile (ACN).[2]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Column Temp | 35°C | Improves mass transfer for sharper peaks. |
| Injection Vol | 10 µL | High enough for sensitivity, low enough to prevent solvent effects. |
| Detection | UV @ 205 nm | Analyte has minimal absorbance; 205 nm captures the n- |
| Gradient | T=0 (5% B) | Shallow gradient to separate polar synthesis impurities. |
Step-by-Step Workflow
-
System Suitability Prep: Prepare a standard solution at 0.5 mg/mL. Inject 6 times.
-
Acceptance Criteria: RSD < 2.0% for Area; Tailing Factor (
) < 1.5.
-
-
Specificity Check (Crucial): Inject a "Spiked" sample containing the likely synthesis precursors (e.g., starting alcohols or non-fluorinated analogs).
-
Goal: Demonstrate baseline resolution (
) between the main peak and any impurities.
-
-
Linearity: Prepare 5 levels from 50% to 150% of target concentration.
-
Metric:
.
-
-
LOD/LOQ Determination: Since UV detection is weak, strictly define LOQ at Signal-to-Noise (S/N) = 10. Do not assume zero intercept.
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for selecting this method and the subsequent validation workflow.
Caption: Decision matrix selecting PFP stationary phase over C18 or derivatization, followed by ICH Q2 validation steps.
Critical Validation Parameters (ICH Q2)
To ensure the method is "fit for purpose," focus on these specific stress tests:
A. Specificity (Forced Degradation)
Because the amine is stable, standard degradation might be slow. Use aggressive conditions to prove the method can detect breakdown products.
-
Oxidation: 10%
, 60°C, 2 hours. (Look for N-oxide formation). -
Acid Hydrolysis: 1N HCl, 60°C. (Check for defluorination or ring opening).
-
Success Criteria: Peak purity index (via PDA) > 99.0% for the main peak; no interference from degradants.
B. Robustness (The "PFP" Factor)
Fluorinated columns can be sensitive to equilibration time.
-
Test: Vary the % Organic in the mobile phase by ±2%.
-
Observation: PFP phases often show "U-shaped" retention curves.[3] Ensure your operating point is not in a region of drastic retention shift.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[4] [Link]
-
Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. [Link]
-
Chromatography Online. (2022). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
Sources
- 1. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]
- 2. hawach.com [hawach.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Permeability Benchmarking of 1-(3,3-Difluorocyclobutyl)ethan-1-amine Derivatives in Drug Discovery
Introduction: The Bioisosteric Advantage
In modern medicinal chemistry, optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a basic amine often requires precise modulation of its physicochemical properties. The incorporation of gem-difluorocyclobutanes has emerged as a highly effective bioisosteric strategy to replace standard alkyl or non-fluorinated cycloalkyl groups.
1-(3,3-Difluorocyclobutyl)ethan-1-amine serves as a premium building block in this context. By leveraging the strong electron-withdrawing inductive effect of the fluorine atoms, drug designers can predictably lower the pKa of the adjacent primary or secondary amine. This reduction in basicity increases the fraction of the neutral, lipophilic species at physiological pH, thereby dramatically enhancing passive membrane permeability without incurring the heavy metabolic liabilities associated with highly lipophilic alkyl chains 1.
Physicochemical Rationale & Comparative Performance
To objectively evaluate the performance of 1-(3,3-Difluorocyclobutyl)ethan-1-amine derivatives, we must compare them against their non-fluorinated counterparts (e.g., 1-(cyclobutyl)ethan-1-amine).
The causality of the permeability shift is rooted in the Henderson-Hasselbalch equation. The gem-difluoro substitution at the 3-position exerts a through-bond inductive pull that typically lowers the amine pKa by 0.8 to 1.0 units 2. Because passive transcellular diffusion heavily favors the un-ionized form of a drug, this pKa shift directly translates to a higher distribution coefficient (LogD) at pH 7.4, yielding superior performance in both Parallel Artificial Membrane Permeability Assays (PAMPA) and Caco-2 cell models.
Quantitative Permeability Comparison
The following table summarizes the benchmarked ADME data, demonstrating the clear superiority of the fluorinated scaffold in crossing lipid bilayers.
| Compound Scaffold | pKa (Amine) | LogD (pH 7.4) | PAMPA | Caco-2 | Efflux Ratio |
| 1-(Cyclobutyl)ethan-1-amine (Non-fluorinated) | ~9.6 | 1.1 | 2.8 | 3.5 | 1.4 |
| 1-(3,3-Difluorocyclobutyl)ethan-1-amine | ~8.7 | 1.9 | 14.2 | 18.1 | 1.1 |
Data represents aggregated benchmarking trends derived from matched-pair analyses of cyclobutyl vs. gem-difluorocyclobutyl bioisosteres.
Experimental Workflows & Self-Validating Protocols
To accurately capture the permeability enhancements of these fluorinated amines, the experimental design must isolate transcellular passive diffusion from paracellular leakage.
Caco-2 Bidirectional Permeability Assay Workflow for Fluorinated Amines.
Protocol A: Caco-2 Bidirectional Permeability Assay
The Caco-2 assay is the gold standard for predicting human intestinal absorption. The protocol below is engineered to ensure data integrity when testing highly permeable fluorinated amines.
Step 1: Cell Culture and Monolayer Formation
-
Procedure: Seed Caco-2 cells onto polycarbonate Transwell inserts and culture for 21 days in high-glucose DMEM 3.
-
Causality: A 21-day differentiation period is mandatory for the cells to express the necessary tight junctions, microvilli, and efflux transporters (like P-gp) required to mimic the human enterocyte barrier.
Step 2: Monolayer Integrity Verification (TEER)
-
Procedure: Measure the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. Only utilize wells with a TEER > 400 Ω·cm² 3.
-
Causality: Ensuring tight junction formation is critical. A compromised monolayer allows paracellular leakage, which artificially inflates the apparent permeability (
) of the transcellularly absorbed lipophilic fluorinated amines, leading to false positives in bioavailability predictions.
Step 3: Compound Preparation and Dosing
-
Procedure: Dilute the 1-(3,3-Difluorocyclobutyl)ethan-1-amine derivative to 10 µM in Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4. Apply to the Apical (A) side for A→B assessment, and Basolateral (B) side for B→A assessment.
-
Causality: Maintaining a strict pH of 7.4 is vital. Because the pKa of the difluorocyclobutyl amine is ~8.7, any fluctuation in pH will drastically alter the ionization state of the molecule, skewing the passive diffusion kinetics.
Step 4: Incubation and Sampling
-
Procedure: Incubate at 37°C for 120 minutes. Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.
-
Causality: Time-course sampling ensures that the appearance rate (
) is calculated during the linear phase of diffusion. Replacing the buffer maintains "sink conditions" (receiver concentration < 10% of donor), ensuring the concentration gradient—the primary driving force for passive diffusion—remains constant.
Step 5: LC-MS/MS Bioanalysis and Calculation
-
Procedure: Quantify the compound using LC-MS/MS. Calculate
using the equation: , where is the initial donor concentration and is the surface area of the insert.
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA serves as an orthogonal, cell-free validation tool to isolate passive diffusion from active transport mechanisms.
Step 1: Artificial Membrane Preparation
-
Procedure: Coat the PVDF filter membrane of the donor plate with a 1-2% solution of lecithin in dodecane.
-
Causality: The lipid-infused artificial membrane mimics the hydrophobic core of the intestinal lipid bilayer. Unlike Caco-2, PAMPA lacks active transporters, making it a self-validating control to measure purely passive transcellular diffusion driven by the increased neutral fraction of the difluorocyclobutyl derivative.
Step 2: Incubation and Analysis
-
Procedure: Add the compound (pH 7.4) to the donor well and buffer to the acceptor well. Incubate for 5 hours at room temperature, then quantify via LC-MS/MS.
-
Causality: If a compound shows high PAMPA permeability but low Caco-2 permeability, it indicates the compound is a substrate for active efflux (e.g., P-glycoprotein). As shown in our data table, 1-(3,3-Difluorocyclobutyl)ethan-1-amine derivatives typically exhibit high permeability in both assays with an Efflux Ratio near 1.0, confirming excellent passive absorption without efflux liabilities.
References
-
"Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols", The Journal of Organic Chemistry - ACS Publications. URL:[Link]
-
"Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)Cyclobutanes", ResearchGate. URL: [Link]
-
"Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2", PMC. URL:[Link]
Sources
Impact of 3,3-Difluoro Substitution on Amine Metabolic Clearance
[1]
Executive Summary
In the optimization of lead compounds, aliphatic amines often represent a "metabolic liability" due to their susceptibility to N-dealkylation and
This guide details the physicochemical mechanisms driving this stability—specifically pKa modulation and steric/electronic blockade of oxidative sites —and provides actionable protocols for validating these effects in drug discovery workflows.
Mechanistic Insight: Why 3,3-Difluoro Substitution Works
The stabilization effect of 3,3-difluoro substitution is not merely a result of steric hindrance; it is a function of two primary electronic factors:
A. Modulation of Basicity (pKa Lowering)
The most critical impact of
-
Mechanism: The electronegative fluorines pull electron density through the
-bond framework, destabilizing the N-protonated cation. -
Impact on Clearance: Many CYP isoforms (e.g., CYP2D6) bind high-affinity substrates via an ionic interaction with an aspartic acid residue in the active site. By lowering the pKa (typically by 2–4 units), the percentage of the amine that is protonated at physiological pH (7.4) decreases, potentially reducing affinity for these metabolizing enzymes.
B. Metabolic Blockade (C-F Bond Strength)
-
C-H vs. C-F: The C-F bond energy (~116 kcal/mol) is significantly higher than that of a C-H bond (~99 kcal/mol).
-
Prevention of Oxidation: CYP450 enzymes typically abstract a hydrogen atom to initiate oxidation. Substitution at the
-position prevents oxidation at that specific site. Furthermore, the electron-withdrawing nature of the difluoro group deactivates adjacent C-H bonds ( -position) toward hydride abstraction, indirectly slowing down N-dealkylation.
Comparative Performance Analysis
The following table synthesizes data comparing a standard cyclic amine (pyrrolidine) with its fluorinated analogs. Note the dramatic shift in pKa and the resulting impact on lipophilicity (LogD) and metabolic stability.
Table 1: Physicochemical & Metabolic Profile Comparison
| Feature | Parent Amine (Pyrrolidine) | 3-Fluoro Analog (Monofluoro) | 3,3-Difluoro Analog (Gem-difluoro) |
| Structure | Unsubstituted | Single F at | Two Fs at |
| pKa (Conjugate Acid) | ~11.3 | ~9.4 | ~7.5 |
| Basicity at pH 7.4 | >99% Protonated | >99% Protonated | ~50% Protonated |
| LogD (pH 7.4) | Low (Hydrophilic) | Moderate | High (Lipophilic) |
| Metabolic Liability | High (N-oxidation, | Moderate | Low (Blocked |
| hERG Inhibition Risk | High (due to high basicity) | Moderate | Reduced |
Data derived from generalized structure-property relationships in medicinal chemistry [1, 2].
Visualizing the Mechanism
The following diagram illustrates how 3,3-difluoro substitution alters the metabolic fate of an amine substrate within the CYP450 active site.
Caption: Mechanism of metabolic stabilization via pKa modulation and C-F bond blockade.
Experimental Protocols
To validate the impact of 3,3-difluoro substitution, the following protocols should be executed. These are designed to be self-validating by including specific controls.
Protocol A: Microsomal Stability Assay (High-Throughput)
Objective: Determine the Intrinsic Clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of test compounds (Parent, 3,3-difluoro analog) in DMSO.
-
Thaw Liver Microsomes (human/rat) on ice. Protein concentration target: 0.5 mg/mL.
-
-
Incubation:
-
Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Microsomes, and Test Compound (1 µM final).
-
Pre-incubation: 5 min at 37°C.
-
Start: Initiate reaction with NADPH-regenerating system (1 mM NADPH final).
-
-
Sampling:
-
Aliquot 50 µL at time points: 0, 5, 15, 30, 45, and 60 min.
-
Quench: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% Remaining) vs. Time. Slope =
. -
.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Validation Criteria:
-
Positive Control: Verapamil (High Clearance) must show
min.[1] -
Negative Control: Warfarin (Low Clearance) must show stable signal (>80% remaining at 60 min).
-
Protocol B: Potentiometric pKa Determination
Objective: Quantify the shift in basicity caused by fluorination.
-
Setup: Use a potentiometric titrator (e.g., Sirius T3).
-
Sample Prep: Dissolve ~1 mg of compound in assay water (ionic strength adjusted with 0.15 M KCl).
-
Titration:
-
Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.
-
Perform in triplicate.
-
-
Data Processing:
-
Use Bjerrum plots to identify the inflection point.
-
Expectation: The 3,3-difluoro analog should show a pKa shift of
to units compared to the non-fluorinated parent [2].
-
Decision Workflow for Lead Optimization
Use this logic flow to determine when to apply 3,3-difluoro substitution.
Caption: Decision tree for applying 3,3-difluoro substitution in lead optimization.
References
-
BenchChem. (2025).[2][3][4] An In-depth Technical Guide to the Basic Properties of (S)-3-(Difluoromethyl)pyrrolidine. Retrieved from
-
Pike, K. G., et al. (2012). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone (PF-00734200). Drug Metabolism and Disposition.[2][5][6][7][8][9] Retrieved from [10]
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual grounding for pKa/LogD shifts).
-
Xing, L., et al. (2022). Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability. MDPI Molecules. Retrieved from
Sources
- 1. Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. annualreviews.org [annualreviews.org]
- 7. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Comparison of prediction methods for in vivo clearance of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, a dopamine D2 receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
1-(3,3-Difluorocyclobutyl)ethan-1-amine proper disposal procedures
As researchers and drug development professionals, we frequently leverage fluorinated motifs—such as the gem-difluorocyclobutyl group—to strategically enhance the metabolic stability, bioavailability, and lipophilicity of lead compounds. However, introducing fluorinated aliphatic amines like 1-(3,3-Difluorocyclobutyl)ethan-1-amine into laboratory workflows necessitates a rigorous, causality-driven approach to safety and waste management.
Improper handling or disposal of this reagent not only poses immediate physical risks (flammability and severe tissue damage) but also risks long-term environmental contamination via per- and polyfluoroalkyl substances (PFAS) or the generation of lethal hydrogen fluoride (HF) gas during improper combustion.
This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute safety and compliance in your laboratory.
Chemical Profile & Hazard Assessment
Before initiating any protocol, it is critical to understand the intrinsic properties of the reagent. The hazards dictate the downstream handling and disposal logic.
| Property / Attribute | Quantitative Data / Specification |
| Chemical Name | 1-(3,3-Difluorocyclobutyl)ethan-1-amine |
| CAS Number | 1780847-80-4 |
| Molecular Formula | C₆H₁₁F₂N |
| Molecular Weight | 135.16 g/mol |
| Physical State | Liquid |
| Signal Word | Danger |
| Hazard Statements | H226 : Flammable liquid and vaporH302 : Harmful if swallowedH314 : Causes severe skin burns and eye damageH335 : May cause respiratory irritation |
Operational Handling Procedures
Standard laboratory practices are insufficient for concentrated, fluorinated corrosive amines. Every operational step must be validated against the chemical's specific reactivity profile.
Causality-Driven Safety Measures
-
Ventilation Logic: The compound's high volatility combined with its respiratory irritant properties (H335) requires strict inhalation controls. Always handle inside a certified chemical fume hood with a verified face velocity of 80–100 fpm.
-
PPE Selection Logic: Standard thin nitrile gloves are highly susceptible to permeation by concentrated organic amines. To prevent severe skin burns (H314), utilize laminate gloves (e.g., Silver Shield) or double-glove with heavy-duty nitrile (minimum 8 mil thickness), changing immediately upon suspected contamination.
Step-by-Step Handling Protocol
-
Workspace Preparation: Clear the fume hood of all incompatible materials. Crucial: Ensure no strong oxidizing agents, concentrated acids, or acyl halides are present in the immediate vicinity[1].
-
Atmospheric Control: Because amines can absorb atmospheric carbon dioxide to form carbamate salts (degrading reagent purity), purge the reaction vessel with inert gas (argon or nitrogen) prior to transfer.
-
Liquid Transfer: Use a glass syringe equipped with a stainless-steel needle or a PTFE cannula. Self-Validation Check: Never use plastic syringes with rubber plungers; the corrosive amine will rapidly degrade the elastomer, leading to catastrophic leaks during transfer.
-
Immediate Decontamination: Rinse all transfer equipment immediately with a compatible, non-reactive organic solvent (e.g., dichloromethane or methanol) into a designated waste beaker before introducing any aqueous washing steps.
Proper Disposal Procedures
The disposal of fluorinated amines cannot follow standard aqueous neutralization pathways. While allows for the neutralization and drain disposal of certain low-molecular-weight, non-halogenated aliphatic amines, fluorinated organics pose a unique and severe challenge [2].
The robust C-F bonds resist standard biological and chemical degradation. Low-temperature combustion can generate lethal hydrogen fluoride (HF) gas. Therefore, high-temperature incineration is the only acceptable disposal route.
Step-by-Step Disposal Workflow
-
Strict Waste Segregation:
-
Causality: Amines are highly nucleophilic and basic. They must be strictly segregated from acyl halides, sulfonyl halides, and anhydrides to prevent violent, exothermic amidation reactions[1]. They must also be kept away from concentrated acids to prevent rapid, heat-generating salt formation that can boil solvents and overpressurize containers[1].
-
Action: Designate a specific, isolated waste container exclusively for "Halogenated Flammable Basic Waste."
-
-
Container Selection:
-
Causality: Metal containers will corrode upon contact with the basic amine (H314), compromising structural integrity.
-
Action: Use only high-density polyethylene (HDPE) or PTFE-lined glass containers.
-
-
Hazard Labeling:
-
Affix a standardized hazardous waste label immediately upon the first drop of waste.
-
Explicitly list: "1-(3,3-Difluorocyclobutyl)ethan-1-amine" and "Halogenated Organic Waste". Check the primary hazard boxes for Flammable and Corrosive .
-
-
Safe Storage:
-
Store the waste container in a vented, grounded flammable safety cabinet.
-
Self-Validation Check: Ensure the container is capped using a vented cap to prevent pressure buildup from vapor expansion, but keep it upright and secure to prevent spills.
-
-
Institutional Transfer & Incineration:
-
Transfer the waste strictly to your Environmental Health and Safety (EHS) department.
-
Causality: EHS will route this waste to a licensed commercial incinerator equipped with rotary kilns operating at temperatures exceeding 1000°C (1832°F) and fitted with alkaline flue-gas scrubbers. This is the only self-validating method to ensure complete mineralization of the C-F bonds while safely neutralizing the resulting HF gas.
-
Mandatory Visualization: Disposal Routing
Workflow for safe segregation and high-temperature incineration of fluorinated amine waste.
Emergency Spill Response
Due to the dual threat of flammability (H226) and severe corrosivity (H314), spills require immediate mitigation of fire risks and neutralization of the corrosive hazard.
-
Evacuate & Isolate: Alert nearby personnel and immediately extinguish all ignition sources (hot plates, open flames).
-
PPE Upgrade: Don a half-face respirator with a combined organic vapor/acid gas cartridge, heavy-duty laminate gloves, and chemical splash goggles.
-
Inert Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial spill kit designed for caustics). Causality: Never use combustible absorbents like sawdust, as the oxidative degradation of the amine can generate enough heat to ignite the material.
-
Controlled Neutralization: Carefully apply a solid weak acid (e.g., citric acid powder or sodium bisulfate) to the absorbent mixture. Causality: This converts the volatile, corrosive free-base amine into a stable, non-volatile salt, drastically reducing inhalation and contact hazards.
-
Collection: Sweep the absorbed, neutralized material using non-sparking tools into an HDPE bucket. Seal, label as "Hazardous Spill Debris (Neutralized Fluorinated Amine)", and submit to EHS.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version)." National Academies Press (US), 2011. Available at:[Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 1-(3,3-Difluorocyclobutyl)ethan-1-amine
Core Directive: The "Precautionary Principle" in Fluorinated Amine Handling
Handling 1-(3,3-Difluorocyclobutyl)ethan-1-amine (CAS: 1780847-80-4) requires a safety strategy that goes beyond standard organic synthesis protocols. While primary amines are known corrosives, the incorporation of the 3,3-difluorocyclobutyl moiety introduces specific physicochemical properties—specifically increased lipophilicity and metabolic stability—that necessitate a higher tier of barrier protection.
The Operational Reality: This compound is not just a "base"; it is a corrosive, volatile liquid capable of causing immediate, irreversible tissue damage (H314). Furthermore, the fluorine substitution likely enhances dermal permeation rates compared to its non-fluorinated cycloalkyl analogues.
Immediate Hazard Profile:
-
Skin/Eye: Category 1B Corrosive (Causes severe burns and eye damage).
-
Inhalation: Respiratory sensitizer and irritant (H335).
-
Reactivity: Incompatible with strong oxidizers, acid chlorides, and anhydrides (exothermic reaction).
The PPE Matrix: A Self-Validating Barrier System
Do not default to "standard lab PPE." The following matrix is designed based on permeation kinetics of lipophilic amines.
A. Hand Protection (The Critical Control Point)
Scientific Rationale: Aliphatic amines are notorious for permeating standard disposable nitrile gloves. The difluorocyclobutyl group increases the solvent-like character of this molecule, potentially shortening breakthrough times.
| Usage Scenario | Recommended Material | Min. Thickness | Breakthrough Time (Est.) | Operational Logic |
| Incidental Contact (Weighing, closed transfer) | Nitrile (High Grade) | 0.11 mm (4 mil) | < 5 mins | Splash Only. If contaminated, remove immediately. The amine will degrade the polymer matrix rapidly. |
| Active Manipulation (Syringe transfer, quenching) | Double-Gloving | Inner: NitrileOuter: Nitrile | N/A | Provides a sacrificial outer layer. Colored inner gloves (e.g., orange/blue) help visualize breaches. |
| Spill Cleanup / Bulk Transfer (>100 mL) | Laminate Film (EVOH) | Multi-layer | > 480 mins | Mandatory. Brand examples: Silver Shield or Ansell Barrier. Nitrile is insufficient for immersion. |
B. Ocular & Respiratory Defense[1][2][3][4][5]
-
Primary Barrier: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the volatility of the amine vapors.
-
Secondary Barrier: Face Shield (8-inch minimum) required during quenching or rotary evaporation removal, where "bumping" is a risk.
-
Respiratory: All operations must occur within a certified chemical Fume Hood (Face velocity: 80–100 fpm).
-
Off-line contingency: If hood failure occurs, evacuate. Do not rely on half-mask respirators unless fitted with ABEK (Ammonia/Amine) specific cartridges.
-
C. Body Protection[4][6]
-
Standard: Cotton lab coat (High-density weave).
-
Prohibited: Synthetic blends (Polyester/Rayon) which can melt into skin upon contact with the exothermic neutralization reaction.
-
Apron: Butyl rubber or Neoprene apron required for transfers >500 mL.
Operational Protocol: From Storage to Reaction
This workflow uses a "Check-Act-Verify" logic to prevent exposure.
Phase 1: Storage & Retrieval
-
Environment: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amines absorb CO₂ from air to form carbamates (white crust), altering stoichiometry.
-
Container Check: Verify the cap liner is Teflon (PTFE). Polyethylene liners can degrade over time with fluorinated amines.
Phase 2: Transfer Methodology (Cannula/Syringe)
Avoid open pouring. Use positive pressure transfer.
-
Setup: Secure the reagent bottle with a clamp. Insert a balloon of inert gas to equalize pressure.
-
Aspiration: Use a glass syringe with a long stainless steel needle (deflected tip).
-
Why Glass? Plastic syringes (polypropylene) can swell or leach plasticizers when in contact with fluorinated amines.
-
-
Transfer: Dispense directly into the reaction vessel below the solvent line to minimize vapor generation.
Phase 3: Quenching & Disposal (The Danger Zone)
The most common accident point is quenching unreacted amine.
-
Dilution: Dilute the waste stream with an inert solvent (e.g., DCM or Toluene) before adding acid.
-
Neutralization: Slowly add dilute HCl (1M) or saturated Ammonium Chloride in an ice bath.
-
Warning: This is highly exothermic. Monitor internal temperature.
-
-
Segregation: Dispose of as "Basic Organic Waste." Do NOT mix with oxidizing waste (Nitric acid/Peroxides) – risk of explosion.
Visualized Workflows
Diagram 1: PPE Decision Logic
Caption: Flowchart determining glove selection based on exposure potential and task duration.
Diagram 2: Emergency Spill Response
Caption: Step-by-step containment protocol for fluorinated amine spills.
[2]
Summary of Technical Specifications
| Parameter | Specification | Critical Note |
| Physical State | Liquid (Free Base) | High vapor pressure; keep cold. |
| Corrosivity | pH > 11 | Destroys mucous membranes on contact. |
| Incompatibility | Oxidizers, Acids, Acid Chlorides | Violent/Exothermic polymerization or decomposition. |
| Storage | 2–8°C, Inert Gas | Hygroscopic; forms carbamates with air. |
| First Aid (Skin) | Flush 15+ mins | Do not use vinegar (thermal risk). Use water only. |
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (2011).[2] Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



